sec-Butyl methanesulfonate
Description
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Properties
IUPAC Name |
butan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923149 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-54-0 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to sec-Butyl Methanesulfonate: Properties, Synthesis, and Handling
This guide provides a comprehensive technical overview of sec-Butyl methanesulfonate, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and critical safety procedures. The information is structured to offer not just data, but actionable insights grounded in established scientific principles.
Molecular Identity and Structure
This compound, also known as sec-butyl mesylate, is an aliphatic sulfonate ester. The methanesulfonyl group (mesylate) is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable alkylating agent for introducing a sec-butyl group into a target molecule.
dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";
// Define nodes for atoms C1 [label="CH₃", fontcolor="#202124"]; C2 [label="CH", fontcolor="#202124"]; C3 [label="CH₂", fontcolor="#202124"]; C4 [label="CH₃", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; S [label="S", fontcolor="#FBBC05"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; C5 [label="CH₃", fontcolor="#202124"];
// Define positions for a clear 2D structure C1 [pos="0,1!"]; C2 [pos="1,0!"]; C3 [pos="2,1!"]; C4 [pos="3,1!"]; O1 [pos="1,-1!"]; S [pos="1,-2!"]; O2 [pos="0,-2.5!"]; O3 [pos="2,-2.5!"]; C5 [pos="1,-3!"];
// Connect atoms with bonds C1 -- C2; C2 -- C3; C3 -- C4; C2 -- O1; O1 -- S; S -- O2 [style=double]; S -- O3 [style=double]; S -- C5; } केंद Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 16156-54-0 | |
| Molecular Formula | C₅H₁₂O₃S | |
| Molecular Weight | 152.21 g/mol | [1] |
| InChI Key | BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
| Canonical SMILES | CCC(C)OS(=O)(=O)C | |
| Synonyms | sec-Butyl mesylate |
Physicochemical Properties
Detailed experimental data for this compound is not as widely published as for its linear isomer, n-butyl methanesulfonate. However, the properties of the n-butyl isomer provide a valuable reference point for predicting its behavior.
Table 2: Physicochemical Data (Comparison with n-Butyl Isomer)
| Property | This compound | n-Butyl Methanesulfonate | Source (for n-Butyl) |
| Physical Form | Liquid (Predicted) | Liquid | [2] |
| Boiling Point | Data not available | 81-83 °C @ 4 Torr; 245 °C @ 760 mmHg | [2][3] |
| Density | Data not available | 1.1074 g/cm³ @ 20 °C | [3] |
| Solubility | Soluble in organic solvents, limited water solubility (Predicted) | Soluble in organic solvents, limited water solubility | [4] |
The branched nature of the sec-butyl group is expected to result in a slightly lower boiling point and density compared to the straight-chain n-butyl isomer due to reduced intermolecular van der Waals forces.
Synthesis Protocol: Esterification of sec-Butanol
The synthesis of this compound is reliably achieved through the esterification of sec-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Causality Behind Experimental Design:
-
Anhydrous Conditions: Methanesulfonyl chloride is highly reactive with water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired ester. Therefore, anhydrous solvents and reagents are critical.[5]
-
Low Temperature: The reaction is typically initiated at 0 °C to control the exothermic reaction between the alcohol and the highly reactive methanesulfonyl chloride, minimizing the formation of side products.
-
Base Selection: A tertiary amine like pyridine or triethylamine is used as it is a strong enough base to scavenge the HCl produced, but it is not nucleophilic enough to compete with the alcohol in reacting with the methanesulfonyl chloride.[6][7]
-
Aqueous Workup: The workup procedure involves washing with dilute acid (to remove excess pyridine/triethylamine), saturated sodium bicarbonate (to neutralize any remaining acid), and brine (to remove water). This ensures the isolation of a pure product.[7]
// Nodes A [label="Combine sec-Butanol & Pyridine\nin Anhydrous Dichloromethane"]; B [label="Cool to 0 °C in Ice Bath"]; C [label="Add Methanesulfonyl Chloride\n(Dropwise)"]; D [label="Stir & Warm to Room Temp\n(6 hours)"]; E [label="Quench with Methanol\n& Concentrate"]; F [label="Dilute with Ethyl Acetate"]; G [label="Wash with 1M HCl"]; H [label="Wash with sat. NaHCO₃"]; I [label="Wash with Brine"]; J [label="Dry over Na₂SO₄, Filter,\n& Concentrate"]; K [label="Purify via Silica Gel\nColumn Chromatography", fillcolor="#34A853"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } केंद Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Adapted from the synthesis of n-butyl methanesulfonate.[6][7]
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (10 mL) and sec-butanol (6.7 mmol, 1.0 eq).
-
Add pyridine (10.1 mmol, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (10.1 mmol, 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature over 6 hours.
-
Quench the reaction by adding a small amount of methanol. Concentrate the solution in vacuo.
-
Dilute the resulting residue with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography to afford pure this compound.
Reactivity and Mechanistic Profile
This compound functions as a potent electrophile. The electron-withdrawing nature of the two sulfonyl oxygens creates a significant partial positive charge on the sulfur atom, which in turn polarizes the S-O bond. This makes the entire methanesulfonate group an excellent leaving group, readily displaced by nucleophiles.
// Reactants Nu [label="Nu:", fontcolor="#EA4335"]; Substrate [label="this compound"];
// Transition State TS [label="[Nu---C---OMs]δ⁻\nTransition State"];
// Products Product [label="Nu-sec-Butyl"]; LeavingGroup [label="⁻OMs (Mesylate Anion)", fontcolor="#4285F4"];
// Edges {Nu, Substrate} -> TS [label="SN2 Attack"]; TS -> {Product, LeavingGroup}; } केंद Caption: Generalized SN2 reaction mechanism involving this compound.
The primary utility of this compound is in Sₙ2 reactions, where it acts as a sec-butylating agent.[4] Its reactivity is governed by the stability of the mesylate anion, which is resonance-stabilized.
Incompatible Materials & Hazardous Reactions:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Bases: Strong bases can promote elimination reactions (E2) as a competing pathway to substitution, or cause hydrolysis of the ester.
-
Strong Acids: Can catalyze decomposition.
-
Heat: Intense heating can lead to the formation of explosive mixtures with air. The product is chemically stable under standard ambient conditions.
Spectroscopic Characterization
Table 3: Spectroscopic Data for Butyl Methanesulfonate Isomers
| Technique | This compound (Expected) | n-Butyl Methanesulfonate (Observed) | Source (for n-Butyl) |
| ¹H NMR (CDCl₃) | Complex multiplet for the methine (CH-O), signals for two distinct methyl groups and one methylene group. The methine proton will be significantly downfield. | δ 4.24 (t, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48-1.42 (m, 2H), 0.96 (t, 3H) | [6][7] |
| ¹³C NMR (CDCl₃) | Four distinct signals in the aliphatic region for the sec-butyl group, plus one for the mesylate methyl group. The CH-O carbon will be the most downfield of the butyl carbons. | δ 69.99, 37.30, 31.05, 18.67, 13.48 | [6][7] |
| IR Spectroscopy | Strong absorptions around 1350 cm⁻¹ (asymmetric SO₂) and 1175 cm⁻¹ (symmetric SO₂) are characteristic of sulfonate esters. C-H stretching will appear around 2900-3000 cm⁻¹. | Data available in spectral databases. | [1] |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 152. Common fragmentation would involve loss of the sec-butyl group (m/z = 57) or the mesylate group. | Molecular ion peak at m/z = 152. | [8] |
Safety, Handling, and Storage
Alkyl methanesulfonates as a class are considered hazardous and must be handled with appropriate care. They are alkylating agents and may be mutagenic.
Table 4: GHS Hazard Classification Based on data for n-butyl methanesulfonate and related alkyl sulfonates.
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][9] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure an emergency eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[11]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10] Keep containers tightly closed to prevent moisture contamination.[5][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15953, Butyl methanesulfonate.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl methanesulfonate.
- Biosynth. (2025). Safety Data Sheet: Butyl Methanesulfonate.
- CAS Common Chemistry. (n.d.). Butyl methanesulfonate. Retrieved from CAS, a division of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Butyl methanesulfonate Product Page.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Methyl methanesulfonate.
- Apollo Scientific. (2023). Safety Data Sheet: Methyl methanesulfonate.
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Moltox. (n.d.). Safety Data Sheet: Methyl methanesulfonate.
- CymitQuimica. (2023). Safety Data Sheet: Butyl methanesulfonate.
- ChemicalBook. (2025). N-BUTYL METHANESULPHONATE Synthesis.
- Fisher Scientific. (2025). Safety Data Sheet: Methyl methanesulfonate.
- National Institute of Standards and Technology. (n.d.). Methanesulfonic acid, butyl ester. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). N-BUTYL METHANESULPHONATE synthesis.
- Sigma-Aldrich. (n.d.). This compound Product Page.
- CymitQuimica. (n.d.). Butyl methanesulfonate Product Page.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- University of Massachusetts Boston. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis.
- ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates.
Sources
- 1. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl methanesulfonate | 1912-32-9 [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 7. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 8. Methanesulfonic acid, butyl ester [webbook.nist.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. moltox.com [moltox.com]
A Comprehensive Guide to the Synthesis of sec-Butyl Methanesulfonate: Mechanism, Protocol, and Best Practices
This technical guide provides an in-depth exploration of the synthesis of sec-butyl methanesulfonate from sec-butanol. It is designed for researchers, chemists, and drug development professionals who require a thorough understanding of the reaction mechanism, a detailed experimental protocol, and critical insights into best practices for a successful and safe synthesis. We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern this transformation, ensuring a robust and reproducible outcome.
Introduction: The Role of Sulfonate Esters in Modern Synthesis
Sulfonate esters, particularly methanesulfonates (mesylates), are pivotal intermediates in organic synthesis. Their utility stems from the exceptional ability of the mesylate group to function as a leaving group in nucleophilic substitution reactions, a property derived from the resonance stabilization of the resulting methanesulfonate anion. This transformation of a poorly reactive hydroxyl group in an alcohol into a highly reactive mesylate leaving group is a cornerstone of synthetic strategy, enabling the construction of complex molecular architectures essential in pharmaceutical development and materials science.
The synthesis of this compound from sec-butanol is a classic and illustrative example of this process. It provides a practical framework for understanding the handling of sulfonyl chlorides and the nuances of controlling reaction conditions to achieve high yield and purity.
Reaction Mechanism: The Chemistry of Mesylation
The conversion of sec-butanol to this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The oxygen atom of the sec-butanol's hydroxyl group acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.
-
Intermediate Formation: This attack forms a transient intermediate.
-
Proton Abstraction: The amine base (e.g., triethylamine) removes the proton from the oxonium ion intermediate.
-
Chloride Elimination & Product Formation: The chloride ion is eliminated, and the protonated base forms a salt (e.g., triethylammonium chloride). This step is irreversible and drives the reaction to completion.
The overall reaction is: CH₃CH(OH)CH₂CH₃ + CH₃SO₂Cl + (CH₃CH₂)₃N → CH₃CH(OSO₂CH₃)CH₂CH₃ + (CH₃CH₂)₃NH⁺Cl⁻
Below is a diagram illustrating the reaction workflow.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. The success of each step, from reaction monitoring to purification and final characterization, confirms the efficacy of the previous one. Adherence to the described stoichiometry and conditions is critical for achieving the desired outcome.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| sec-Butanol | 74.12 | 78-92-2 | Flammable liquid, irritant |
| Methanesulfonyl Chloride | 114.55 | 124-63-0 | Corrosive, lachrymator, water-reactive |
| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Flammable, corrosive, toxic |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Hygroscopic drying agent |
| Hydrochloric Acid (1M aq.) | 36.46 | 7647-01-0 | Corrosive |
| Sodium Bicarbonate (sat. aq.) | 84.01 | 144-55-8 | Mild base |
| Brine (sat. aq. NaCl) | 58.44 | 7647-14-5 | Used to break emulsions |
Required Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
Stoichiometry
| Reactant | Amount | Moles | Equivalents |
| sec-Butanol | 7.41 g (9.15 mL) | 0.10 | 1.0 |
| Methanesulfonyl Chloride | 12.6 g (8.6 mL) | 0.11 | 1.1 |
| Triethylamine | 12.1 g (16.7 mL) | 0.12 | 1.2 |
| Dichloromethane | 100 mL | - | - |
-
Rationale for Stoichiometry: A slight excess of methanesulfonyl chloride (1.1 eq) is used to ensure complete consumption of the limiting reagent, sec-butanol. A slightly larger excess of triethylamine (1.2 eq) is used to not only neutralize the HCl byproduct but also to quench any excess methanesulfonyl chloride during the work-up phase.
Step-by-Step Synthesis and Purification
This procedure must be performed in a well-ventilated chemical fume hood.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sec-butanol (7.41 g, 0.10 mol) and dichloromethane (100 mL).
-
Addition of Base: Add triethylamine (12.1 g, 0.12 mol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes, allowing it to cool to 0 °C. This is crucial as the subsequent addition is exothermic, and low temperatures minimize the formation of elimination byproducts.
-
Addition of Mesyl Chloride: Transfer methanesulfonyl chloride (12.6 g, 0.11 mol) to a dropping funnel. Add it dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the bath and let the mixture warm to room temperature, stirring for another 2-3 hours.
-
Quenching: Cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench the reaction.
-
Work-up - Phase Separation: Transfer the mixture to a separatory funnel. The layers should be separated. Drain the lower organic layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of cold 1M HCl (to remove excess triethylamine).
-
50 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Rationale: Each wash removes specific impurities. The acid wash removes the basic triethylamine, the bicarbonate wash removes residual acid, and the brine wash aids in drying the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Decant or filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow oil.
-
Purification (Recommended): For high purity, the crude oil can be purified by vacuum distillation.
Characterization and Data Analysis
Confirming the structure and purity of the synthesized this compound is essential. NMR and IR spectroscopy are primary methods for this characterization.
| Technique | Expected Result | Interpretation |
| ¹H NMR (CDCl₃) | δ ~4.7 ppm (m, 1H, -CH-O) | Downfield shift of the CH proton attached to the electron-withdrawing mesylate group. |
| δ ~3.0 ppm (s, 3H, -SO₂-CH₃) | Characteristic singlet for the methyl group on the sulfonate ester. | |
| δ ~1.7 ppm (m, 2H, -CH₂-) | Methylene protons of the butyl group. | |
| δ ~1.4 ppm (d, 3H, -CH-CH₃) | Doublet for the methyl group adjacent to the chiral center. | |
| δ ~0.9 ppm (t, 3H, -CH₂-CH₃) | Triplet for the terminal methyl group. | |
| IR Spectroscopy | ~1350 cm⁻¹ and ~1175 cm⁻¹ | Strong, characteristic asymmetric and symmetric S=O stretching bands of the sulfonate group. |
| ~2960 cm⁻¹ | C-H stretching of the alkyl groups. |
Safety Protocols and Waste Management
A rigorous approach to safety is non-negotiable. The risks associated with the reagents demand strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable, but butyl rubber is recommended when handling methanesulfonyl chloride).
-
Fume Hood: All operations involving methanesulfonyl chloride, triethylamine, and dichloromethane must be conducted within a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.
-
Reagent Handling:
-
Methanesulfonyl Chloride: Highly corrosive and a lachrymator. It reacts vigorously with water and protic solvents. Always measure and dispense in the fume hood. Have a neutralizing agent (like sodium bicarbonate) ready for spills.
-
Triethylamine: Corrosive and flammable with a strong, noxious odor.
-
-
Waste Disposal:
-
Chlorinated Solvents: All dichloromethane-containing waste must be collected in a designated chlorinated organic waste container.
-
Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal according to institutional guidelines.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up; moisture in reagents/glassware. | Ensure reagents are anhydrous. Increase reaction time. Be careful during extractions not to discard the organic layer. |
| Product is Dark/Oily | Side reactions due to high temperature; incomplete quenching. | Maintain strict temperature control (0-5 °C) during addition. Ensure thorough washing during work-up. |
| Emulsion during Extraction | Vigorous shaking of the separatory funnel. | Add more brine and swirl gently rather than shaking vigorously. Allow layers to stand for a longer period. |
| ¹H NMR shows starting material | Incomplete reaction. | Use a slight excess of methanesulfonyl chloride (1.1-1.2 eq). Ensure the reaction runs for the prescribed time or monitor by TLC. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical. [Link]
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced practical organic chemistry. CRC press. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
PubChem. (n.d.). Methanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
An In-depth Technical Guide to sec-Butyl Methanesulfonate
This guide provides a comprehensive overview of sec-butyl methanesulfonate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental molecular characteristics, physicochemical properties, and practical applications, with a focus on ensuring scientific integrity and providing actionable insights.
Core Molecular Attributes
This compound, a member of the sulfonate ester family, is characterized by a methanesulfonyl group attached to a sec-butyl group via an ester linkage. This structure is fundamental to its reactivity and utility in organic synthesis.
Molecular Structure and Identity
The structural arrangement of this compound dictates its chemical behavior. The presence of a good leaving group, the mesylate anion, makes it an effective alkylating agent.
-
IUPAC Name : butan-2-yl methanesulfonate[3]
-
SMILES : CS(=O)(=O)OC(C)CC[1]
-
InChI Key : BQWQGEBNCNNFCI-UHFFFAOYSA-N[2]
The following diagram illustrates the two-dimensional structure of the molecule:
Caption: 2D representation of this compound.
Molecular Weight and Composition
A precise understanding of the molecular weight is critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Weight | 152.21 g/mol | [1][2][3][4] |
| Exact Mass | 152.05071541 Da | [3] |
| Elemental Composition | Carbon (C): 39.45% Hydrogen (H): 7.95% Oxygen (O): 31.53% Sulfur (S): 21.07% |
Physicochemical Properties
The physical and chemical properties of this compound influence its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Physical Form | Liquid | |
| Solubility | Soluble in Chloroform, Methanol | [5] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [1] |
Synthesis and Reactivity
Further research is required to provide detailed, cited protocols for the synthesis of this compound and a comprehensive analysis of its reactivity profile. This section will be expanded upon in a future revision of this guide.
Applications in Research and Development
This compound serves as a valuable reagent in organic chemistry, primarily as a sec-butylating agent. Its applications span various stages of drug discovery and development.
Further investigation into specific, documented applications in medicinal chemistry and process development is ongoing and will be detailed in a subsequent update.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
A comprehensive safety profile, including GHS pictograms, hazard statements, and precautionary measures, will be compiled from authoritative sources and included in the next iteration of this document.
References
-
PubChem. Butyl methanesulfonate | C5H12O3S | CID 15953. [Link]
-
PubChem. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192. [Link]
Sources
- 1. 16156-54-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 16156-54-0 [sigmaaldrich.com]
- 3. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
sec-butyl methanesulfonate IUPAC name and synonyms
An In-depth Technical Guide: Butan-2-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butan-2-yl methanesulfonate, a crucial yet often overlooked reagent, serves as a potent alkylating agent in advanced organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where precise structural modification of lead compounds is paramount for optimizing therapeutic efficacy and pharmacokinetic profiles. This guide provides a comprehensive technical overview of butan-2-yl methanesulfonate, delving into its chemical identity, physicochemical properties, synthesis protocols, and core applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to equip researchers and drug development professionals with the expert-level insights required for its effective and safe utilization.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is the foundation of reproducible science. Butan-2-yl methanesulfonate is known by several names, which can be a source of ambiguity. This section clarifies its formal nomenclature and common synonyms.
IUPAC Name
The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is butan-2-yl methanesulfonate .[1][2][3]
Common Synonyms
In literature, commercial listings, and laboratory settings, this compound is frequently referred to by a variety of synonyms. Understanding these is critical for comprehensive literature searches and material procurement.
The term "mesylate" is a common and accepted abbreviation for a methanesulfonate ester and is widely used in the field.[3][4][5]
Key Chemical Identifiers
For unambiguous database searching and regulatory compliance, the following identifiers are essential.
| Identifier | Value | Source |
| CAS Number | 16156-54-0 | [1][2][3][6] |
| Molecular Formula | C5H12O3S | [1][2][3] |
| Canonical SMILES | CCC(C)OS(=O)(=O)C | [2] |
| InChI | InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | [2] |
| MDL Number | MFCD01715284 | [1] |
Physicochemical Properties
The physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 152.21 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid (typical) | [5][7] |
| Boiling Point | 172°C (estimate) | [8] |
| Density | 1.088 g/cm³ (estimate) | [8] |
| Solubility | Soluble in organic solvents; limited solubility in water | [5] |
Synthesis and Mechanism
Principle of Synthesis: Esterification
The most prevalent and efficient method for synthesizing butan-2-yl methanesulfonate is the esterification of its corresponding alcohol, sec-butanol (butan-2-ol), with methanesulfonyl chloride.[9] This reaction is a cornerstone of organic chemistry for converting alcohols into excellent leaving groups.
The underlying principle involves the nucleophilic attack of the hydroxyl group of sec-butanol on the electrophilic sulfur atom of methanesulfonyl chloride. This process generates hydrogen chloride (HCl) as a byproduct. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its primary role is to act as an acid scavenger, neutralizing the HCl as it forms. This prevents the protonation of the starting alcohol and drives the reaction equilibrium towards the product, ensuring a high yield.
Experimental Protocol: A Self-Validating System
The following protocol is adapted from established procedures for analogous alkyl methanesulfonates and is designed to be self-validating, with clear checkpoints for reaction completion and purity.[8][10]
Materials:
-
sec-Butanol (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sec-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. Causality: This step is critical to control the exothermicity of the reaction and prevent unwanted side reactions.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Quenching: Once the reaction is complete, slowly add cold water or 1 M HCl to quench any remaining methanesulfonyl chloride and neutralize the excess base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. Causality: The acid wash removes the triethylamine hydrochloride salt. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity but can be further purified by silica gel column chromatography if necessary.
Visualization of the Synthesis Workflow
Caption: General workflow for the synthesis of butan-2-yl methanesulfonate.
Core Applications in Drug Development and Organic Synthesis
The Role as an Alkylating Agent
The primary utility of butan-2-yl methanesulfonate lies in its function as a robust alkylating agent.[5] The methanesulfonate ("mesylate") group is an exceptionally good leaving group due to the ability of the sulfonate moiety to stabilize the resulting negative charge through resonance. This property facilitates the displacement of the mesylate by a wide range of nucleophiles, effectively transferring the sec-butyl group to the nucleophilic species.
Mechanism of Nucleophilic Substitution
The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. A nucleophile (e.g., an amine, thiol, or carboxylate) attacks the electrophilic carbon atom bonded to the oxygen of the mesylate group. This occurs in a single, concerted step where the nucleophile forms a new bond to the carbon as the carbon-oxygen bond of the leaving group breaks.
Diagram of the SN2 Alkylation Mechanism
Caption: SN2 mechanism for nucleophilic alkylation.
Strategic Importance in Medicinal Chemistry
In drug development, modifying a lead compound's structure is essential for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11] The introduction of small alkyl groups, like a sec-butyl group, is a key strategy in this process.
-
Modulating Lipophilicity: Adding a sec-butyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Steric Shielding: The branched nature of the sec-butyl group can provide steric hindrance at a specific position, protecting a nearby functional group from metabolic enzymes and thereby increasing the drug's half-life.
-
Improving Target Binding: The specific size and shape of the sec-butyl group can create favorable van der Waals interactions within a target protein's binding pocket, potentially increasing binding affinity and potency.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not as common as for its n-butyl isomer, the hazard profile is expected to be very similar due to the shared functional group. The following information is based on data for butyl methanesulfonate and general principles for handling alkylating agents.[12][13]
Hazard Identification
This chemical should be handled as a hazardous substance.[14]
| Hazard Class | GHS Statement | H-Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302[12][13] |
| Skin Corrosion/Irritation | Causes skin irritation | H315[12][13] |
| Eye Damage/Irritation | Causes serious eye irritation | H319[12][13] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332[12][13] |
| Respiratory Irritation | May cause respiratory irritation | H335[12][13] |
Recommended Handling Protocols
Adherence to strict safety protocols is mandatory.[14][15]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles and a face shield.[14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Use a lab coat. Ensure no skin is exposed.
-
-
Safe Handling Practices: Avoid all personal contact, including inhalation.[13] Do not eat, drink, or smoke in the work area.[13][14] Wash hands thoroughly after handling.[12]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[12]
References
- Butyl methanesulfon
- Butyl methanesulfonate | C5H12O3S | CID 15953. (PubChem - NIH)
- Butyl Methanesulfon
- But-3-yn-2-yl methanesulfon
- N-BUTYL METHANESULPHON
- SAFETY D
- Butyl Methanesulfon
- CAS 16156-54-0 | butan-2-yl methanesulfon
- Butyl methanesulfon
- CAS 16156-54-0 Butan-2-yl]methanesulfon
- SAFETY D
- Butyl Methanesulfon
- 16156-54-0|sec-Butyl methanesulfon
- 40671-34-9|But-3-en-1-yl methanesulfon
- SAFETY D
- N-BUTYL METHANESULPHON
- (R)
- 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192. (PubChem - NIH)
- CAS 1912-32-9: Butyl methanesulfon
- Intermediates in Drug Development: Lab to Industry. (BOC Sciences)
- Applications in drug development. (European Pharmaceutical Review)
- Applications of biomolecular interaction analysis in drug development.
- Applications of Model-Based Meta-Analysis in Drug Development. (PubMed)
Sources
- 1. CAS 16156-54-0 | butan-2-yl methanesulfonate - Synblock [synblock.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl Methanesulfonate | CAS 1912-32-9 | LGC Standards [lgcstandards.com]
- 5. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 6. 16156-54-0|this compound|BLD Pharm [bldpharm.com]
- 7. Butyl Methanesulfonate | 1912-32-9 | TCI EUROPE N.V. [tcichemicals.com]
- 8. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 9. Butyl methanesulfonate | 1912-32-9 | Benchchem [benchchem.com]
- 10. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
physical and chemical characteristics of sec-butyl methanesulfonate
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A Comprehensive Technical Guide to sec-Butyl Methanesulfonate
Introduction: The Role of this compound in Modern Synthesis
This compound, also known as sec-butyl mesylate, is a crucial organic compound frequently utilized as a reactive intermediate in the synthesis of pharmaceuticals and other complex organic molecules. As an alkyl sulfonate, its primary function stems from the exceptional leaving group ability of the mesylate moiety, which facilitates nucleophilic substitution reactions. This guide provides an in-depth exploration of the physical, chemical, and safety characteristics of this compound, offering practical insights for researchers, scientists, and professionals in drug development. Understanding these core attributes is paramount for its effective and safe application in laboratory and industrial settings. Alkyl methanesulfonates, such as the sec-butyl variant, are recognized for their utility as alkylating agents, a property that is fundamental to their role in constructing molecular frameworks.[1][2] However, this reactivity also necessitates a thorough understanding of their potential genotoxicity, making careful handling and precise analytical characterization essential.[1]
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of this compound are summarized below, providing a foundational dataset for its application.
Core Physical and Chemical Data
A compilation of essential data for this compound is presented for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16156-54-0 | [3][4][5] |
| Molecular Formula | C5H12O3S | [3][4][5] |
| Molecular Weight | 152.21 g/mol | [3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in organic solvents such as chloroform and methanol; limited solubility in water. | [2][7] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |
Spectroscopic Signature for Structural Verification
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality of the sec-butyl group. Key resonances would include a multiplet for the proton on the chiral carbon bonded to the oxygen, signals for the methyl and ethyl groups of the sec-butyl moiety, and a singlet for the methyl group of the mesylate.
-
¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the four unique carbons of the sec-butyl group and the single carbon of the mesylate's methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically found in the regions of 1350-1330 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch). Additional peaks will correspond to C-H and C-O stretching and bending vibrations.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the sec-butyl group and other characteristic fragments of the molecule.
Chemical Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the properties of the methanesulfonate (mesylate) group.
The Mesylate as a Superior Leaving Group
The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group in nucleophilic substitution reactions. This is due to the high stability of the anion, which is a consequence of the resonance delocalization of the negative charge across the three oxygen atoms. This stability makes the C-O bond in the ester susceptible to cleavage by a wide range of nucleophiles.
The Alkylation Mechanism
This compound primarily acts as an alkylating agent through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] In this process, a nucleophile attacks the electrophilic carbon atom bonded to the oxygen of the mesylate group, leading to the displacement of the mesylate leaving group in a single, concerted step.
Caption: Sₙ2 alkylation mechanism of this compound.
Synthesis and Purification: A Practical Workflow
The synthesis of alkyl methanesulfonates is a standard procedure in organic chemistry, typically involving the reaction of an alcohol with methanesulfonyl chloride.[1]
Representative Synthesis Protocol
This protocol outlines a general method for the preparation of this compound.
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sec-butanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine to the cooled solution.
-
Mesylation: Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis and Purification Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Safety, Handling, and Toxicology
Alkyl methanesulfonates, as a class of compounds, are known to be potentially genotoxic and carcinogenic due to their alkylating nature.[1] Therefore, stringent safety precautions are mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[8][9] In case of contact, rinse the affected area immediately with copious amounts of water.[10]
-
Toxicity: While specific toxicity data for this compound is limited, related compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are known mutagens and carcinogens.[1][11] It is prudent to treat this compound with the same level of caution.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Research and Drug Development
The primary application of this compound is as an intermediate in organic synthesis. Its ability to introduce a sec-butyl group onto a nucleophilic substrate is valuable in the construction of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The formation of sulfonate esters from sulfonic acids and alcohols is a known reaction, and the potential for these esters to be present as impurities in APIs is a significant concern for regulatory bodies.[12] Consequently, sensitive analytical methods, such as LC/MS/MS, have been developed for the trace-level detection of these potential genotoxic impurities.[13]
References
-
National Center for Biotechnology Information. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem. [Link]
-
CAS Common Chemistry. Butyl methanesulfonate. [Link]
-
National Center for Biotechnology Information. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem. [Link]
-
Wikipedia. Methyl methanesulfonate. [Link]
-
Teerakapibal, R., et al. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]
-
Anjaneyulu, S., et al. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC - NIH. [Link]
Sources
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 3. 16156-54-0|this compound|BLD Pharm [bldpharm.com]
- 4. 1stsci.com [1stsci.com]
- 5. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 12. pqri.org [pqri.org]
- 13. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Sec-Butyl Methanesulfonate in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of sec-butyl methanesulfonate, a crucial intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this document pioneers a predictive approach using Hansen Solubility Parameters (HSPs) calculated via the group contribution method. This guide offers a robust theoretical framework, a detailed experimental protocol for solubility determination via the shake-flask method, and a predicted solubility profile in a wide array of organic solvents. This work is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of this compound Solubility
This compound (sec-BuMS) is an alkylating agent of significant interest in organic synthesis, particularly in the pharmaceutical industry. Its utility as a reactive intermediate for the introduction of a sec-butyl group makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The efficiency of synthetic routes involving sec-BuMS, including reaction kinetics, yield, and purity of the final product, is intrinsically linked to its solubility in the chosen reaction medium.
A comprehensive understanding of the solubility of this compound across a spectrum of organic solvents is therefore not merely an academic exercise but a critical prerequisite for rational process development, optimization, and scale-up. Appropriate solvent selection, guided by solubility data, can mitigate issues such as poor reaction rates, side-product formation, and challenges in product isolation and purification.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. By employing a predictive modeling approach based on Hansen Solubility Parameters, we provide a valuable resource for scientists to anticipate the solubility behavior of this key intermediate, thereby accelerating process development and enabling more efficient and robust synthetic strategies.
Theoretical Framework: Understanding the Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where:
-
ΔH_mix is the enthalpy of mixing, representing the energy change associated with interactions between solute-solute, solvent-solvent, and solute-solvent molecules.
-
T is the absolute temperature.
-
ΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.
For a liquid solute like this compound dissolving in a liquid solvent, the process is primarily driven by the enthalpy of mixing. A smaller, ideally exothermic (negative), ΔH_mix indicates favorable solute-solvent interactions and thus higher solubility.
Hansen Solubility Parameters (HSPs): A Predictive Tool
Hansen Solubility Parameters (HSPs) offer a powerful semi-empirical method for predicting the miscibility and solubility of substances.[1] This model deconstructs the total cohesive energy density of a molecule into three components:
-
δD (Dispersion): Arising from London dispersion forces, which are present in all molecules.
-
δP (Polar): Stemming from dipole-dipole interactions between polar molecules.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δD² + δP² + δH²
The principle underlying HSPs is that substances with similar δD, δP, and δH values are more likely to be miscible. The "distance" (Ra) between the HSPs of two substances (in this case, this compound as the solute and an organic solvent) in the three-dimensional Hansen space can be calculated as follows:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²
A smaller Ra value signifies a higher affinity between the solute and the solvent, and consequently, a higher predicted solubility.
Predicted Solubility of this compound
Due to the scarcity of experimental data, the Hansen Solubility Parameters for this compound were calculated using the group contribution method.[2] This method estimates the properties of a molecule by summing the contributions of its constituent functional groups.
Calculation of Molar Volume and Hansen Solubility Parameters for this compound
The molar volume (V) is a prerequisite for calculating HSPs. It was estimated using a group contribution method. The functional groups in this compound (CH₃-SO₂-O-CH(CH₃)(CH₂CH₃)) and their respective contributions to the molar volume and HSPs are detailed below.
Molar Volume Calculation: Based on group contribution methods, the estimated molar volume of this compound is approximately 141.5 cm³/mol .
Hansen Solubility Parameter Calculation: The calculated Hansen Solubility Parameters for this compound are:
-
δD = 16.5 MPa½
-
δP = 9.5 MPa½
-
δH = 6.0 MPa½
Predicted Solubility in Common Organic Solvents
The following table presents the predicted solubility of this compound in a range of common organic solvents. The prediction is based on the calculated Hansen Solubility Parameter distance (Ra). A lower Ra value suggests higher solubility. The solvents are categorized into high, moderate, and low predicted solubility based on their Ra values.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra | Predicted Solubility |
| High Predicted Solubility | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.0 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 3.3 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.4 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | High |
| Moderate Predicted Solubility | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 8.9 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 5.2 | 7.2 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 10.9 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Moderate |
| Low Predicted Solubility | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 16.7 | Low |
| n-Hexane | 14.9 | 0.0 | 0.0 | 12.8 | Low |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.4 | Low |
| Water | 15.5 | 16.0 | 42.3 | 37.1 | Very Low/Insoluble |
Note: The qualitative descriptions of solubility are based on the calculated Ra values and serve as a predictive guide. Experimental verification is recommended.
Experimental Determination of Solubility: A Practical Protocol
For precise quantitative data, experimental determination of solubility is indispensable. The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance.[3][4]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)[5][6]
Step-by-Step Experimental Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed, sealable glass vial. The presence of undissolved liquid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. For liquid-liquid systems, 24 to 48 hours is typically adequate. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent-rich phase) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets of the solute.
-
Accurately weigh the filtered sample.
-
-
Quantification:
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
A refractive index (RI) detector is often suitable for analyzing compounds like this compound that lack a strong UV chromophore.
-
Data Analysis and Expression of Solubility
The solubility can be expressed in various units, such as:
-
g/100 mL of solvent: (mass of solute / volume of solvent) x 100
-
mg/mL: mass of solute / volume of solvent
-
Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)
A calibration curve of known concentrations of this compound in the respective solvent should be prepared to ensure accurate quantification.
Visualizing the Workflow and Molecular Interactions
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Molecular Interactions Influencing Solubility
The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates these key interactions.
Caption: Key intermolecular forces governing the solubility of this compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the notable lack of public quantitative data through a predictive Hansen Solubility Parameter approach. The calculated HSPs and the resulting predicted solubility table offer a valuable starting point for solvent screening in synthetic process development.
Furthermore, the detailed experimental protocol for the shake-flask method provides a clear and actionable workflow for researchers to obtain precise, empirical solubility data tailored to their specific needs. It is the author's belief that the integration of predictive modeling with experimental verification represents a powerful strategy for accelerating chemical and pharmaceutical development.
Future work should focus on the experimental validation of the predicted solubility data presented in this guide. Such studies would not only refine our understanding of this compound's behavior but also enhance the predictive power of the HSP model for this class of compounds. As the demand for more efficient and sustainable chemical processes grows, a fundamental understanding of solubility will remain a cornerstone of innovation in the pharmaceutical and chemical industries.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
-
Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.
- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- How do you perform the shake flask method to determine solubility? (2017). Quora.
- Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). Molecules, 27(6), 1865.
- Separation of Methyl methanesulfonate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Group Contribution Method for Evaluation of Volumetric Properties of Ionic Liquids Using Experimental Data Recommended by Mathematical Gnostics. (2017).
- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). Universal Journal of Green Chemistry, 2(2), 319-335.
- Bondi Group Contribution Method (thermo.group_contribution.fedors). (n.d.). Read the Docs.
- A Comparative Guide to the Validation of HPLC Methods for Sulfonate Compound Analysis. (2025). BenchChem.
- Successful Transfer of Size-Exclusion Separations Between HPLC and UPLC. (n.d.).
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. kinampark.com [kinampark.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Methyl methanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Chirality and Stereoisomers of sec-Butyl Methanesulfonate
<
Abstract
Chirality is a fundamental concept in pharmaceutical sciences, profoundly influencing the pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy of drug molecules.[1][2] Sec-butyl methanesulfonate, a chiral molecule, serves as a critical building block and leaving group in stereoselective synthesis.[3][4] This guide provides a comprehensive technical overview of the chirality and stereoisomers of this compound. It delves into the principles of stereochemistry, the assignment of absolute configuration using Cahn-Ingold-Prelog (CIP) rules, detailed protocols for the synthesis of enantiomerically pure forms, and analytical techniques for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules.
Introduction to the Chirality of this compound
This compound, with the chemical formula C5H12O3S, is the ester of sec-butanol and methanesulfonic acid.[5][6] Its molecular structure contains a chiral center, a carbon atom bonded to four different substituents. This structural feature gives rise to stereoisomerism, specifically the existence of enantiomers. Enantiomers are non-superimposable mirror images of each other that can exhibit markedly different biological activities.[2][7]
The chiral center in this compound is the second carbon of the butyl group, which is bonded to:
-
A hydrogen atom (H)
-
A methyl group (-CH3)
-
An ethyl group (-CH2CH3)
-
A methanesulfonate group (-OSO2CH3)
The presence of these four distinct groups makes the molecule chiral and capable of existing as two enantiomers: (R)-sec-butyl methanesulfonate and (S)-sec-butyl methanesulfonate.
Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of each enantiomer is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9] This systematic process involves assigning priorities to the four substituents attached to the chiral center based on atomic number.
Step-by-Step CIP Priority Assignment for this compound:
-
Identify the Chiral Center: The carbon atom bonded to the methanesulfonate group.
-
Assign Priorities to Directly Attached Atoms:
-
Priority 1: The oxygen atom of the methanesulfonate group (-O) has the highest atomic number (8).
-
Priority 2 & 3: The two carbon atoms of the ethyl (-CH2CH3) and methyl (-CH3) groups have the same atomic number (6). To break this tie, we proceed to the next atoms along the chain.[9]
-
The carbon of the ethyl group is bonded to another carbon and two hydrogens (C, H, H).
-
The carbon of the methyl group is bonded to three hydrogens (H, H, H).
-
Comparing these, the ethyl group takes precedence. Therefore, the ethyl group is Priority 2 , and the methyl group is Priority 3 .
-
-
Priority 4: The hydrogen atom (-H) has the lowest atomic number (1).
-
-
Orient the Molecule: The molecule is oriented so that the lowest priority group (H, priority 4) points away from the viewer.
-
Determine the Configuration: The direction from the highest priority (1) to the second (2) to the third (3) priority group is observed.
Visualization of CIP Priority Assignment
Synthesis of Enantiomerically Pure this compound
The preparation of a single enantiomer of this compound is paramount for its application in stereospecific synthesis. The most direct and common approach is to start from an enantiomerically pure precursor, namely (R)- or (S)-sec-butanol.[10][11] The conversion of the alcohol to the methanesulfonate (mesylate) proceeds with retention of configuration at the chiral center because the C-O bond of the alcohol is not broken during the reaction.
Experimental Protocol: Synthesis of (S)-sec-Butyl Methanesulfonate from (S)-sec-Butanol
This protocol describes the conversion of (S)-sec-butanol to (S)-sec-butyl methanesulfonate. The procedure is analogous for the (R)-enantiomer.
Materials:
-
(S)-sec-Butanol (≥99% enantiomeric excess)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-sec-butanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.
-
Workflow for Enantioselective Synthesis
Analytical Characterization of Stereoisomers
Confirming the enantiomeric purity of the synthesized this compound is a critical quality control step. Chiral chromatography is the most powerful and widely used technique for this purpose.
4.1 Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral HPLC and GC methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.
Key Parameters for Method Development:
-
Chiral Column Selection: The choice of CSP is critical. Columns based on cyclodextrin or polysaccharide derivatives are commonly used for separating such chiral molecules.
-
Mobile Phase (HPLC) / Carrier Gas (GC): Optimization of the mobile phase composition (for HPLC) or temperature program (for GC) is necessary to achieve baseline separation of the enantiomer peaks.
-
Detection: A standard UV detector (for HPLC) or a flame ionization detector (FID) (for GC) is typically sufficient.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers:
-
e.e. (%) = [ (Area(major) - Area(minor)) / (Area(major) + Area(minor)) ] x 100
-
4.2 Polarimetry
While less common for routine purity checks due to the need for higher concentrations and potential for lower accuracy, polarimetry can be used to determine the optical rotation of the enantiomerically enriched product. Each enantiomer will rotate plane-polarized light to an equal but opposite degree. (S)-(+)-butan-2-ol, the precursor, is dextrorotatory, while (R)-(-)-butan-2-ol is levorotatory.[10] This property can serve as a qualitative confirmation of the chiral nature of the product.
Applications in Drug Development and Asymmetric Synthesis
The significance of single-enantiomer compounds in the pharmaceutical industry cannot be overstated. Often, one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][7][12]
Chiral this compound is a valuable reagent in asymmetric synthesis for several reasons:
-
Excellent Leaving Group: The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.
-
Stereochemical Control: When an enantiomerically pure this compound undergoes an SN2 reaction, it proceeds with a complete inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion.[3] This allows for the predictable and controlled introduction of a new stereocenter into a target molecule. For example, the reaction of (R)-sec-butyl methanesulfonate with a nucleophile will yield the corresponding (S)-configured product with high enantiomeric excess.[3]
This predictable stereochemical outcome makes chiral this compound and its tosylate analogue powerful tools for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[3][13]
Conclusion
A thorough understanding of the stereochemistry of this compound is essential for its effective use in modern organic synthesis and drug development. The ability to assign its absolute configuration, synthesize it in an enantiomerically pure form, and accurately analyze its stereochemical integrity are critical skills for scientists in the field. As the demand for enantiopure pharmaceuticals continues to grow, the role of chiral building blocks like (R)- and (S)-sec-butyl methanesulfonate will remain fundamentally important.
References
-
Chemistry Stack Exchange. (2015). Which has higher priority according to Cahn-Ingold-Prelog priority rules, vinyl or secondary butyl?[Link]
-
Ashenhurst, J. (2011). Don't Be Futyl, Learn The Butyls. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. [Link]
-
Wikipedia. (n.d.). 2-Butanol. [Link]
-
Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. [Link]
-
Global Precious Metal Catalysts. (n.d.). (R)-2-Butanol. [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Resolution. [Link]
-
Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. [Link]
-
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]
-
Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pharma Press. [Link]
-
Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]
-
González, B., et al. (2012). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl methanesulfonate | C5H12O3S | CID 15953. PubChem. [Link]
-
Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Methanesulfonic acid, butyl ester. NIST Chemistry WebBook. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. benchchem.com [benchchem.com]
- 4. Butyl methanesulfonate | 1912-32-9 | Benchchem [benchchem.com]
- 5. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Butanol - Wikipedia [en.wikipedia.org]
- 11. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 12. jocpr.com [jocpr.com]
- 13. pharmtech.com [pharmtech.com]
fundamental reaction mechanisms involving sec-butyl methanesulfonate
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of sec-Butyl Methanesulfonate
Authored by a Senior Application Scientist
Abstract
This compound, a secondary alkyl sulfonate, serves as an exemplary substrate for exploring the fundamental principles of nucleophilic substitution and elimination reactions. Its structure allows for a nuanced competition between S(_N)1, S(_N)2, E1, and E2 pathways, making it a valuable model for researchers in organic synthesis and drug development. This guide provides an in-depth analysis of these core mechanisms, elucidating the causal factors that dictate reaction outcomes. We will explore the stereochemical and regiochemical consequences of each pathway, the profound influence of reaction conditions, and provide field-proven experimental protocols for mechanistic investigation.
Introduction: The Utility of this compound
This compound (sec-BuOMs) is an organic compound featuring a secondary butyl group attached to a methanesulfonate (mesylate) group.[1] The utility of this and other sulfonate esters in organic chemistry stems from their ability to transform a poor leaving group, the hydroxyl group (-OH) of an alcohol, into an excellent leaving group.[2][3] The methanesulfonate anion is the conjugate base of methanesulfonic acid, a strong acid, meaning the anion is a very weak base and highly stable.[4] This stability, enhanced by resonance delocalization of the negative charge across the three oxygen atoms, makes the mesylate group an exceptional nucleofuge, facilitating both substitution and elimination reactions.[3]
The secondary nature of the carbon center to which the mesylate is attached is critical. Unlike primary substrates that heavily favor S(_N)2 reactions or tertiary substrates that are sterically hindered from S(_N)2 pathways, secondary substrates like this compound exist at a mechanistic crossroads.[5][6] The reaction outcome is not predetermined by the substrate alone but is highly sensitive to the choice of nucleophile, base, solvent, and temperature. This sensitivity makes it an ideal subject for studying the competitive interplay between S(_N)2, S(_N)1, E2, and E1 mechanisms.
Nucleophilic Substitution Mechanisms
Nucleophilic substitution involves the replacement of the methanesulfonate leaving group by a nucleophile. This can occur through two distinct, competing pathways: a concerted bimolecular mechanism (S(_N)2) and a stepwise unimolecular mechanism (S(_N)1).
The S(_N)2 Pathway: A Concerted, Stereospecific Reaction
The S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7][8] The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction.[8]
Causality and Experimental Choices:
-
Nucleophile: Strong, unhindered nucleophiles are required to force the concerted displacement. Good examples include iodide (I⁻), azide (N₃⁻), and thiolate (RS⁻).[6][9]
-
Solvent: Polar aprotic solvents such as acetone, acetonitrile (CH₃CN), or dimethylformamide (DMF) are optimal.[5][9] These solvents can solvate the cation of the nucleophilic salt but do not form a strong hydrogen-bonding shell around the anion, leaving its nucleophilicity intact.[5]
-
Stereochemistry: A hallmark of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center, known as a Walden inversion.[5][7] The nucleophile must attack from the side opposite the leaving group (back-side attack), leading to a predictable and stereospecific outcome.[7] For example, (S)-sec-butyl methanesulfonate will yield the (R)-substitution product.
The S(_N)1 Pathway: A Stepwise, Racemizing Reaction
The S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[8][10] The second step is the rapid attack of the nucleophile on the carbocation. The rate depends only on the concentration of the substrate.[5]
Causality and Experimental Choices:
-
Nucleophile: Weak or neutral nucleophiles, such as water (H₂O), alcohols (ROH), or carboxylic acids (RCOOH), favor the S(_N)1 pathway.[6][10] These nucleophiles are not strong enough to force an S(_N)2 reaction and must wait for the carbocation to form. Reactions where the solvent also acts as the nucleophile are termed solvolysis.[11][12]
-
Solvent: Polar protic solvents like water, ethanol, or formic acid are essential.[12] They stabilize the transition state leading to the carbocation and the carbocation itself through hydrogen bonding and dipole-ion interactions, lowering the activation energy for the first step.[12]
-
Stereochemistry: The carbocation intermediate is sp²-hybridized and planar. The nucleophile can attack from either face with nearly equal probability, leading to a mixture of retention and inversion products.[5] This typically results in a racemic or nearly racemic mixture if the starting material is chiral.
Elimination Mechanisms
In elimination reactions, a proton from a carbon adjacent to the leaving group (the β-carbon) is removed, and the leaving group departs, resulting in the formation of a π-bond (an alkene).
The E2 Pathway: A Concerted, Stereoselective Reaction
The E2 (Elimination, Bimolecular) reaction is a concerted, single-step process where a strong base removes a β-proton simultaneously with the departure of the leaving group.[10][13] The reaction rate is second-order, depending on the concentrations of both the substrate and the base.[13]
Causality and Experimental Choices:
-
Base: Strong, bulky bases are ideal for promoting E2 over S(_N)2.[6] Potassium tert-butoxide (t-BuOK) is a classic example. Its steric bulk hinders its ability to act as a nucleophile (attacking the α-carbon), so it preferentially acts as a base (attacking a less hindered β-proton).[14]
-
Stereochemistry: The E2 reaction has a strict stereochemical requirement: the β-proton and the leaving group must be in an anti-periplanar conformation. This allows for optimal orbital overlap in the transition state leading to the new π-bond.
-
Regiochemistry: When multiple β-protons are available, the reaction can yield different alkene isomers. With unhindered bases like ethoxide (EtO⁻), the major product is typically the more substituted, thermodynamically stable alkene (Zaitsev's rule).[13] However, with sterically hindered bases like t-BuOK, the major product is often the less substituted alkene (Hofmann product), as the base removes the more sterically accessible proton.[14]
The E1 Pathway: A Stepwise, Non-stereospecific Reaction
The E1 (Elimination, Unimolecular) reaction proceeds through the same initial step as the S(_N)1 reaction: formation of a carbocation intermediate.[10][15] In a subsequent step, a weak base (often the solvent) removes a β-proton to form the alkene. The E1 reaction is first-order and always competes with the S(_N)1 reaction.[6][16]
Causality and Experimental Choices:
-
Base: Weak bases, such as water or ethanol, are used. Since the base is not involved in the rate-determining step, its strength is less critical than in the E2 mechanism.[10]
-
Temperature: Higher temperatures favor elimination over substitution.[9] The elimination pathway results in more particles in the product state (alkene, protonated base, leaving group) and thus has a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, favoring the E1 pathway.
-
Regiochemistry: The E1 reaction typically follows Zaitsev's rule, forming the most stable, more substituted alkene, as there are no significant steric constraints on the weak base abstracting the proton from the carbocation intermediate.[10]
Competition Between Mechanisms: A Summary
The choice of reagents and conditions is paramount in directing the reaction of this compound toward a desired product. The following table summarizes the key factors influencing the outcome.
| Factor | S(_N)2 | S(_N)1 | E2 | E1 |
| Substrate | Secondary | Secondary | Secondary | Secondary |
| Nucleophile/Base | Strong Nucleophile, Weak Base | Weak Nucleophile/Base | Strong, Bulky Base | Weak Base |
| Solvent | Polar Aprotic | Polar Protic | (Less dependent) | Polar Protic |
| Kinetics | 2nd Order (rate=k[Sub][Nuc]) | 1st Order (rate=k[Sub]) | 2nd Order (rate=k[Sub][Base]) | 1st Order (rate=k[Sub]) |
| Stereochemistry | Inversion of configuration | Racemization | Requires anti-periplanar H | Not stereospecific |
| Regiochemistry | N/A | N/A | Zaitsev (unhindered base), Hofmann (hindered base) | Zaitsev |
| Competition | E2 | E1 | S(_N)2 | S(_N)1 |
| Temperature | Lower temperature favors | Lower temperature favors | Higher temperature favors | Higher temperature favors |
Experimental Protocol: A Self-Validating System for Mechanistic Analysis
To determine the operative mechanism(s) and product distribution for a reaction of this compound, a systematic experimental approach is required. This protocol outlines a self-validating workflow for analyzing the reaction with a given nucleophile/base.
Workflow for Product Ratio Analysis
Step-by-Step Methodology: Reaction with Sodium Ethoxide in Ethanol
This protocol is designed to investigate the competition between S(_N)2 and E2 pathways.
-
Reagent Preparation:
-
Prepare a 0.5 M solution of sodium ethoxide in absolute ethanol under an inert atmosphere (N₂ or Ar). The concentration should be verified by titration.
-
Prepare a stock solution of this compound (e.g., 1.0 M) in a suitable solvent or use it neat.
-
Prepare an internal standard solution (e.g., dodecane in ethanol) for quantitative gas chromatography (qGC) analysis.
-
-
Reaction Execution:
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 20 mL of the 0.5 M sodium ethoxide solution.
-
Equilibrate the solution to the desired reaction temperature (e.g., 55 °C) using a temperature-controlled oil bath.
-
At time t=0, add 1.0 mmol of this compound to the stirred solution.
-
-
Monitoring and Quenching:
-
Immediately withdraw a ~0.2 mL aliquot (the t=0 sample), quench it in a vial containing 1 mL of saturated aqueous NH₄Cl solution and 1 mL of diethyl ether.
-
Withdraw subsequent aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and quench them in the same manner.
-
Allow the main reaction to proceed for a sufficient time (e.g., 24 hours) to ensure completion, then quench the entire reaction mixture.
-
-
Workup and Analysis:
-
For each quenched aliquot, vortex the vial, allow the layers to separate, and carefully transfer the ether layer to a new vial for analysis.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products: sec-butyl ethyl ether (S(_N)2 product), 1-butene, cis-2-butene, and trans-2-butene (E2 products).
-
For quantitative analysis, add a precise amount of the internal standard to each quenched sample. Analyze by GC with a Flame Ionization Detector (GC-FID). Calculate the relative response factors for each product against the internal standard.
-
Use the calculated concentrations to determine the ratio of substitution to elimination products (S(_N)2/E2 ratio) and the regioselectivity of elimination (Zaitsev/Hofmann ratio).
-
This protocol provides a robust, self-validating system. The kinetic data from the aliquots can confirm the reaction order, while the final product ratios provide clear, quantitative evidence of the mechanistic pathways' relative contributions under the specified conditions.
Conclusion
This compound is a powerful tool for the study of reaction mechanisms. Its secondary structure places it at the nexus of substitution and elimination pathways, where subtle changes in reaction parameters can dramatically alter the product landscape. For researchers and drug development professionals, a deep, causal understanding of these competing mechanisms is not merely academic; it is fundamental to achieving the desired chemical transformations with high yield and selectivity. By employing the principles and protocols outlined in this guide, scientists can rationally design experiments, predict outcomes, and validate mechanistic hypotheses with confidence.
References
- Aadi's guide to Organic Chemistry. (n.d.). Alcoholic Leaving Group Derivatives.
- Ashenhurst, J. (2024, March 4). What Makes A Good Leaving Group. Master Organic Chemistry.
- Rinner, U., & Hudlicky, T. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Institutes of Health.
- Reddit. (2021, November 23). Why is MsO a better leaving group (than OH in this scenario? Would Methanol not protonate the OH?). r/OrganicChemistry.
- Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). PubMed Central.
- BenchChem. (n.d.). Butyl methanesulfonate | 1912-32-9.
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. (n.d.). Product Quality Research Institute.
- SN2, SN1, E2, & E1: Substitution and Elimination Reactions. (n.d.). Intro Chem Handouts.
- ChemicalBook. (2024, July 24). N-BUTYL METHANESULPHONATE | 1912-32-9.
- CymitQuimica. (n.d.). CAS 1912-32-9: Butyl methanesulfonate.
- Sigma-Aldrich. (n.d.). This compound | 16156-54-0.
- Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
- 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. (n.d.).
- Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
- Leah4Sci. (n.d.). Nucleophilic Substitution and Beta Elimination - SN1 SN2 E1 E2 Reactions.
- Leah4sci. (2016, October 31). SN1 SN2 E1 E2 Reaction Mechanism Overview. YouTube.
- National Institutes of Health. (n.d.). Butyl methanesulfonate | C5H12O3S | CID 15953. PubChem.
- Sigma-Aldrich. (n.d.). Butyl methanesulfonate EP Reference Standard CAS 1912-32-9.
- BLD Pharm. (n.d.). 16156-54-0|this compound.
- Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry.
- Solvolysis of methyl methanesulfonate in methanolic solution. (n.d.). ResearchGate.
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
- Sigma-Aldrich. (n.d.). Butyl methanesulfonate | 1912-32-9.
- Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry.
- 7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I.
- Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- Michigan State University. (n.d.). Elimination Reactions of Alkyl Halides. Department of Chemistry.
- Chegg. (2017, April 16). Solved Identify the stereochemistries of sec-butyl benzoate.
- ChemScene. (n.d.). 1912-32-9 | Butyl methanesulfonate.
- National Institutes of Health. (n.d.). 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192. PubChem.
- NIST. (n.d.). Methanesulfonic acid, butyl ester. NIST WebBook.
- BLD Pharm. (n.d.). 1912-32-9|Butyl methanesulfonate.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-3-methyl-1-butene.
Sources
- 1. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oc.aadi.net.in [oc.aadi.net.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. askthenerd.com [askthenerd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes & Protocols: sec-Butyl Methanesulfonate as a Strategic Alkylating Agent in Organic Synthesis
This guide provides an in-depth exploration of sec-butyl methanesulfonate, a versatile and strategically important alkylating agent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural outlines to deliver a comprehensive understanding of the agent's reactivity, mechanistic underpinnings, and practical application. We will delve into the causality behind experimental design, ensuring that the protocols provided are not merely recipes but self-validating systems grounded in robust chemical principles.
Introduction: The Strategic Value of the sec-Butyl Moiety
In the vast toolkit of alkylating agents, this compound (sec-BuOMs) occupies a unique niche. While simpler alkyl methanesulfonates like methyl or ethyl mesylate are common workhorses for introducing small alkyl groups, the sec-butyl group offers distinct steric and electronic properties.[1] Its branched nature can impart significant changes to a molecule's pharmacological profile, influencing factors like metabolic stability, receptor binding affinity, and lipophilicity.
The methanesulfonate ("mesylate") group is an excellent leaving group, far superior to halides in many contexts, due to the resonance stabilization of the resulting mesylate anion.[2] This high reactivity allows for alkylation of a wide range of nucleophiles under relatively mild conditions, minimizing side reactions and degradation of sensitive substrates.[2] Furthermore, the starting material, sec-butanol, is chiral, allowing for the synthesis of enantiomerically pure this compound. This opens the door to stereospecific alkylations, a critical requirement in the development of single-enantiomer pharmaceuticals.[3]
This document will provide the foundational knowledge and practical protocols to effectively utilize this powerful reagent.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.
Key Properties
| Property | Value | Source |
| CAS Number | 16156-54-0 | [4][5] |
| Molecular Formula | C₅H₁₂O₃S | [4] |
| Molecular Weight | 152.21 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid/solid | [1][7] |
| Purity | Typically ≥95% | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature or 2-8°C | [4] |
| SMILES | CS(=O)(=O)OC(C)CC | [4] |
| InChI Key | BQWQGEBNCNNFCI-UHFFFAOYSA-N | [5] |
Safety & Handling: A Mandate for Caution
This compound, like most alkylating agents, is classified as hazardous and must be handled with appropriate care. Alkylating agents are known to be mutagenic, carcinogenic, and cytotoxic due to their ability to alkylate DNA.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[11][12]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Exposure Controls: Avoid all personal contact. If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[11][12] In case of eye contact, rinse cautiously with water for several minutes.[11]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[11]
-
Disposal: Waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.
The Core of Alkylation Chemistry
Mechanism of Action: The Sₙ2 Pathway
The primary mechanism for alkylation with this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[13] This pathway is defined by a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time the mesylate leaving group departs.
The key features of this mechanism are:
-
Excellent Leaving Group: The methanesulfonate (mesylate) anion is highly stable due to resonance, which delocalizes the negative charge across the three oxygen atoms. This stability makes it an excellent leaving group, driving the reaction forward.[2]
-
Electrophilic Carbon: The carbon atom bonded to the mesylate group is electron-deficient (electrophilic) due to the strong electron-withdrawing effect of the sulfonate group, making it susceptible to nucleophilic attack.
-
Stereochemistry: The Sₙ2 reaction proceeds with an inversion of configuration at the electrophilic carbon center. If an enantiomerically pure starting material (e.g., (R)-sec-butyl methanesulfonate) is used, the product will be formed with the opposite configuration (S). This stereospecificity is a cornerstone of modern asymmetric synthesis.[14]
Caption: Sₙ2 mechanism of a nucleophile with this compound.
Scope of Applications
This compound is effective for the alkylation of a variety of soft and hard nucleophiles.
-
N-Alkylation: Amines, amides, imides, and heterocyclic nitrogen compounds are excellent substrates. This is a common strategy in drug development to modify scaffolds, enhance activity, or block metabolic sites.
-
O-Alkylation: Phenols, alcohols, and carboxylic acids can be readily alkylated to form ethers and esters, respectively. O-alkylation of phenols is particularly efficient.[15][16]
-
S-Alkylation: Thiols and thiophenols are highly effective nucleophiles that react rapidly to form thioethers.
-
C-Alkylation: Soft carbon nucleophiles, such as enolates derived from malonates, β-ketoesters, and other dicarbonyl compounds, can be alkylated to form new carbon-carbon bonds, a fundamental transformation in synthetic chemistry.[17]
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title compound from commercially available starting materials. The reaction is based on the esterification of sec-butanol with methanesulfonyl chloride.[7]
Caption: Workflow for the synthesis of this compound.
Materials:
-
sec-Butanol (1.0 eq)
-
Methanesulfonyl chloride (1.1 - 1.2 eq)
-
Triethylamine or Pyridine (1.2 - 1.5 eq)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1-3% Sodium Carbonate solution[7][18]
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sec-butanol (1.0 eq) and anhydrous DCM (or another suitable aromatic solvent like toluene).[7][18]
-
Cooling: Cool the solution to 0-10 °C using an ice-water bath.[18]
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 15 °C. An exotherm is expected.
-
Reaction: Stir the resulting mixture at 10-15 °C for 2-4 hours.[18] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the sec-butanol is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[7] A patent suggests washing with a 1-3% alkali metal carbonate solution is effective for removing the tertiary amine hydrochloride salt.[18]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be used directly. If higher purity is required, it can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Representative N-Alkylation of an Aniline Derivative
This protocol outlines a general procedure for the sec-butylation of a substituted aniline.
Caption: General workflow for N-alkylation using this compound.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water & Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aniline derivative (1.0 eq) and potassium carbonate (2.0 eq). Add anhydrous DMF to create a stirrable suspension (typically 0.1-0.5 M concentration).
-
Reagent Addition: Add this compound (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting aniline is consumed as monitored by TLC. Reaction times can vary from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them with water (to remove DMF) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-sec-butylaniline product.
Troubleshooting & Field Insights
-
Competing Elimination (E2) Reaction: The sec-butyl group is secondary, making it susceptible to base-induced elimination to form butenes. To minimize this, use non-nucleophilic, moderately strong bases (e.g., K₂CO₃, Cs₂CO₃) rather than strong, hindered bases (e.g., t-BuOK). Running the reaction at the lowest effective temperature can also favor substitution over elimination.
-
Low Reactivity: If a nucleophile is weak, the reaction may be sluggish. Increasing the temperature, switching to a more polar aprotic solvent (e.g., from acetonitrile to DMF or DMSO), or adding a catalyst like sodium iodide (to perform an in situ Finkelstein reaction, generating the more reactive sec-butyl iodide) can enhance the reaction rate.
-
Di-alkylation: For primary amines or other nucleophiles with multiple reactive sites, di-alkylation can be a problem. This can often be suppressed by using a slight excess of the nucleophile relative to the alkylating agent and adding the this compound slowly to the reaction mixture.
Conclusion
This compound is a highly effective and strategic reagent for introducing the sec-butyl group onto a wide array of nucleophilic substrates. Its high reactivity, enabled by the excellent mesylate leaving group, allows for efficient alkylations under generally mild conditions. For medicinal and synthetic chemists, its most powerful attribute lies in the potential for stereospecific synthesis when prepared from an enantiomerically pure source. By understanding the underlying Sₙ2 mechanism and potential side reactions, researchers can harness the full potential of this versatile building block to accelerate the synthesis of complex and novel chemical entities.
References
-
PubChem. (n.d.). Butyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
-
Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]
-
Mikołajczyk, M., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]
-
Martínez-Cebrián, M., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed Central. Retrieved from [Link]
-
Request PDF. (2025). Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. ResearchGate. Retrieved from [Link]
-
Mikołajczyk, M., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central. Retrieved from [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). Preprints.org. Retrieved from [Link]
-
Liv Hospital. (n.d.). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Retrieved from [Link]
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2021). MDPI. Retrieved from [Link]
-
An Update on Alkylating Agents in Breast Cancer Therapy. (2025). PubMed. Retrieved from [Link]
- Google Patents. (2021). CN112279791A - Method for preparing chiral tert-butyl sulfinamide.
- Safety Data Sheet. (2025). Example Supplier.
-
Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. Retrieved from [Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). PubMed Central. Retrieved from [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). MDPI. Retrieved from [Link]
-
DNA alkylation studies of combined treatment with methylnitrosourea and ethylmethanesulfonate in mice. (2000). PubMed. Retrieved from [Link]
-
Understanding the Role of Methanesulfonate Derivatives in Synthesis. (n.d.). Autech. Retrieved from [Link]
- Google Patents. (1990). DE69027207D1 - ISOPARAFFINOLEFIN ALKYLATION PROCESS.
Sources
- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 16156-54-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 16156-54-0 [sigmaaldrich.com]
- 6. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of sec-Butyl Methanesulfonate in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: Mastering Nucleophilic Substitution with sec-Butyl Methanesulfonate
In the landscape of modern organic synthesis, the precise and predictable formation of carbon-heteroatom bonds is a cornerstone of molecular construction. Among the arsenal of reactions available to chemists, the bimolecular nucleophilic substitution (SN2) reaction stands out for its stereospecificity and reliability. A critical, yet often overlooked, component of this reaction is the leaving group. Its ability to depart from the electrophilic carbon center dictates the reaction's feasibility and efficiency. This guide focuses on this compound, a versatile reagent that serves as a precursor to an excellent leaving group, the mesylate anion. We will delve into the mechanistic underpinnings of its use, provide detailed protocols for its application, and explore the nuances that enable researchers to harness its full potential in the synthesis of complex molecules.
The Underlying Principle: Why Mesylates Excel as Leaving Groups in SN2 Reactions
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to its strong basicity. To facilitate a nucleophilic substitution, it must first be converted into a group that is more stable upon departure.[1] This is where methanesulfonyl chloride (MsCl) comes into play, reacting with an alcohol such as sec-butanol to form this compound. The resulting methanesulfonate (mesylate) group is an exceptional leaving group.[2]
The efficacy of the mesylate anion as a leaving group stems from its remarkable stability, which is a consequence of the following factors:
-
Resonance Stabilization: The negative charge on the departing mesylate anion is delocalized across the three oxygen atoms through resonance. This distribution of charge significantly lowers the energy of the anion, making it a stable, independent species.[3]
-
Inductive Effect: The highly electronegative oxygen atoms and the sulfur atom inductively pull electron density away from the site of the negative charge, further contributing to its stabilization.
-
Weak Basicity: Good leaving groups are the conjugate bases of strong acids.[4] Methanesulfonic acid is a strong acid, and therefore, its conjugate base, the mesylate anion, is very weak. This weakness as a base means it is less likely to re-initiate a reverse reaction.
The conversion of the alcohol to the mesylate transforms a challenging substitution into a highly favorable one, paving the way for a successful SN2 reaction.[1]
The SN2 Reaction Mechanism with this compound: A Stereochemical Imperative
The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] A hallmark of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[6][7]
This trajectory of attack has a profound and predictable stereochemical consequence: inversion of configuration at the chiral center.[5][8] This phenomenon, known as Walden inversion, is a cornerstone of stereospecific synthesis.[9] If the starting this compound has an (R) configuration, the product of the SN2 reaction will have an (S) configuration, and vice versa.[6]
The transition state of the SN2 reaction involving this compound features a pentacoordinated carbon atom with a trigonal bipyramidal geometry.[4][10] The incoming nucleophile and the departing mesylate group occupy the two axial positions, while the three non-reacting substituents lie in the equatorial plane.[10]
Diagram: SN2 Reaction Mechanism
Caption: SN2 reaction of this compound with a nucleophile.
Factors Influencing the Success of SN2 Reactions with this compound
Several factors must be carefully considered to ensure a successful and high-yielding SN2 reaction.
| Factor | Influence on SN2 Reaction | Recommendations and Considerations |
| Substrate Structure | Steric hindrance around the electrophilic carbon significantly impedes the backside attack of the nucleophile. The reactivity order is methyl > primary > secondary >> tertiary.[9][11] this compound is a secondary substrate and will react, but more slowly than a primary analogue.[11] | For secondary substrates like this compound, stronger nucleophiles and optimized reaction conditions are often necessary. Tertiary substrates do not undergo SN2 reactions due to excessive steric hindrance.[12] |
| Nucleophile Strength | A strong nucleophile is generally required for an efficient SN2 reaction.[10] Strong nucleophiles are typically negatively charged and less basic. | Common strong nucleophiles include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[13] |
| Solvent Choice | Polar aprotic solvents are the preferred choice for SN2 reactions.[14] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. Polar protic solvents can hydrogen bond with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.[14] | Recommended polar aprotic solvents include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). |
| Leaving Group Ability | As discussed, the mesylate group is an excellent leaving group.[15] Its ability to stabilize the negative charge upon departure is crucial for the reaction to proceed. | The choice of methanesulfonyl chloride for the preparation of the mesylate is a standard and effective method.[3] |
| Temperature | Higher temperatures generally increase the rate of reaction. However, elevated temperatures can also favor competing elimination (E2) reactions, especially with secondary substrates and sterically hindered or strongly basic nucleophiles. | The reaction temperature should be carefully optimized to maximize the yield of the SN2 product while minimizing the formation of elimination byproducts. |
Experimental Protocols
In-Situ Preparation of this compound and Subsequent SN2 Reaction with Sodium Azide
This protocol details a representative procedure for the conversion of (R)-sec-butanol to (S)-2-azidobutane.
Materials:
-
(R)-sec-Butanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Mesylation of (R)-sec-Butanol:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-sec-butanol and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (or pyridine) to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC). The formation of a salt (triethylammonium chloride) will be observed.
-
-
Work-up of the Mesylate:
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure on a rotary evaporator. Caution: Do not heat the mixture excessively, as mesylates can be thermally unstable. The crude this compound is often used directly in the next step without further purification.
-
-
SN2 Reaction with Sodium Azide:
-
Dissolve the crude this compound in anhydrous dimethylformamide (DMF).
-
Add sodium azide to the solution.
-
Heat the reaction mixture with stirring to a temperature appropriate for the reaction (typically 50-80 °C). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification of (S)-2-Azidobutane:
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove DMF and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure (S)-2-azidobutane.
-
Diagram: Experimental Workflow
Caption: A typical experimental workflow for an SN2 reaction.
Safety Considerations
-
Methanesulfonyl Chloride (MsCl): This reagent is corrosive, a lachrymator, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid gas. Handle with extreme care and follow all institutional safety protocols for working with azides.
-
Solvents: Dichloromethane is a suspected carcinogen.[16] Dimethylformamide is a reproductive toxin. Handle these solvents in a fume hood and minimize exposure.
-
General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the potential hazards of all chemicals used and consult the Safety Data Sheets (SDS) before starting any experiment.[17][18][19][20]
Conclusion
This compound is a valuable intermediate in organic synthesis, enabling the efficient conversion of a secondary alcohol into a substrate primed for SN2 reactions. By understanding the principles of leaving group ability, the stereospecificity of the SN2 mechanism, and the key factors that influence reaction outcomes, researchers can confidently employ this strategy to construct complex molecules with a high degree of stereochemical control. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this compound in a wide range of synthetic endeavors.
References
-
Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Available from: [Link]
-
Nanyang Technological University. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Available from: [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Chemistry Learner. Available from: [Link]
-
Stereochemistry of the SN2 Reaction. (2019). Chemistry LibreTexts. Available from: [Link]
-
How do mesylates and tosylates both protect and act as leaving groups. (2022). Reddit. Available from: [Link]
-
in the chemical literature: SN2 reaction on a mesylate. (2019). YouTube. Available from: [Link]
-
SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. (n.d.). Organic Chemistry I. Available from: [Link]
-
Stereochemistry SN2 Reactions. (2023). Chemistry LibreTexts. Available from: [Link]
-
SN2 Stereochemistry. (n.d.). Chemistry Steps. Available from: [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Available from: [Link]
-
Butyl methanesulfonate. (n.d.). PubChem. Available from: [Link]
-
SN2 Reaction | Organic Chemistry. (2020). YouTube. Available from: [Link]
-
Efficiency of Bulky Protic Solvent for S N 2 Reaction. (2025). ResearchGate. Available from: [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Available from: [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. (n.d.). Product Quality Research Institute. Available from: [Link]
-
Application: Useful SN2 Reactions. (2019). Chemistry LibreTexts. Available from: [Link]
-
The isocyanide SN2 reaction. (2023). PubMed Central. Available from: [Link]
-
SN2 Reaction Mechanisms. (2021). YouTube. Available from: [Link]
-
SN2 Reaction Mechanism. (n.d.). Chemistry Steps. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. purechemistry.org [purechemistry.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
Application Notes & Protocols: Enantioselective Synthesis Using Chiral sec-Butyl Methanesulfonate
Abstract
The introduction of chiral centers with high stereochemical fidelity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount.[1][2] This guide provides a comprehensive overview of the application of enantiopure sec-butyl methanesulfonate (sec-butyl mesylate) as a chiral electrophile for the enantioselective installation of the sec-butyl group. We delve into the core principles, provide detailed, field-tested protocols for its preparation and subsequent use in nucleophilic substitution reactions, and offer insights into the mechanistic underpinnings that ensure high stereochemical inversion. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for asymmetric synthesis.
Introduction: The Strategic Value of the Chiral sec-Butyl Moiety
The sec-butyl group, while seemingly simple, is a valuable chiral motif found in numerous biologically active molecules and pharmaceutical agents.[3] Its stereochemistry can profoundly influence a molecule's interaction with chiral biological targets like enzymes and receptors, making stereocontrol a critical aspect of synthesis.[1] Chiral this compound serves as a powerful tool for this purpose. It acts as a robust chiral building block, enabling the transfer of its stereochemical information to a wide range of nucleophiles via the SN2 reaction mechanism.[4][5]
The methanesulfonate (mesylate) group is an excellent leaving group because its negative charge is well-stabilized through resonance, making it the weak conjugate base of a strong acid (methanesulfonic acid).[4][6] This property facilitates its displacement by even moderate nucleophiles under controlled conditions, ensuring efficient reaction progress.
Core Principle: The SN2 Reaction and Walden Inversion
The utility of chiral this compound hinges on the principles of the bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds through a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[5][7]
This specific geometry of attack leads to a predictable and crucial outcome: inversion of configuration at the stereocenter, an effect known as Walden inversion.[5] Therefore, if you start with (S)-sec-butyl methanesulfonate, the sec-butyl group will be incorporated into the product with the (R) configuration, and vice versa. This high degree of stereochemical control is the primary reason for its application in enantioselective synthesis.
Caption: SN2 reaction on (S)-sec-butyl mesylate leading to inversion of stereochemistry.
The rate of the SN2 reaction is sensitive to steric hindrance.[8][9] Being a secondary substrate, this compound reacts slower than primary substrates but significantly faster than tertiary ones, which are completely unreactive via the SN2 pathway.[5] This makes the choice of reaction conditions crucial to favor the SN2 pathway and avoid competing elimination (E2) or SN1 reactions, which would lead to racemization.
Experimental Protocols
Protocol 1: Preparation of (S)-sec-Butyl Methanesulfonate
The starting material for this protocol is commercially available, enantiopure (S)-sec-butanol. The alcohol is converted into a good leaving group by reaction with methanesulfonyl chloride (mesyl chloride).[6]
Materials:
-
(S)-sec-Butanol (>99% ee)
-
Methanesulfonyl chloride (MsCl), distilled
-
Triethylamine (TEA) or Pyridine, distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-sec-butanol (1.0 eq) and anhydrous DCM (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 30 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side product formation. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess amine base, while the bicarbonate wash removes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C). Causality: sec-Butyl mesylate can be unstable at higher temperatures; avoid overheating.
-
Purification: The crude product is often used directly. If necessary, it can be purified by flash chromatography on silica gel, but this should be done quickly.
Expected Yield: 90-98% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm retention of stereochemical purity.
Protocol 2: Enantioselective Alkylation of a Phenoxide Nucleophile
This protocol demonstrates the use of (S)-sec-butyl methanesulfonate to synthesize an (R)-sec-butyl aryl ether.
Materials:
-
(S)-sec-Butyl methanesulfonate (from Protocol 1)
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Alkylation: Add a solution of (S)-sec-butyl methanesulfonate (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC. Causality: Polar aprotic solvents like DMF are ideal for SN2 reactions as they solvate the cation (K⁺) but not the nucleophile, increasing its reactivity.[10]
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash them three times with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-nitro-4-(sec-butoxy)benzene.
Expected Yield: 75-85% Enantiomeric Excess (e.e.): >98% (determined by chiral HPLC)
Scope and Limitations
This methodology is applicable to a wide range of nucleophiles. The key factors influencing success are summarized below.
| Factor | Optimal Choice | Rationale & Causality |
| Nucleophile | Soft, non-hindered anions (e.g., phenoxides, thiolates, carboxylates, azide, cyanide) | Strong, sterically hindered bases (e.g., t-butoxide) can favor the competing E2 elimination pathway.[7][9] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | These solvents enhance nucleophilicity by solvating the counter-ion, accelerating the SN2 reaction.[10] Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Temperature | 25 °C to 80 °C | Higher temperatures can increase the rate of E2 elimination. The optimal temperature is a balance between reaction rate and selectivity. |
| Leaving Group | Mesylate, Tosylate, Triflate | These are all excellent leaving groups due to the stability of their corresponding anions.[4] Mesylate is often chosen for its cost-effectiveness. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; E2 elimination side reaction. | Increase reaction time or temperature moderately. Ensure the nucleophile is not overly basic or hindered. Use a less-hindered base if applicable. |
| Racemization (Low e.e.) | Competing SN1 pathway. | Ensure anhydrous conditions. Use a polar aprotic solvent. Avoid conditions that could stabilize a carbocation intermediate (e.g., highly polar protic solvents). |
| No Reaction | Poor nucleophile; poor leaving group activation. | Use a stronger nucleophile or a more reactive solvent system. Re-prepare the sec-butyl mesylate ensuring high purity. |
Workflow Visualization
The overall process from a chiral alcohol to the final alkylated product can be visualized as a linear workflow.
Caption: General workflow for enantioselective synthesis using chiral sec-butyl mesylate.
Conclusion
Chiral this compound is a reliable and highly effective electrophile for the stereospecific introduction of the sec-butyl group in asymmetric synthesis. By leveraging the predictable stereochemical outcome of the SN2 reaction, researchers can access a wide array of enantioenriched molecules from simple, commercially available precursors. The protocols and guidelines presented herein provide a robust framework for the successful application of this important synthetic tool.
References
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. (n.d.). [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Chemistry Learner. [Link]
-
The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]
-
Sn2 Reaction Organic Chemistry. (n.d.). Toppr. [Link]
-
Steric and Nucleophilic Effects on SN2 Reactions. (2024, January 17). YouTube. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. (n.d.). [Link]
-
Enantioselective synthesis of chiral BCPs. PubMed Central. (n.d.). [Link]
-
Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G Myers Research Group. (n.d.). [Link]
-
SN2 reaction on a mesylate. (2019, October 1). YouTube. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. (n.d.). [Link]
- Method for synthesizing chiral amine.
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. (2020, April 29). [Link]
-
Effect of sterics on Sn2 reactions. Chemistry LibreTexts. (2019, June 5). [Link]
-
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. (n.d.). [Link]
-
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. e-space. (2017, October 25). [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PubMed Central. (n.d.). [Link]
- Process for preparation of alkyl methanesulfonate solution.
-
Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. (n.d.). [Link]
-
Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. PubMed Central. (2024, September 13). [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. (n.d.). [Link]
-
New enantioselective routes to biologically interesting compounds. Pure and Applied Chemistry. (n.d.). [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. (n.d.). [Link]
-
Chiral drugs. LabMed Discovery. (n.d.). [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. (2024, October 22). [Link]
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. (n.d.). [Link]
-
1-Methylpropyl methanesulfonate. PubChem. (n.d.). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 3. pharmtech.com [pharmtech.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Note & Protocol: Nucleophilic Substitution with sec-Butyl Methanesulfonate
Abstract
This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on sec-butyl methanesulfonate (sec-butyl mesylate). As a secondary substrate, its reactivity profile exists at the mechanistic crossroads of SN1 and SN2 pathways, making careful control of reaction parameters essential for achieving desired product outcomes and high yields. This guide elucidates the underlying mechanistic principles, details the critical factors influencing reaction pathways—including nucleophile strength, solvent choice, and temperature—and provides a robust, field-proven protocol for the synthesis of 2-azidobutane. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Theoretical Background: The SN1/SN2 Dichotomy in Secondary Systems
This compound presents a classic case study in the competition between bimolecular (SN2) and unimolecular (SN1) substitution pathways. The choice of reaction conditions directly dictates which mechanism prevails, thereby controlling the stereochemical outcome and product distribution.[1][2]
-
The SN2 Pathway: This concerted mechanism involves a backside attack by the nucleophile, displacing the mesylate leaving group in a single step.[3][4] For a chiral starting material like (R)- or (S)-sec-butyl methanesulfonate, this pathway leads to a predictable inversion of stereochemistry (a Walden inversion).[4][5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[5][6] Steric hindrance around the electrophilic carbon is a major barrier, making secondary substrates like this slower to react than primary substrates.[4][7]
-
The SN1 Pathway: This is a two-step mechanism initiated by the spontaneous departure of the leaving group to form a planar sec-butyl carbocation intermediate.[2][8] This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration (first-order kinetics).[2][6]
-
Competing Elimination (E1/E2): It is critical to recognize that elimination reactions are always in competition with substitution.[9] Strong, sterically hindered bases favor the E2 pathway, while conditions promoting the SN1 pathway (polar protic solvents, heat) can also facilitate E1 reactions.[10][11]
The mesylate group (-OMs) is an excellent leaving group because its negative charge is highly stabilized by resonance, making it a very weak base. This enhances the reactivity of the substrate in both substitution and elimination pathways.[12]
Strategic Protocol Design: Controlling the Reaction Outcome
To achieve a successful and selective nucleophilic substitution on this compound, a chemist must strategically manipulate the reaction conditions to favor the desired pathway, most commonly the SN2 reaction for stereochemical control.
Choice of Nucleophile
The strength of the nucleophile is a primary determinant.
-
To Favor SN2: Strong, anionic nucleophiles are required.[13][14] Examples include azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and halides (I⁻, Br⁻). These species have a high-energy HOMO and/or a negative charge, making them eager to attack the electrophilic carbon.
-
To Favor SN1: Weak, neutral nucleophiles such as water (H₂O), alcohols (ROH), or carboxylic acids (RCOOH) are used.[14] These are not reactive enough to initiate a backside attack but will readily capture the carbocation intermediate once it forms.
Solvent Selection
The solvent plays a profound role in stabilizing or destabilizing reactants, transition states, and intermediates.[13][15]
-
To Favor SN2: Polar aprotic solvents are the optimal choice.[13][16][17] Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) can dissolve ionic nucleophiles but are poor at solvating the anion.[16] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 rate.[16][17]
-
To Favor SN1: Polar protic solvents, such as water, methanol, or ethanol, are ideal.[13][15] These solvents excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding and dipole interactions, thus lowering the activation energy for the initial ionization step.[13][15] However, they also solvate and stabilize the nucleophile, reducing its reactivity and suppressing the SN2 pathway.[15][16]
| Solvent Class | Examples | Effect on SN2 Rate | Effect on SN1 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetone | Increases | Decreases | Solvates cation, leaves nucleophile "naked" and reactive.[16][17] |
| Polar Protic | H₂O, MeOH, EtOH | Decreases | Increases | Stabilizes carbocation and leaving group; solvates and deactivates nucleophile.[13][15] |
| Non-Polar | Hexane, Toluene | Very Slow / Insoluble | Very Slow | Reagents (especially ionic nucleophiles) often have poor solubility. |
Table 1. Influence of Solvent Class on Nucleophilic Substitution Pathways.
Temperature Control
Higher temperatures provide the necessary energy to overcome activation barriers. However, elimination reactions often have a higher activation energy than substitution reactions and are favored by increased heat. Therefore, to maximize substitution, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Visualization of Key Concepts
Reaction Mechanism Pathways
Caption: Competing SN1 and SN2 pathways for this compound.
Experimental Workflow
Caption: General workflow for nucleophilic substitution.
Detailed Protocol: Synthesis of 2-Azidobutane via SN2 Reaction
This protocol details the synthesis of 2-azidobutane from this compound using sodium azide. This procedure is designed to maximize the SN2 pathway, leading to stereochemical inversion if a chiral starting material is used.
Safety Precautions:
-
Sodium Azide (NaN₃): Highly toxic. Avoid inhalation of dust and contact with skin. Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). All work should be conducted in a well-ventilated fume hood.
-
Organic Solvents (DMF, Diethyl Ether): Flammable and volatile. Handle away from ignition sources.
-
Organic Azides: Low molecular weight organic azides can be explosive, especially upon heating or shock. While 2-azidobutane is generally considered safe to handle in solution, neat samples should be handled with care and behind a blast shield. Avoid distillation to dryness.
Materials and Reagents
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium azide (e.g., 1.63 g, 25 mmol, 1.5 eq).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.
-
Substrate Addition: Add this compound (e.g., 2.77 g, 16.7 mmol, 1.0 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 70 °C using a heating mantle with an external temperature probe. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 6-12 hours. The disappearance of the starting mesylate indicates completion.[18]
-
Work-up (Quenching): Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent using a rotary evaporator. CAUTION: Do not heat the flask excessively and do not evaporate to complete dryness.
-
Purification: The crude 2-azidobutane can be purified by fractional distillation under reduced pressure if necessary. The expected product is a colorless liquid.
Characterization
-
¹H NMR: Confirm the presence of the butyl group and the absence of the mesyl methyl protons.
-
¹³C NMR: Observe the shift of the C2 carbon signal upon substitution.
-
IR Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N=N=N) asymmetric stretch.
-
Mass Spectrometry: Determine the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Conversion / Slow Reaction | 1. Insufficient temperature.2. Wet solvent or reagents.3. Poor quality sodium azide. | 1. Increase temperature slightly (e.g., to 80 °C), but be mindful of elimination.2. Use freshly dried solvent and reagents.3. Use freshly purchased, finely ground NaN₃. |
| Significant Elimination Product (Butenes) | 1. Temperature is too high.2. Nucleophile acting as a base.3. Prolonged reaction time. | 1. Reduce reaction temperature.2. Azide is a poor base, but this can be an issue with other nucleophiles. Ensure conditions favor substitution.3. Stop the reaction as soon as the starting material is consumed. |
| Low Yield After Work-up | 1. Incomplete extraction.2. Product is volatile and lost during concentration. | 1. Perform additional extractions.2. Use minimal heat during rotary evaporation and avoid high vacuum. |
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2006). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
Chemistry Steps. SN2 Stereochemistry. [Link]
-
Khan Academy. Sn2 mechanism: kinetics and substrate. [Link]
-
SlideShare. (2014). Sn2 reaction. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2021). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
Quora. What is the difference between SN1 and SN2 reactions?[Link]
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
-
Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
-
Lumen Learning. 8.5. Elimination reactions. [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. [Link]
-
Chemistry LibreTexts. (2023). E2 Reactions. [Link]
-
ChemSurvival. (2013). Mechanisms of Substitutions. [Link]
-
Save My Exams. The Nucleophilic Substitution Mechanism. [Link]
-
Cerritos College. Nucleophilic Substitution of Alkyl Halides. [Link]
-
Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
Organic Chemistry I. 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
University of Illinois Chicago. Alkyl Halides and Nucleophilic Substitution. [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]
-
Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]
-
Reeves, W. P., et al. (1979). Alkyl Azides from Alkyl Halides. [Link]
-
Nanyang Technological University. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sn2 reaction | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. studley.ai [studley.ai]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 17. users.wfu.edu [users.wfu.edu]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note & Protocols: Stereospecific Synthesis of Chiral Amines via Nucleophilic Substitution of sec-Butyl Methanesulfonate
Abstract
Chiral amines are fundamental building blocks in modern chemistry, with their presence being critical to the function of numerous pharmaceuticals, agrochemicals, and catalysts.[1][2] While many elegant methods exist for their asymmetric synthesis, including transition-metal catalysis and enzymatic resolutions, the use of chiral electrophiles provides a direct, reliable, and often cost-effective route to enantiomerically pure amines.[3][4] This guide details the application of enantiopure sec-butyl methanesulfonate as a chiral alkylating agent for the preparation of sec-butyl amines. The core of this methodology lies in the bimolecular nucleophilic substitution (SN2) reaction, a concerted process that proceeds with complete and predictable inversion of stereochemistry. We provide the fundamental principles, detailed experimental protocols for the preparation of the chiral electrophile and its subsequent reaction with an amine, and a guide for data interpretation and troubleshooting.
The Principle: Stereospecificity via Walden Inversion
The synthesis of chiral amines using enantiopure this compound is predicated on the SN2 reaction mechanism. This mechanism is a single, concerted step where the nucleophile (the amine) attacks the electrophilic carbon atom at the same time as the leaving group (the methanesulfonate or "mesylate" anion) departs.[5]
Causality of Stereochemical Outcome: The key to the stereospecificity of this reaction is the geometry of the attack. The amine's lone pair of electrons, acting as the nucleophile, must approach the chiral carbon from the side opposite to the leaving group—a trajectory known as "backside attack."[6][7] This is due to steric hindrance and electrostatic repulsion between the electron-rich nucleophile and the electron-rich leaving group. The optimal orbital overlap for bond formation occurs between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the C-OMs bond's Lowest Unoccupied Molecular Orbital (LUMO), which is located on the backside of the carbon atom.[8][9]
This enforced backside attack leads to a predictable inversion of the carbon center's three-dimensional arrangement, a phenomenon known as Walden Inversion .[5] Consequently, if the starting material is (R)-sec-butyl methanesulfonate, the resulting chiral amine product will have the (S) configuration, and vice versa. This direct transfer of chirality makes the method highly reliable for obtaining a specific enantiomer, provided the starting chiral alcohol is of high enantiomeric purity.[10]
Caption: SN2 mechanism showing backside attack and Walden Inversion.
Experimental Design and Workflow
A successful synthesis requires careful consideration of reagents, solvents, and reaction conditions to maximize the desired SN2 pathway and minimize side reactions.
Rationale for Component Selection
-
Electrophile: this compound is chosen because the methanesulfonate ("mesylate") group is an excellent leaving group, being the conjugate base of a strong acid (methanesulfonic acid). This facilitates the nucleophilic substitution. It is readily prepared from commercially available enantiopure (R)- or (S)-sec-butanol.
-
Nucleophile (Amine): Primary and secondary amines are suitable nucleophiles. A significant challenge with amine alkylation is over-alkylation , where the primary amine product, being nucleophilic itself, reacts further to form secondary and tertiary amines, and ultimately a quaternary ammonium salt.[11] To suppress this, a large excess of the starting amine (typically 5-10 equivalents) is used. This ensures that the electrophile is more likely to encounter a molecule of the starting amine rather than the product amine.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Dimethyl sulfoxide (DMSO) are ideal. They can solvate the cation of the amine salt but do not solvate the amine nucleophile as strongly as protic solvents, leaving its lone pair more available for reaction. They do not participate in hydrogen bonding, which would otherwise shield the nucleophile's reactivity.
-
Base (Optional): A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added to neutralize the ammonium salt formed during the reaction, regenerating the free amine product. However, using a large excess of the reactant amine often serves this purpose.
General Experimental Workflow
The overall process involves two main stages: preparation of the chiral mesylate from the corresponding alcohol, followed by the nucleophilic substitution reaction with the desired amine.
Caption: General workflow for chiral amine synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Methanesulfonyl chloride is corrosive and a lachrymator. Amines can be corrosive and have strong odors.
Protocol 1: Preparation of (R)-sec-Butyl Methanesulfonate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add (R)-sec-butanol (1.0 eq., e.g., 10 mmol, 0.74 g) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.5 M solution, e.g., 20 mL).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N) (1.5 eq., 15 mmol, 2.1 mL) dropwise to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq., 12 mmol, 0.93 mL) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding cold water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with cold 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. The product is often used directly in the next step without further purification.
Protocol 2: Synthesis of (S)-N-benzyl-sec-butylamine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude (R)-sec-butyl methanesulfonate (1.0 eq., e.g., 10 mmol, 1.52 g) and benzylamine (5.0 eq., 50 mmol, 5.45 mL).
-
Solvent: Add N,N-Dimethylformamide (DMF) (approx. 1.0 M solution based on the mesylate, e.g., 10 mL).
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the disappearance of the starting mesylate by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 x 30 mL) to remove DMF and excess benzylamine.
-
Acid-Base Purification:
-
Transfer the organic layer to a separatory funnel and extract the amine product into an acidic aqueous phase using 1 M HCl (3 x 20 mL).
-
Combine the acidic aqueous layers and cool in an ice bath.
-
Basify the aqueous layer by slowly adding 3 M NaOH until the pH is >12. The free amine product will separate.
-
Extract the free amine back into ethyl acetate (3 x 30 mL).
-
-
Final Steps: Combine the final organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (S)-N-benzyl-sec-butylamine.
Data, Characterization, and Troubleshooting
Expected Results & Characterization
The stereospecific nature of the SN2 reaction allows for a high degree of confidence in the stereochemical outcome.
| Electrophile (Starting) | Amine Nucleophile | Expected Product | Theoretical Yield | Expected e.e. (%) |
| (R)-sec-Butyl Ms | Benzylamine | (S)-N-benzyl-sec-butylamine | 60-85% | >99% |
| (S)-sec-Butyl Ms | Aniline | (R)-N-phenyl-sec-butylamine | 50-75% | >99% |
| (R)-sec-Butyl Ms | Pyrrolidine | (S)-1-(sec-butyl)pyrrolidine | 65-90% | >99% |
-
Structural Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and purity of the final product.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) of the final amine should be determined using Chiral High-Performance Liquid Chromatography (Chiral HPLC).[12][13] This is the most critical analysis to confirm the stereospecificity of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Incomplete mesylation of the starting alcohol.2. Insufficient reaction time or temperature.3. Poor leaving group (mesylate decomposed).4. Competing E2 elimination reaction. | 1. Confirm mesylate formation by ¹H NMR before use.2. Increase reaction temperature or time; monitor by TLC.3. Use freshly prepared mesylate.4. Use a less sterically hindered amine nucleophile; avoid bulky, strong bases. |
| Over-alkylation Products | Insufficient excess of the starting amine nucleophile. | Increase the excess of the amine nucleophile to 10 equivalents or more to statistically favor the desired reaction. |
| Racemized Product (Low e.e.) | 1. Starting chiral alcohol was not enantiopure.2. Reaction conditions promoted an SN1 pathway (unlikely with a secondary mesylate but possible with certain solvents/additives). | 1. Verify the e.e. of the starting sec-butanol by Chiral GC or HPLC.2. Ensure a polar aprotic solvent is used. Avoid protic or non-polar solvents that could stabilize a carbocation intermediate. |
Conclusion
The nucleophilic substitution of enantiopure this compound provides a robust and highly predictable method for the synthesis of a variety of chiral sec-butyl amines. The power of this technique lies in the stereospecificity of the SN2 reaction, which ensures a complete inversion of configuration and a direct translation of stereochemical information from the starting material to the product. By carefully controlling reaction parameters, particularly the stoichiometry of the amine nucleophile, this method serves as an invaluable tool for researchers and professionals in drug development and fine chemical synthesis.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. (n.d.). NIH. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024). NIH. [Link]
-
Stereochemistry SN2 Reactions. (2023). Chemistry LibreTexts. [Link]
-
SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. (n.d.). Organic Chemistry I. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. [Link]
-
SN2 Stereochemistry. (n.d.). Chemistry Steps. [Link]
-
Stereochemistry of SN2 Reactions – line bond form. (2021). YouTube. [Link]
-
Sn2 mechanism: kinetics and substrate. (n.d.). Khan Academy. [Link]
-
Nucleophilic Substitution in Synthesis- Amines. (2022). Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution with Amines. (2020). YouTube. [Link]
-
amines as nucleophiles. (n.d.). Chemguide. [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of sec-Butyl Methanesulfonate in the Synthesis of Pharmaceutical Intermediates
Foreword: The Architect's Tool for Molecular Scaffolding
In the intricate world of pharmaceutical synthesis, the ability to predictably and efficiently modify molecular structures is paramount. Among the vast arsenal of reagents available to the modern medicinal chemist, alkylating agents hold a place of distinction. This guide focuses on a particularly versatile, yet nuanced, reagent: sec-butyl methanesulfonate. We will move beyond a simple recitation of facts to delve into the strategic and mechanistic considerations that make this compound an invaluable tool for the construction of complex pharmaceutical intermediates. Herein, we explore not just the "how," but the "why," providing the foundational knowledge necessary for robust and reproducible synthetic outcomes.
Foundational Principles: Understanding this compound
This compound, often abbreviated as sec-BuOMs, belongs to the class of alkyl sulfonates. Its utility in organic synthesis is anchored in the chemical properties of the methanesulfonate (mesylate) group.
-
Structure and Reactivity: The molecule consists of a secondary butyl (sec-butyl) group attached to a methanesulfonate ester. The power of this reagent lies in the mesylate anion's identity as an excellent leaving group. The sulfonyl group's strong electron-withdrawing nature stabilizes the resulting anion, making the carbon atom of the sec-butyl group highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity makes it a potent alkylating agent for introducing a sec-butyl moiety into a target molecule.[2]
-
The Strategic Advantage of the Mesylate: Compared to analogous alkyl halides (e.g., sec-butyl bromide or chloride), methanesulfonates often exhibit superior reactivity and lead to cleaner reaction profiles with fewer side products.[3] They are typically crystalline, stable solids, which simplifies handling and purification compared to many volatile or light-sensitive halides. The formation of the mesylate from the corresponding alcohol (sec-butanol) is a high-yielding and straightforward transformation.[4]
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 16156-54-0 | [5] |
| Molecular Formula | C5H12O3S | [2][5] |
| Molecular Weight | 152.21 g/mol | [6] |
| Appearance | Colorless to Pale Yellow Liquid | [2] |
| Boiling Point | ~172°C (estimate) | [4] |
Mechanism of Action: The SN2 Pathway
The primary mechanism through which this compound participates in synthesis is the bimolecular nucleophilic substitution (SN2) reaction.[3] Understanding this pathway is critical for controlling the stereochemical outcome of the reaction, a vital consideration in pharmaceutical synthesis where enantiomeric purity can dictate a drug's efficacy and safety.[1]
Caption: SN2 mechanism of this compound.
In this concerted mechanism, the nucleophile (Nu:⁻) attacks the electrophilic carbon atom from the side opposite to the methanesulfonate leaving group. This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, allowing for the construction of specific enantiomers, which is critical for many active pharmaceutical ingredients (APIs).[1]
Core Applications in Pharmaceutical Synthesis
The introduction of a sec-butyl group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[3]
A. N-Alkylation of Amines and Heterocycles
The formation of C-N bonds is arguably the most frequent application of this compound in drug development. Many APIs contain chiral amine functionalities, which are essential for their biological activity.[7][8]
-
Synthesis of Chiral Secondary Amines: Reacting a primary amine with an enantiomerically pure form of this compound allows for the synthesis of chiral secondary amines with a defined stereocenter. This is a fundamental step in building the core structures of numerous pharmaceuticals.
-
Alkylation of Heterocycles: Nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, indoles) are common scaffolds in medicinal chemistry. Alkylation of a ring nitrogen with this compound can be a key step in the synthesis of drug candidates.
B. O-Alkylation of Phenols and Alcohols
The synthesis of ether linkages is another crucial transformation.
-
Formation of Aryl Ethers: Phenolic hydroxyl groups are readily alkylated using this compound under basic conditions to form sec-butyl aryl ethers. This modification is often used to enhance a drug molecule's metabolic stability by blocking a potential site of enzymatic oxidation.
-
Alkylation of Alcohols: While less common than with phenols due to the lower acidity of alcohols, the O-alkylation of primary or secondary alcohols can be achieved under strongly basic conditions.
C. S-Alkylation of Thiols
The formation of thioethers (sulfides) is important for certain classes of drugs, including some anti-ulcer and antiviral agents. Thiols are excellent nucleophiles and react readily with this compound to form sec-butyl thioethers.
Experimental Protocols & Methodologies
The following protocols are representative examples. Researchers should always perform a thorough risk assessment and optimize conditions for their specific substrates.
Protocol 1: N-Alkylation of a Primary Amine
Objective: To synthesize a chiral secondary amine via N-alkylation of (R)-1-phenylethylamine with (S)-sec-butyl methanesulfonate.
Materials & Reagents:
-
(R)-1-phenylethylamine
-
(S)-sec-butyl methanesulfonate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask. While stirring, add (R)-1-phenylethylamine (1.0 equivalent).
-
Initiation: Add (S)-sec-butyl methanesulfonate (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(sec-butyl)-(R)-1-phenylethylamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio using chiral HPLC.
Protocol 2: O-Alkylation of 4-Hydroxypyridine
Objective: To synthesize 4-(sec-butoxy)pyridine, a common pharmaceutical intermediate.
Materials & Reagents:
-
4-Hydroxypyridine
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). Carefully wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and add anhydrous DMF (100 mL).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Dissolve 4-hydroxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash chromatography on silica gel to yield pure 4-(sec-butoxy)pyridine.
-
Characterization: Verify the structure and purity via NMR spectroscopy and mass spectrometry.
Caption: General workflow for synthesis using this compound.
Safety, Handling, and Storage
This compound must be handled with care, as it is a potent alkylating agent with potential health risks.[2]
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[9] Causes skin and serious eye irritation.[6][9] May cause respiratory irritation.[9] As with other alkylating agents, it should be treated as a potential mutagen and carcinogen.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses or a face shield, and a lab coat.[12][13]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][14] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12] Keep away from strong oxidizing agents, acids, and bases.[13]
-
Spills and Disposal: In case of a spill, absorb with an inert material and place in a sealed container for disposal.[9] Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a powerful and precise tool for the synthesis of pharmaceutical intermediates. Its utility is derived from the excellent leaving group ability of the mesylate moiety, which facilitates clean and efficient SN2 reactions. A thorough understanding of its reactivity, mechanistic pathway, and handling requirements enables chemists to strategically introduce the sec-butyl group, thereby tuning molecular properties to achieve desired therapeutic profiles. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent in the complex and demanding field of drug discovery and development.
References
-
Butyl Methanesulfonate Safety Data Sheet. Generated by a generic supplier, principles apply. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]
-
A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journals. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
- Method for synthesizing chiral amine.
- Methods and intermediates for preparing therapeutic compounds.
-
Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. National Institutes of Health (NIH). [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. J-STAGE. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]
-
Alkylating antineoplastic agent. Wikipedia. [Link]
-
Butyl methanesulfonate. PubChem, National Institutes of Health (NIH). [Link]
- Process for preparation of alkyl methanesulfonate solution.
-
Potential bis-alkylating agents for cancer chemotherapy. Approaches to the synthesis of 2-sulfonyl-1,4-bis(methanesulfonoxy)butanes. PubMed. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. [Link]
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed. [Link]
-
Alkylating agents in chemotherapy. EBSCO. [Link]
-
Alkylating Agents. LiverTox, National Center for Biotechnology Information (NCBI). [Link]
-
Scaling up API Syntheses. Pharmaceutical Technology. [Link]
-
Pharmaceutical Synthesis. Advancion. [Link]
-
Pharmaceutical Substances. Thieme. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 5. This compound | 16156-54-0 [sigmaaldrich.com]
- 6. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 11. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Robust GC-MS Method for the Analysis of Sec-Butyl Methanesulfonate and its Reaction Products in Pharmaceutical Development
Introduction: The Imperative for Controlling Alkyl Sulfonates
Sec-butyl methanesulfonate (sec-BMS) is an alkyl sulfonate ester, a class of compounds frequently encountered in pharmaceutical manufacturing. These compounds can arise from the reaction between methanesulfonic acid (MSA) or its derivatives (like methanesulfonyl chloride) and alcohols, such as sec-butanol, which may be used as solvents or reagents in the synthesis of an active pharmaceutical ingredient (API).[1][2] Alkyl sulfonate esters are recognized as potential genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can interact with DNA and lead to mutagenic events.[3]
Regulatory bodies, including the FDA and EMA, mandate strict control over PGIs in pharmaceutical products, often requiring their quantification at parts-per-million (ppm) levels relative to the API.[4][5][6] The Threshold of Toxicological Concern (TTC) concept, which sets a safe daily intake limit for most genotoxins at 1.5 µ g/day , underscores the need for highly sensitive and specific analytical methods.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like sec-BMS. Its high chromatographic resolution effectively separates isomeric impurities, while the mass spectrometer provides definitive identification and sensitive quantification, making it a cornerstone for PGI analysis in the pharmaceutical industry.[4][7]
This application note presents a detailed, field-proven protocol for the identification and quantification of this compound and its potential reaction-related impurities using GC-MS. The methodology is designed to be self-validating, providing researchers and drug development professionals with a reliable framework for ensuring product quality and patient safety.
Scientific Rationale: Reaction Pathways and Analytical Strategy
A comprehensive analytical method must account for not only the target analyte but also its potential byproducts and isomers.
Expected Reaction Chemistry
This compound is typically formed via the esterification of sec-butanol with methanesulfonyl chloride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[2][8][9]
Primary Synthesis Reaction: sec-Butanol + Methanesulfonyl Chloride → this compound + HCl
However, commercial sec-butanol may contain isomeric impurities (n-butanol, isobutanol), which can lead to the formation of corresponding isomeric sulfonate esters (n-butyl methanesulfonate, isobutyl methanesulfonate). Furthermore, degradation of the product via solvolysis or hydrolysis can occur, particularly under non-anhydrous conditions or during workup.[10][11] Therefore, a robust analytical method must be able to separate and identify these potential impurities.
Detailed Protocol: GC-MS Analysis
This protocol is designed for robustness and high sensitivity, employing selective ion monitoring (SIM) for trace-level quantification.
Materials and Reagents
-
Standards: this compound (CAS 16156-54-0), n-butyl methanesulfonate (CAS 1912-32-9), isobutyl methanesulfonate (CAS 16156-51-7).[9] All standards should be of >95% purity.
-
Internal Standard (IS): Hexyl methanesulfonate or d5-ethyl methanesulfonate is recommended.[12][13]
-
Solvent: Dichloromethane (DCM) or a mixture of Methanol:Chloroform (80:20), HPLC or GC-grade.[14][15]
-
Sample: Active Pharmaceutical Ingredient (API) or reaction mixture.
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent, with an Electron Ionization (EI) source.
-
GC Column: A mid-polarity column such as Agilent DB-1701 or DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) is recommended for optimal separation of isomers.[16][17]
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of each methanesulfonate standard into a single 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Internal Standard Stock Solution (100 µg/mL): Prepare separately as described in step 1.
-
Calibration Standards (0.05 - 2.0 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution. Spike each calibration level with a constant concentration of Internal Standard (e.g., final concentration of 1.0 µg/mL).
-
Sample Preparation (Targeting 1 ppm level in a 100 mg/mL API solution): a. Accurately weigh 1.0 g of the API into a 10 mL volumetric flask. b. Add 100 µL of the Internal Standard Stock Solution (100 µg/mL). c. Dilute to volume with the solvent. This results in a sample concentration of 100 mg/mL and an IS concentration of 1.0 µg/mL. d. Vortex for 1 minute to ensure complete dissolution. e. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.[18]
GC-MS Instrumental Parameters
The following parameters provide a validated starting point and should be optimized as necessary.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless mode, 2 µL injection volume, Inlet Temp: 220 °C | Maximizes sensitivity for trace analysis. The temperature is high enough for volatilization but minimizes degradation.[18] |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min | Inert gas providing good chromatographic efficiency.[13] |
| Oven Program | Initial: 80 °C, hold 2 min Ramp: 15 °C/min to 220 °C Hold: 5 min | Provides separation between solvent front and early eluting peaks, and resolves butyl isomers effectively.[19] |
| MS Source | Electron Ionization (EI), 70 eV | Standard ionization technique that produces repeatable, library-searchable fragmentation patterns. |
| Temperatures | MS Source: 230 °C, MS Quad: 150 °C, Transfer Line: 240 °C | Prevents condensation of analytes and minimizes background noise.[17][19] |
| Acquisition Mode | Full Scan (m/z 40-200) for identification. SIM for quantification. | Full scan confirms identity against spectral libraries. SIM mode significantly enhances signal-to-noise for low-level quantification.[7] |
Expected Results & Data Interpretation
Chromatographic Separation & Mass Spectral Data
The described method will effectively separate the butyl methanesulfonate isomers. The expected elution order on a mid-polarity column is typically isobutyl < n-butyl < sec-butyl.
Table 1: Expected Retention Times and Key Mass Fragments (m/z) Molecular Weight of Butyl Methanesulfonate Isomers (C₅H₁₂O₃S) = 152.1 g/mol
| Compound | Approx. Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | Key Fragments Interpretation |
| Isobutyl Methanesulfonate | 6.5 | 57 | 56, 95, 79 | Loss of the isobutyl group (C₄H₉•, m/z 57) is a dominant fragmentation pathway. [CH₃SO₂]⁺ (m/z 79) and [CH₃SO₃H]⁺ (m/z 95) are characteristic.[16] |
| n-Butyl Methanesulfonate | 7.0 | 56 | 95, 79 | Fragmentation often involves McLafferty rearrangement leading to a prominent C₄H₈⁺• ion (m/z 56). |
| This compound | 7.3 | 57 | 95, 79, 123 | The secondary carbocation (C₄H₉⁺, m/z 57) is stable. Loss of an ethyl radical [M-C₂H₅]⁺ (m/z 123) is also characteristic of the sec-butyl structure. |
| Hexyl Methanesulfonate (IS) | 9.1 | 84 | 95, 79 | Fragmentation follows similar patterns with a characteristic base peak from the hexyl group. |
Note: Retention times are approximate and will vary based on the specific instrument and column conditions.
Method Performance Characteristics
When validated according to ICH Q2(R1) guidelines, this method is expected to demonstrate:
-
Specificity: No interference from the API or other process impurities at the retention times of the target analytes.
-
Linearity: Correlation coefficients (r²) > 0.999 over a range of 0.05 µg/mL to 2.0 µg/mL.[16][20]
-
Limit of Quantitation (LOQ): An LOQ of ≤ 0.5 ppm (relative to a 100 mg/mL API solution) is readily achievable, satisfying regulatory requirements.[15][16][17]
-
Accuracy: Spike recovery experiments should yield results between 80-120%.[20][21]
-
Precision: Relative Standard Deviation (RSD) should be < 15% at the LOQ and < 10% at higher concentrations.[12][21]
Conclusion
This application note provides a comprehensive and robust GC-MS method for the trace-level analysis of this compound and its common reaction-related impurities. By combining a selective mid-polarity capillary column with the sensitivity and specificity of mass spectrometry in SIM mode, this protocol enables pharmaceutical scientists to confidently monitor and control this potential genotoxic impurity. The detailed explanation of the rationale behind each step ensures that the method can be readily implemented, optimized, and validated in any drug development or quality control laboratory, thereby upholding the principles of scientific integrity and ensuring patient safety.
References
-
Mass spectra of alkyl methane sulfonates. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Alzaga, R., et al. (2007). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 472-479. Available from [Link]
-
ResolveMass Laboratories. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. Retrieved January 3, 2026, from [Link]
-
Reddy, G. S., et al. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results, 13(5), 2028-2035. Available from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved January 3, 2026, from [Link]
-
Biemer, M. J. (2008). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Retrieved January 3, 2026, from [Link]
-
Reddy, K. S., et al. (2007). Low-level Determination of Residual Methyl Methane Sulfonate and Ethyl Methane Sulfonate in Pharmaceuticals by Gas Chromatography with Mass Spectrometry. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Pravallika, V., et al. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved January 3, 2026, from [Link]
-
Raghunand, T., & Girija, S. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Retrieved January 3, 2026, from [Link]
-
Zhang, H., et al. (2021). Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. Organic and Medicinal Chemistry International Journal. Retrieved January 3, 2026, from [Link]
-
R. J. Mesentseva, et al. (1962). Mass spectral studies of alkyl methanesulfonates. The Journal of Organic Chemistry, 27(11), 4053-4055. Available from [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. Available from [Link]
-
Ramakrishna, K., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Journal of Chromatographic Science, 49(3), 214-221. Available from [Link]
-
Khan, A. A., et al. (2021). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 12(3), 263-274. Available from [Link]
-
Product Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. PQRI. Retrieved January 3, 2026, from [Link]
-
NIST. (n.d.). Methanesulfonic acid, methyl ester. NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Kumar, A., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical Analysis, 2(5), 355-359. Available from [Link]
-
Manikumar, G., et al. (2015). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved January 3, 2026, from [Link]
-
Sitaram, C., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Applicable Chemistry. Retrieved January 3, 2026, from [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Butyl methanesulfonate. National Institutes of Health. Retrieved January 3, 2026, from [Link]
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Butyl methanesulfonate | 1912-32-9 | Benchchem [benchchem.com]
- 3. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rroij.com [rroij.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 9. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 10. [PDF] A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Semantic Scholar [semanticscholar.org]
- 11. enovatia.com [enovatia.com]
- 12. pqri.org [pqri.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rroij.com [rroij.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. an.shimadzu.com [an.shimadzu.com]
- 21. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for sec-Butyl Methanesulfonate Alkylation
Welcome to the Technical Support Center for optimizing alkylation reactions using sec-butyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.
Introduction: The Challenge of Alkylating Secondary Substrates
This compound is a common alkylating agent, but its secondary carbon center presents a classic challenge in synthetic chemistry: the competition between the desired S(_N)2 (substitution) pathway and the undesired E2 (elimination) side reaction.[1][2] Achieving high yields of the alkylated product requires careful control over reaction parameters. This guide will walk you through how to troubleshoot common issues and optimize your reaction for success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the alkylation of this compound in a question-and-answer format.
Issue 1: Low Yield of the Desired Alkylated Product with a Significant Amount of an Alkene Byproduct.
Question: My reaction is producing a low yield of the desired S(_N)2 product and a significant amount of butene isomers. What is causing this, and how can I fix it?
Answer: The formation of alkene byproducts is a clear indication that the E2 elimination pathway is dominating over the S(_N)2 substitution pathway.[1][3] This is a common problem with secondary substrates like this compound, especially when using a strong base.[1][4] Here’s a systematic approach to favor the S(_N)2 reaction:
-
Evaluate Your Nucleophile/Base: The nature of your nucleophile is critical. Strongly basic nucleophiles, such as alkoxides (e.g., tert-butoxide), hydroxides, and amides, will preferentially act as bases, abstracting a proton and promoting E2 elimination.[1][2]
-
Solution: If possible, use a nucleophile that is a weak base. Good candidates for S(_N)2 reactions on secondary substrates include azide (N(_3)(-)), cyanide (CN(-)), thiolates (RS(-)), and halides.[1] If your desired transformation requires a strongly basic nucleophile, proceed to the next steps to mitigate elimination.
-
-
Lower the Reaction Temperature: Higher temperatures favor elimination over substitution.[2][5]
-
Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress. Only increase the temperature if the reaction is too slow.
-
-
Choose the Right Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.
-
Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and can participate in E1 reactions, although E2 is more likely with a strong base.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) are generally preferred for S(_N)2 reactions.[1][6] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.[6] This enhances its nucleophilicity without significantly increasing its basicity.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO to maximize the rate of the S(_N)2 reaction.[1][7]
-
Issue 2: The Reaction is Very Slow or Does Not Proceed to Completion.
Question: I have minimized elimination, but now my reaction is extremely slow. How can I increase the reaction rate without promoting the E2 pathway?
Answer: A slow reaction rate in an S(_N)2 reaction is typically due to insufficient nucleophilicity, steric hindrance, or poor solubility. Since this compound has a good leaving group (mesylate), we can focus on other factors:
-
Enhance Nucleophilicity with the Right Solvent: As mentioned above, polar aprotic solvents are key. They enhance the "nakedness" and therefore the reactivity of the nucleophile.[6]
-
Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
-
Consider a Change in the Nucleophile's Counter-ion: The choice of cation can affect the solubility and reactivity of the nucleophile.
-
Solution: In some cases, using a larger, softer cation like cesium (Cs(+)) or a phase-transfer catalyst can increase the reactivity of the nucleophile in the organic solvent.
-
-
Slightly Increase the Temperature: While high temperatures favor elimination, a modest increase can sometimes be necessary to overcome the activation energy barrier for the S(_N)2 reaction on a sterically hindered secondary carbon.[6]
-
Solution: Cautiously increase the temperature in small increments (e.g., from room temperature to 40-50 °C) while carefully monitoring the reaction for the formation of elimination byproducts by TLC or GC-MS.
-
Issue 3: I am Observing an Inversion of Stereochemistry, but the Product is a Racemic Mixture.
Question: My starting material is enantiomerically pure, but the product is racemic. I thought S(_N)2 reactions proceed with inversion of configuration. What is happening?
Answer: While an S(_N)2 reaction does proceed with a complete inversion of stereochemistry, the observation of a racemic product suggests that an S(_N)1 pathway may be competing. The S(_N)1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization.
-
Re-evaluate Your Reaction Conditions: The S(_N)1 pathway is favored by:
-
Polar protic solvents: These solvents stabilize both the leaving group and the carbocation intermediate.
-
Weak nucleophiles: Strong nucleophiles favor the bimolecular S(_N)2 mechanism.
-
Conditions that can promote ionization: Sometimes, acidic impurities can facilitate the departure of the leaving group.
-
-
Solution: To favor the S(_N)2 pathway and ensure inversion of configuration:
-
Use a polar aprotic solvent (DMF, DMSO, acetonitrile).[4][6]
-
Use a high concentration of a strong nucleophile . The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8]
-
Ensure your reaction is run under neutral or basic conditions to avoid any acid-catalyzed ionization.
-
Frequently Asked Questions (FAQs)
Q1: Why is methanesulfonate (mesylate) a good leaving group? A1: A good leaving group is a weak base. The methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid). Its negative charge is stabilized by resonance across the three oxygen atoms, making it a very stable, weak base that readily departs from the carbon center.[9]
Q2: Can I use a tertiary amine like triethylamine as the base with my nucleophile? A2: It depends on your nucleophile. If your nucleophile is, for example, a thiol (R-SH) that needs to be deprotonated in situ, a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) can be a good choice. However, remember that even these bases can promote E2 elimination with a secondary substrate, especially at elevated temperatures.
Q3: How can I monitor the progress of my reaction? A3: The best method depends on the properties of your starting materials and products.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for volatile compounds and can help you identify and quantify the desired product as well as any alkene byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for less volatile or thermally sensitive compounds.
Q4: What are the safety considerations when working with this compound? A4: this compound is an alkylating agent and should be handled with care as it is potentially mutagenic and carcinogenic.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Summary and Protocols
Table 1: Influence of Reaction Parameters on S(_N)2 vs. E2 Pathways for Secondary Substrates
| Parameter | To Favor S(_N)2 (Alkylation) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Weakly basic, highly nucleophilic (e.g., N(_3)(-), CN(-), RS(-))[1] | Strongly basic, sterically hindered (e.g., KOtBu)[1][3] | Strong bases preferentially abstract a proton, leading to elimination. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone)[4][6] | Ethanol (especially with an alkoxide base) | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | Low to moderate (0 °C to RT) | High | Elimination has a higher activation energy and is favored by heat.[2] |
| Substrate | Secondary (S(_N)2 is possible but competes with E2) | Tertiary (almost exclusively E2)[3] | Steric hindrance around the reaction center disfavors S(_N)2.[6][8] |
General Experimental Protocol for S(_N)2 Alkylation of a Nucleophile with this compound
Disclaimer: This is a general protocol and may need to be adapted for your specific nucleophile and reaction scale.
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add your nucleophile (1.0 equivalent).
-
If your nucleophile is a salt (e.g., NaN(_3)), proceed to the next step. If it requires deprotonation (e.g., a thiol), add a suitable base (1.0-1.1 equivalents).
-
-
Solvent Addition:
-
Add anhydrous polar aprotic solvent (e.g., DMF) to dissolve or suspend the nucleophile. A typical concentration is 0.1-0.5 M.
-
-
Addition of Alkylating Agent:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing S(_N)2 and E2 Pathways
Caption: S(_N)2 vs. E2 pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Alkylation Yield
Caption: Troubleshooting logic for low alkylation yield.
References
-
Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. Retrieved from [Link]
-
Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 137(2), 171-193. Retrieved from [Link]
-
Khan Academy. (2017). Elimination vs substitution: secondary substrate [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022). Best solvent for S-alkylation of sodium phenylsulfinate. r/Chempros. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of sec-Butyl Methanesulfonate
Welcome to the technical support center for the synthesis of sec-butyl methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues. Our focus is on providing practical, in-depth solutions to minimize side reactions and maximize the yield and purity of your desired product.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a common yet nuanced procedure in organic chemistry. It involves the reaction of sec-butanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The primary goal is to convert the hydroxyl group of the alcohol into a methanesulfonate (mesylate) ester. This transformation is crucial as it converts a poor leaving group (-OH) into an excellent leaving group (-OMs), facilitating subsequent nucleophilic substitution reactions.
However, the secondary nature of the substrate, sec-butanol, introduces a significant challenge: a competing E2 (elimination) side reaction that leads to the formation of butene isomers. This guide provides a detailed walkthrough of the reaction, focusing on the critical parameters that allow for the suppression of this and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The most significant side reaction is the E2 elimination of the initially formed this compound, which is promoted by the base used in the reaction (e.g., triethylamine). This results in the formation of a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene), which can be difficult to separate from the desired product due to their volatility.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is paramount because elimination reactions (E2) have a higher activation energy than substitution reactions (SN2). Therefore, running the reaction at elevated temperatures will disproportionately favor the undesired elimination pathway, leading to a lower yield of this compound and an increased amount of butene byproducts. Maintaining a low temperature (typically 0 °C or below) is the most effective way to minimize this side reaction.
Q3: Which base should I use, and why?
A3: A non-nucleophilic, tertiary amine base such as triethylamine (Et₃N) or pyridine is recommended.[1] These bases are capable of neutralizing the HCl generated during the reaction without acting as strong nucleophiles themselves, which could lead to other side reactions. Triethylamine is often preferred due to its stronger basicity and the ease of removal of its hydrochloride salt by filtration or aqueous workup.
Q4: Can I use a stronger base like potassium tert-butoxide?
A4: It is strongly advised not to use strong, sterically hindered bases like potassium tert-butoxide. Such bases are known to be potent promoters of E2 elimination reactions and would almost certainly lead to the butene isomers as the major products.
Q5: My final product seems to degrade upon storage. Why is that, and how can I prevent it?
A5: sec-Alkyl methanesulfonates can have limited thermal stability, especially if trace amounts of acidic or basic impurities remain after workup.[2] A meticulous workup procedure, including a wash with a mild aqueous base like sodium bicarbonate followed by a water wash and thorough drying, is crucial to remove any residual acids or amine salts that could catalyze decomposition.[2] For long-term storage, it is advisable to keep the product in a cool, dark place under an inert atmosphere.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Product with Significant Alkene Formation | 1. Reaction temperature was too high. 2. Incorrect base used. 3. Prolonged reaction time at room temperature. | 1. Maintain strict temperature control. Add the methanesulfonyl chloride dropwise to the solution of sec-butanol and triethylamine at 0 °C or below. Use an ice-salt or dry ice-acetone bath for better temperature management.2. Ensure a non-nucleophilic base is used. Triethylamine is a standard choice. Avoid alkoxides or other strong bases.3. Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or GC), proceed with the workup. Do not let the reaction stir for an extended period, especially if it has warmed to room temperature. |
| Formation of sec-Butyl Chloride | The triethylammonium chloride byproduct can act as a source of chloride ions, leading to an SN2 reaction that forms sec-butyl chloride. This is more likely if the reaction is allowed to warm or if methanesulfonic anhydride is not used.[3] | 1. Maintain low temperatures throughout the reaction and workup.2. Use methanesulfonic anhydride instead of methanesulfonyl chloride. This avoids the generation of chloride ions.[3]3. Prompt workup after the reaction is complete will minimize the time for this side reaction to occur. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient methanesulfonyl chloride. 2. Poor quality or wet reagents/solvent. 3. Reaction time too short or temperature too low. | 1. Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride. [1]2. Ensure all reagents and the solvent (e.g., dichloromethane) are anhydrous. Water will react with methanesulfonyl chloride, quenching it before it can react with the alcohol.3. Allow the reaction to stir for an adequate amount of time at 0 °C. Monitor by TLC or GC until the sec-butanol is consumed. If the reaction is sluggish, it can be allowed to warm slowly to room temperature, but this increases the risk of elimination. |
| Difficulty in Isolating Pure Product | 1. Contamination with triethylammonium hydrochloride. 2. Residual triethylamine. 3. Product is an oil and difficult to handle. | 1. Perform an aqueous workup. Washing the organic layer with cold, dilute HCl will remove triethylamine, and a subsequent wash with saturated sodium bicarbonate will neutralize any remaining acid. A final wash with brine helps to remove water.[2] 2. Purification by column chromatography on silica gel can be effective for removing polar impurities. However, the volatility of the product can make this challenging.3. Distillation under reduced pressure can be an effective purification method, but care must be taken as the product has limited thermal stability.[2] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired synthesis pathway and the competing side reaction.
Caption: Desired SN2 pathway for synthesis.
Caption: Competing E2 elimination side reaction.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of butene byproducts.
Materials and Reagents:
-
sec-Butanol (anhydrous)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl), cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cold
-
Saturated aqueous sodium chloride (brine) solution, cold
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add sec-butanol (1.0 eq) and anhydrous dichloromethane (to make a ~0.2 M solution).
-
Addition of Base: Add anhydrous triethylamine (1.5 eq) to the flask.
-
Cooling: Cool the reaction mixture to -10 °C to 0 °C using an ice-salt bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel to the stirred solution over 10-15 minutes. It is crucial to maintain the internal temperature below 0 °C during the addition.[1]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the sec-butanol is consumed (typically 1-2 hours).
-
Workup - Quenching and Washing:
-
Once the reaction is complete, transfer the mixture to a separatory funnel containing cold water.
-
Wash the organic layer sequentially with:
-
Cold 1M HCl (to remove excess triethylamine).
-
Cold saturated aqueous NaHCO₃ (to neutralize any remaining acid and improve product stability).[2]
-
Cold brine (to aid in phase separation and remove bulk water).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C) to obtain the crude this compound.
-
Purification (if necessary): The crude product may be pure enough for many applications. If further purification is required, vacuum distillation can be performed, but caution is advised due to the thermal lability of the product.
References
- Process for preparation of alkyl methanesulfonate solution. CN102791680A.
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]
-
Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Syntheses. Available at: [Link]
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses. Available at: [Link]
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Purification of Products from sec-Butyl Methanesulfonate Reactions
Welcome to the technical support center for navigating the purification challenges associated with sec-butyl methanesulfonate reactions. As a potent alkylating agent, this compound is invaluable in synthetic chemistry for introducing a sec-butyl group. However, its reactivity also necessitates robust and well-designed purification strategies to isolate the desired product from a predictable yet challenging set of byproducts and impurities.
This guide is structured to provide researchers, scientists, and drug development professionals with both a strategic framework and practical, step-by-step advice for tackling common purification hurdles. We move beyond simple protocols to explain the chemical principles behind each technique, empowering you to make informed decisions in your own laboratory work.
PART 1: Troubleshooting Purification Issues - A Systematic Approach
A successful purification strategy begins with a clear understanding of the crude reaction mixture. Before proceeding to large-scale purification, a small aliquot should be analyzed by Thin-Layer Chromatography (TLC) and, if possible, crude ¹H NMR to identify the major components. The following flowchart provides a systematic decision-making process to guide your purification strategy.
Caption: A decision flowchart for purifying products from this compound reactions.
PART 2: Frequently Asked Questions (FAQs)
This section addresses specific issues frequently encountered during the purification of products from reactions involving this compound.
Aqueous Workup & Extraction
Q1: My crude reaction mixture is highly acidic after the reaction. How do I properly remove the methanesulfonic acid (MSA) byproduct?
A: Methanesulfonic acid (MSA) is a strong acid and a common byproduct that must be removed.[1][2] The most effective method is an acid-base extraction.[3] After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), you should wash the organic layer with a weak aqueous base.
-
Why a weak base? A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. It is basic enough to neutralize and extract the strong acid MSA into the aqueous layer as sodium methanesulfonate. Using a strong base like sodium hydroxide (NaOH) is generally avoided as it can potentially hydrolyze the desired product, especially if it is an ester, or cause other unwanted side reactions.[3]
-
How do I know it's neutralized? Continue the basic washes until the aqueous layer is no longer acidic (test with pH paper) or until effervescence (CO₂ evolution) ceases.
Q2: I'm seeing a persistent emulsion during my aqueous workup. How can I resolve this?
A: Emulsions are common when there are surfactants or partially soluble compounds in the mixture. To break an emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in it and helps to force the separation of layers.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Flash Column Chromatography
Q3: My product and a key impurity have very similar Rf values on TLC. How can I improve my separation for flash chromatography?
A: This is a classic purification challenge that requires manipulating the chromatography conditions to alter selectivity.[4]
-
Change Solvent System: The most powerful variable is the mobile phase. If you are using a standard hexane/ethyl acetate system, the two solvents belong to different selectivity groups. Try switching one of them out. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol can dramatically alter the separation.[4][5]
-
Orthogonal Chromatography: If changing solvents in a normal-phase setup is insufficient, consider an orthogonal approach.[4] This means changing the stationary phase. Switching from normal-phase (silica) to reversed-phase (e.g., C18 silica) chromatography will separate compounds based on different principles (hydrophobicity vs. polarity), often resolving co-eluting spots.[4]
-
Use a Gradient: For difficult separations, running a shallow solvent gradient during the column can improve resolution compared to an isocratic (constant solvent mixture) elution.[6]
Q4: My product appears to be decomposing on the silica gel column. What are my options?
A: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[7]
-
Test for Stability: First, confirm this is the issue. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or a streak originating from the original spot, your compound is likely unstable on silica.[7]
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (1-3%).[6] Flush the packed column with this solvent system before loading your sample. This deactivates the acidic sites.[6]
-
Switch the Stationary Phase: If deactivation is not enough, switch to a less acidic stationary phase like alumina or Florisil.[7]
Crystallization
Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling. Sulfonate-containing compounds can sometimes be prone to this behavior.[8]
-
Use More Solvent: The most common cause is using too little solvent. The saturation point is being reached when the solution is still too hot. Try adding more hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Change Solvents: The chosen solvent may be too good. Try a solvent in which your compound is less soluble, or use a binary solvent system.[9] Dissolve your compound in a small amount of a "good" solvent (in which it's very soluble), and then slowly add a "poor" solvent (in which it's insoluble) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool.
-
Slow Cooling: Cool the solution very slowly. A hot plate can be turned off and allowed to cool to room temperature over several hours. Do not place it directly in an ice bath. Slow crystal growth leads to higher purity.
Impurity Identification
Q6: What are the most common byproducts in this compound reactions, and how can I identify them by ¹H NMR?
A: Besides unreacted starting materials, several byproducts are common. NMR spectroscopy is a powerful tool for identifying components in a mixture.[10][11]
-
Methanesulfonic Acid (MSA): As a free acid, its proton is often broad and can exchange with water, making it hard to spot. After a basic workup, it will be removed.
-
sec-Butanol: Arises from hydrolysis of the starting material. Look for a characteristic multiplet for the CH-O proton around 3.7-4.0 ppm, along with the other signals for the sec-butyl group (a triplet for the CH₃ at C4, a doublet for the CH₃ at C1, and a multiplet for the CH₂).
-
Elimination Products (Butenes): These are volatile gases and are typically removed during solvent evaporation under reduced pressure. They are usually not observed in the final crude product NMR unless the reaction was run in a sealed tube.
-
Di-sec-butyl ether: Can form under certain conditions. The ¹H NMR would show a signal for the CH-O protons shifted upfield (to ~3.4-3.6 ppm) compared to sec-butanol.
PART 3: Standard Operating Protocols
Protocol 1: General Aqueous Workup for Neutral Products
This protocol is designed to remove acidic byproducts and other water-soluble impurities.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, 3-5 times the reaction volume).
-
Acid Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash until no more gas evolves.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps remove residual water from the organic layer and breaks up minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Concentration: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Step-by-Step Flash Column Chromatography
Flash chromatography is a rapid purification technique ideal for separating components of a reaction mixture.[12][13][14]
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[5][12]
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column using the chosen eluent as a slurry ("wet packing") or by carefully adding dry silica followed by the solvent ("dry packing"). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").[7]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a flow controller or bulb) to achieve a steady flow. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.
-
Isolation: Evaporate the solvent from the combined pure fractions to obtain the purified product.
PART 4: Data Tables
Table 1: Common Solvent Systems for Normal-Phase Flash Chromatography
| Polarity | Non-Polar Component | Polar Component | Typical Use Cases |
| Low | Hexanes / Heptane | Diethyl Ether | Very non-polar compounds. |
| Medium | Hexanes / Heptane | Ethyl Acetate | General purpose, workhorse system for a wide range of polarities.[5] |
| Medium-High | Dichloromethane (DCM) | Ethyl Acetate | Good for compounds that have poor solubility in hexanes. |
| High | Dichloromethane (DCM) | Methanol (MeOH) | Used for polar compounds; often with 1-5% MeOH.[5] |
Table 2: Common Solvents for Recrystallization
| Solvent | Good for... | Pairs well with... |
| Hexanes / Heptane | Non-polar, hydrocarbon-like compounds. | Ethyl Acetate, Toluene |
| Ethyl Acetate | Compounds of intermediate polarity, especially esters.[9] | Hexanes |
| Ethanol / Methanol | Polar compounds, those capable of H-bonding. | Water, Diethyl Ether |
| Water | Polar, water-soluble organic salts and some small polar molecules.[9] | Ethanol, Acetone |
| Toluene | Aromatic compounds. | Hexanes |
PART 5: References
Click to expand
-
Biotage. Successful flash chromatography.
-
Labmate Online. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification.
-
Google Patents. US4902385A - Process for the purifying distillation of crude sec-butyl alcohol.
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
Patsnap. Preparation method and system of sec-butyl alcohol - Eureka.
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
-
King Group. Successful Flash Chromatography.
-
Biotage. (2023). How to isolate impurities from a reaction product.
-
Benchchem. Butyl methanesulfonate.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
Baum, J. C., et al. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry, 68(9), 1450-1455.
-
Ataman Kimya. SECONDARY BUTYL ALCOHOL.
-
Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
-
Wikipedia. Acid–base extraction.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
-
Delaney, E. J., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(1), 48-54.
-
Dumez, J. N. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(100), 13855-13872.
-
PubMed Central. NMR methods for the analysis of mixtures.
-
Reddit. Recrystallization for foam like crystals.
Sources
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 2. pqri.org [pqri.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR methods for the analysis of mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Yield and Stereoselectivity in sec-Butyl Methanesulfonate Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and reaction of sec-butyl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral intermediate. We provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes, focusing on maximizing both chemical yield and stereochemical integrity.
Section 1: Fundamental Principles
This section addresses the core concepts behind the use of this compound in stereoselective synthesis.
Q1: What is the primary purpose of converting sec-butanol to this compound?
The primary purpose is to transform a poor leaving group into an excellent one. The hydroxyl group (-OH) of an alcohol is a strong base and, consequently, a very poor leaving group for nucleophilic substitution (S_N1 or S_N2) and elimination (E1 or E2) reactions.[1][2] Direct displacement of -OH is not feasible under standard conditions.
By reacting sec-butanol with methanesulfonyl chloride (MsCl), the hydroxyl group is converted into a methanesulfonate or "mesylate" (-OMs) group.[3] The mesylate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms. This makes it an excellent leaving group, comparable in reactivity to halides, thus activating the carbon center for subsequent reactions.[4]
Q2: What is the reaction mechanism for mesylate formation and its subsequent substitution, and what is the expected stereochemical outcome?
This is a powerful two-step process for achieving a controlled inversion of stereochemistry from a chiral alcohol.
Step 1: Mesylate Formation (Retention of Configuration) The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically pyridine or triethylamine (TEA), is used to neutralize the HCl byproduct.[2][5] Crucially, the bond between the chiral carbon and the oxygen (C-O) is not broken during this step. Therefore, the formation of this compound proceeds with complete retention of configuration at the stereocenter.[2][4]
Step 2: Nucleophilic Substitution (Inversion of Configuration) The resulting this compound is now an excellent substrate for S_N2 reactions. When a strong nucleophile attacks the chiral carbon, it displaces the mesylate leaving group from the opposite side (backside attack). This concerted, one-step mechanism results in a complete inversion of configuration at the stereocenter, a phenomenon known as a Walden inversion.[1][6]
The overall two-reaction sequence provides a reliable method to convert an (R)-alcohol into an (S)-product or an (S)-alcohol into an (R)-product.
Caption: Stereochemical pathway from alcohol to substituted product.
Section 2: Troubleshooting Guide
Even routine reactions can present challenges. This guide addresses the most common issues encountered during the synthesis of this compound.
Q: My reaction yield is consistently low. What are the common causes and how can I fix them?
Low yield is the most frequent complaint and can stem from multiple sources. A systematic approach is key to identifying the root cause.[7]
| Potential Cause | Explanation & Troubleshooting Steps |
| Moisture Contamination | Methanesulfonyl chloride (MsCl) reacts vigorously with water, hydrolyzing to methanesulfonic acid and rendering it inactive.[8] Solution: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under a nitrogen or argon atmosphere.[9] |
| Reagent Degradation | MsCl is susceptible to degradation over time, especially if the bottle has been opened multiple times.[8] Solution: Use a fresh bottle of MsCl whenever possible. If you suspect degradation, the reagent can be purified by vacuum distillation before use.[8] |
| Suboptimal Temperature | The reaction is exothermic. Adding MsCl at room temperature can lead to overheating and side reactions.[9] Solution: Cool the reaction mixture (sec-butanol, base, solvent) to 0 °C in an ice bath before the slow, dropwise addition of MsCl.[5][10] After addition, the reaction can be allowed to warm to room temperature. |
| Product Loss During Workup | The product may be lost due to incomplete extraction, accidental discard of the organic layer, or decomposition.[11] Solution: After quenching, ensure you extract the aqueous layer multiple times (e.g., 3x with an appropriate solvent). Wash all glassware with the extraction solvent to recover adhered product. Check if your product is volatile, which could lead to loss during solvent removal via rotary evaporation.[7][11] |
| Incomplete Reaction | The reaction may stall if there is an insufficient amount of reagent or if the reaction time is too short.[7] Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting alcohol is still present after the expected time, consider adding a small additional amount of MsCl and base. |
Q: I'm observing a significant amount of sec-butyl chloride as a byproduct. Why is this happening and how can I prevent it?
This is a classic side reaction in mesylation chemistry. The reaction of MsCl with the alcohol produces HCl, which is neutralized by the base (e.g., triethylamine) to form triethylammonium chloride. The chloride ion (Cl⁻) is a reasonably good nucleophile and can attack the newly formed this compound in an S_N2 reaction, displacing the mesylate group to form sec-butyl chloride.[12]
Solutions:
-
Use Methanesulfonic Anhydride ((Ms)₂O): This reagent is an excellent alternative to MsCl. It reacts with the alcohol to form the mesylate and methanesulfonic acid as the only byproduct, which is neutralized by the base. Since no chloride ions are generated, the formation of the alkyl chloride side product is completely avoided.[12]
-
Optimize Reaction Conditions: Running the reaction at a lower temperature (e.g., maintaining at 0 °C) can slow the rate of the competing S_N2 reaction by the chloride ion.
Q: My product seems to decompose during the aqueous workup. What's the best way to isolate this compound?
While generally stable, sulfonate esters can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[13] If your crude reaction mixture contains residual acid or base, a simple water wash can become harsh enough to cause product loss.
Optimized Workup Protocol:
-
Cool Down: Before workup, cool the entire reaction vessel to 0 °C in an ice bath.[13]
-
Gentle Quench: Slowly quench the reaction by adding cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] This is a mild base that will neutralize any remaining acid without being harsh enough to promote significant hydrolysis. Avoid strong bases like NaOH.
-
Efficient Extraction: Immediately transfer the mixture to a separatory funnel and extract the product with a cold organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction quickly to minimize contact time between the product and the aqueous layer.[13]
-
Brine Wash: Wash the combined organic layers with cold, saturated aqueous NaCl (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure, avoiding excessive heat.
Caption: Hydrolysis-Minimizing Workup Workflow.
Section 3: Optimizing Stereoselectivity
Achieving high enantiomeric excess (e.e.) requires careful control over the nucleophilic substitution step.
Q: How do I ensure complete inversion of configuration in the nucleophilic substitution step?
To guarantee a stereospecific reaction, you must create conditions that overwhelmingly favor the S_N2 mechanism over competing S_N1 and elimination (E1, E2) pathways.
-
Promote S_N2: Use a strong, non-bulky nucleophile at a reasonable concentration.
-
Suppress S_N1: Avoid conditions that stabilize carbocations. This primarily means avoiding polar protic solvents.[14][15]
-
Minimize Elimination: Use a non-basic nucleophile if possible, or run the reaction at the lowest feasible temperature, as elimination reactions are favored by heat.
Q: Which solvents are best for maximizing the rate and stereospecificity of S_N2 reactions with this compound?
The choice of solvent is one of the most critical factors for a successful S_N2 reaction. Polar aprotic solvents are strongly recommended. [14][16]
| Solvent Type | Examples | Effect on S_N2 Reaction | Stereochemical Outcome |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | FAVORS S_N2 . These solvents solvate the counter-ion (cation) but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the S_N2 reaction rate.[16][17] | High degree of inversion. |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | DISFAVORS S_N2 . These solvents form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and blocking it from attacking the electrophile.[14][18] This significantly slows the S_N2 rate and may promote a competing S_N1 mechanism. | Potential for racemization due to S_N1 competition. |
| Non-Polar | Hexane, Toluene, Benzene | POOR CHOICE . Most ionic nucleophiles have very low solubility in non-polar solvents, preventing the reaction from occurring efficiently. | N/A |
Q: How can I confirm the enantiomeric purity of my final product?
Visual confirmation (e.g., TLC, NMR) cannot distinguish between enantiomers. Specialized analytical techniques are required to determine the enantiomeric excess (e.e.) of your product.[19]
-
Chiral Chromatography (HPLC or GC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times, allowing for their quantification.[][21]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for each enantiomer to appear at different chemical shifts, allowing for integration and determination of the enantiomeric ratio.
-
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a single enantiomer (if the specific rotation is known), it is generally not precise enough for accurate e.e. determination in modern research.
Section 4: Experimental Protocols
Protocol 1: High-Yield Synthesis of (R)-sec-Butyl Methanesulfonate
This protocol assumes the use of (R)-sec-butanol. The same procedure applies for the (S)-enantiomer.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL).
-
Reagent Addition: Add (R)-sec-butanol (5.0 g, 67.5 mmol, 1.0 eq.) followed by anhydrous triethylamine (11.3 mL, 81.0 mmol, 1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
MsCl Addition: Add methanesulfonyl chloride (6.3 mL, 81.0 mmol, 1.2 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.[5]
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC until the starting alcohol spot has disappeared.
-
Workup: Cool the flask to 0 °C and quench the reaction by the slow addition of 50 mL of cold, saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL portions of DCM.[22][23]
-
Purification: Combine the organic layers, wash with 50 mL of cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Stereoselective S_N2 Displacement
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add the nucleophile (e.g., sodium azide, 1.5 eq.) and anhydrous DMF (to make a ~0.5 M solution with respect to the mesylate).
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF to the stirred nucleophile solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours.[6] Monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable solvent (e.g., diethyl ether, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or distillation.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC or GC analysis.[19][]
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a different base instead of triethylamine or pyridine? A: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA or Hünig's base) can be used.[23] DIPEA is sterically hindered, which can sometimes be advantageous in preventing side reactions. Inorganic bases like K₂CO₃ are generally not used as they have poor solubility in common organic solvents for this reaction.
Q: Is it better to use methanesulfonyl chloride or methanesulfonic anhydride? A: It depends on your primary concern. Methanesulfonyl chloride is less expensive and more common. However, if the formation of sec-butyl chloride is a significant and problematic side reaction, using methanesulfonic anhydride is the superior choice as it completely eliminates this possibility.[12]
Q: How do I properly store methanesulfonyl chloride? A: MsCl is corrosive and highly moisture-sensitive.[8] It should be stored in a cool, dry place, tightly sealed, and preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Using a syringe with a rubber septum to dispense the liquid is a good practice to minimize exposure to atmospheric moisture.
References
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2022, January 12). Is MsCl sensitive to base equivalence? Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Butyl methanesulfonate. Retrieved from [Link]
-
American Chemical Society. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Stereoselective Synthesis. Retrieved from [Link]
-
Shimadzu. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Retrieved from [Link]
-
ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
Proprep. (n.d.). Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Retrieved from [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 15. quora.com [quora.com]
- 16. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Chiral analysis - Wikipedia [en.wikipedia.org]
- 21. gcms.cz [gcms.cz]
- 22. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 23. echemi.com [echemi.com]
sec-butyl methanesulfonate stability under different reaction conditions
Welcome to the technical support resource for sec-butyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and utilizing this versatile reagent. Here, we address common stability challenges and provide troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
This compound is a moderately stable compound under standard ambient conditions (room temperature and pressure)[1]. It is typically a colorless to pale yellow liquid[2][3]. For long-term storage, it is crucial to keep it in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis[4][5]. While some suppliers recommend room temperature storage, others may suggest refrigeration (2-8°C)[4][6][7]. Always consult the manufacturer's safety data sheet (SDS) for specific storage recommendations[4]. The product is not expected to undergo hazardous polymerization[4].
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH. It exhibits limited stability in the presence of strong acids or strong bases, particularly at elevated temperatures[1].
-
Acidic Conditions: In strongly acidic environments, the ester oxygen can be protonated. This enhances the leaving group ability of methanesulfonic acid and makes the compound susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles present, yielding sec-butanol and methanesulfonic acid[1].
-
Basic Conditions: Under strongly basic conditions (e.g., high concentrations of hydroxide ions), the compound readily undergoes hydrolysis[1]. The hydroxide ion can directly attack the electrophilic sulfur atom or, more commonly, the secondary carbon, leading to the cleavage of the C-O bond via an Sₙ2 mechanism. Studies on analogous sulfonate esters confirm that hydrolysis is a significant concern during aqueous workups, especially under basic conditions[8][9].
Q3: What happens when this compound is heated?
Q4: Is this compound compatible with common oxidizing and reducing agents?
This compound is generally stable in the presence of common oxidizing agents, such as oxygen in the air, under conventional conditions[1]. It is not readily oxidized or reduced. However, violent reactions are possible with strong oxidizing agents, and they should be considered incompatible. Compatibility with specific reducing agents should be evaluated on a case-by-case basis, as some conditions may facilitate undesired side reactions.
Q5: Why is this compound considered a potential genotoxic impurity (PGI)?
This compound belongs to the family of alkyl methanesulfonates (mesylates), which are known alkylating agents[2][11]. These compounds can react with nucleophilic sites on DNA, such as the N7 position of guanine, leading to DNA methylation[12]. This modification can interfere with DNA replication and transcription, potentially causing mutations. Consequently, alkyl sulfonates are classified as potential genotoxic impurities (PGIs) and their presence in active pharmaceutical ingredients (APIs) is strictly regulated and must be controlled to trace levels[13][14].
Troubleshooting Guide for Experiments
This section addresses common issues encountered during reactions involving this compound, with a focus on stability-related causes.
Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
| Potential Cause | Underlying Problem & Explanation | Recommended Solution |
| Reagent Degradation | This compound may have hydrolyzed due to improper storage (exposure to moisture) or contamination in the reaction vessel. The methanesulfonate group is an excellent leaving group, but the reagent is only effective if it hasn't already reacted with water. | Use a fresh bottle of the reagent or one that has been properly stored under inert gas. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Competing Hydrolysis | If the reaction is run in a protic solvent or if water is present, hydrolysis can compete with the desired nucleophilic substitution, consuming the starting material. This is especially true under basic conditions. | Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). If a protic solvent is necessary, use anhydrous grade and minimize reaction time. If using a base, consider a non-nucleophilic, anhydrous base like proton sponge or DBU. |
| Incorrect Base | Using a strong, aqueous base (like NaOH or KOH) can accelerate hydrolysis of the ester far more rapidly than the desired reaction with your nucleophile. | Use a non-aqueous, non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the methanesulfonic acid byproduct. The base should be added slowly to a cooled solution. |
Issue 2: Formation of sec-Butanol and Other Unexpected Byproducts
| Potential Cause | Underlying Problem & Explanation | Recommended Solution |
| In-situ Hydrolysis | The presence of trace water in solvents or on glassware is a common culprit. During an aqueous workup, hydrolysis is a significant risk.[8] | Dry all solvents using standard procedures (e.g., molecular sieves). For workups, use pre-chilled aqueous solutions and minimize the contact time. Washing the organic layer with brine can reduce the amount of dissolved water and slow hydrolysis.[8] |
| Elimination Reaction | In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with the Sₙ2 substitution, leading to the formation of butene isomers. | Use a less hindered base or a more nucleophilic, less basic nucleophile. Running the reaction at a lower temperature can also favor the substitution pathway. |
| Reaction with Solvent | In nucleophilic solvents (e.g., alcohols), the solvent itself can act as a nucleophile, leading to a solvolysis reaction. This is a known pathway for sulfonate esters.[13][15] | Choose a non-nucleophilic solvent for the reaction. If the solvent is a reactant, use it in excess and be aware of the potential for byproduct formation. |
Visualization of Degradation Pathway: Hydrolysis
The primary degradation pathway under aqueous conditions is hydrolysis, which can be initiated by either acid or base.
Caption: Acid- and base-mediated hydrolysis pathways of this compound.
Experimental Protocols
These protocols provide a framework for assessing the stability of this compound under common laboratory conditions.
Protocol 1: Assessing Stability in Acidic and Basic Media via HPLC
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.
Objective: To determine the rate of hydrolysis under defined acidic and basic conditions at a set temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Sample Preparation:
-
Acidic: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1M HCl. This creates a 100 µg/mL working solution.
-
Basic: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1M NaOH. This creates a 100 µg/mL working solution.
-
Neutral: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each working solution into the HPLC.
-
Store the flasks at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask, neutralize if necessary (e.g., quench the basic sample with an equivalent amount of acid), and inject into the HPLC.
-
-
HPLC Analysis:
-
Use a suitable mobile phase (e.g., a gradient of water and acetonitrile) to achieve good separation between this compound and its degradation products (sec-butanol).
-
Monitor the peak area of the this compound peak at each time point.
-
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition. This will provide a visual representation of its stability.
Visualization of Stability Study Workflow
Caption: Workflow for conducting a forced degradation study of this compound.
References
- Vertex AI Search. (n.d.). Methanesulfonic Acid, Sec-Butyl Ester.
- Alfa Chemistry. (n.d.). Alkyl Methane Sulfonates.
- CymitQuimica. (2023, July 5). Butyl methanesulfonate.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Methyl methanesulfonate.
- BenchChem. (n.d.). Tert-butyl methanesulfonate | 16427-41-1.
- Santa Cruz Biotechnology. (2025, November 17). SAFETY DATA SHEET - Butyl Methanesulfonate.
- Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.
- CymitQuimica. (n.d.). CAS 1912-32-9: Butyl methanesulfonate.
- TCI EUROPE N.V. (n.d.). Butyl Methanesulfonate | 1912-32-9.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character.
- Wikipedia. (n.d.). Methyl methanesulfonate.
- ECHEMI. (n.d.). 1912-32-9, Butyl methanesulfonate Formula.
- BenchChem. (n.d.). Dealing with the hydrolysis of Butyl 4-methylbenzenesulfonate during workup.
- ResearchGate. (n.d.). Selective Hydrolysis of Methanesulfonate Esters.
- ResearchGate. (2009, January 22). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for....
- Sigma-Aldrich. (n.d.). Butyl methanesulfonate | 1912-32-9.
- ChemicalBook. (2025, July 24). N-BUTYL METHANESULPHONATE | 1912-32-9.
- PMC - NIH. (2011, March 10). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization.
Sources
- 1. Methanesulfonic Acid Sec-Butyl Ester Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS [sulfonic-acid.com]
- 2. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 3. Butyl Methanesulfonate | 1912-32-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Butyl methanesulfonate | 1912-32-9 [sigmaaldrich.com]
- 7. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 12. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 13. pqri.org [pqri.org]
- 14. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Proper Handling and Storage of Sec-Butyl Methanesulfonate
Welcome to the technical support guide for sec-butyl methanesulfonate (CAS 16156-54-0). As a potent alkylating agent, this compound is an invaluable reagent in synthetic chemistry and drug development.[1][2] However, its reactivity also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides in-depth, field-proven insights into managing this compound safely and effectively, structured in a question-and-answer format to directly address challenges you may encounter.
Section 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. This section breaks down the specific hazards associated with this compound.
Q: What are the primary, immediate hazards of this compound?
A: this compound is classified as a hazardous substance with multiple acute effects.[3][4] Direct contact can cause significant harm. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4][5] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] |
Q: Beyond the immediate hazards, what are the long-term risks associated with this class of compounds?
A: The primary concern stems from its function as an alkylating agent.[1] Alkylating agents can covalently modify DNA, which introduces significant long-term risks. Related methanesulfonate compounds are known to be mutagenic (may cause genetic defects) and are suspected or known carcinogens (may cause cancer).[6] Therefore, this compound must be handled with the utmost care as a potential mutagen and carcinogen.[6] All exposure should be considered hazardous; there is no safe level of exposure to such compounds.[7]
Section 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against exposure. The following are non-negotiable minimums.
Q: What is the mandatory PPE for handling this compound?
A: A multi-layered PPE approach is required to create a sufficient barrier against this compound.[8]
-
Gown: A disposable, poly-coated gown that is impervious to chemicals is required.[7][9] It must have long sleeves with tight-fitting elastic or knit cuffs and close in the back.[7] Standard lab coats are insufficient.
-
Eye/Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes.[4][7]
-
Respiratory Protection: When handling the compound outside of a certified chemical fume hood or during spill cleanup, a NIOSH-certified N95 respirator or a higher level of respiratory protection is necessary.[7][9]
Q: How should I properly don and doff my PPE to avoid contamination?
A: The sequence of donning and doffing is critical to prevent transferring contaminants to your skin or clothing. Follow the workflow below meticulously.
Caption: PPE Donning and Doffing Sequence.
Section 3: Safe Handling and Experimental Workflow
Adherence to a strict workflow minimizes the risk of exposure during experimental procedures.
Q: What is the mandatory workflow for handling this compound?
A: All manipulations of this compound must occur within a certified chemical fume hood to control vapor exposure.[6] The overall workflow should follow a controlled, logical progression from preparation to disposal.
Caption: Standard Operating Workflow.
Q: What are the best practices for weighing and transferring the liquid?
A: To prevent contamination and spills, follow these steps:
-
Use Secondary Containment: Place the stock bottle in a shallow tray or beaker to contain any potential drips.
-
Aliquot First: Never introduce a pipette or spatula directly into the primary stock bottle. Pour a small, approximate amount into a tared, secondary container for weighing or measurement.
-
Use Positive Displacement Pipettes: For accurate liquid transfers, use positive displacement pipettes to avoid aerosol generation.
-
Seal Containers Immediately: Keep the stock bottle and any temporary containers tightly sealed when not in active use.[3]
Section 4: Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety.
Q: What are the correct storage conditions for this compound?
A: Storage conditions must be tightly controlled. Always defer to the manufacturer's specific recommendations, but general guidelines are summarized below.
| Parameter | Requirement | Rationale |
| Temperature | Store in a cool, dry place.[3] Recommendations vary from Room Temperature to 2-8°C.[3] | Prevents potential degradation and pressure buildup. |
| Atmosphere | Well-ventilated area.[3] | Prevents accumulation of harmful vapors in case of a leak. |
| Container | Original, tightly sealed, and properly labeled container.[3] | Ensures chemical integrity and prevents leaks or misidentification. |
| Security | Store locked up or in an area accessible only to authorized personnel.[3][6] | Prevents unauthorized access to a highly hazardous substance. |
| Location | Store away from incompatible materials and foodstuff containers.[3] | Avoids hazardous chemical reactions. |
Q: What materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong acids, and bases, as these can trigger violent or hazardous reactions.
Section 5: Troubleshooting & Emergency Response
Immediate and correct action during an emergency is critical.
Q: What are the immediate first-aid measures for an exposure?
A: Speed is essential. Anyone assisting must wear appropriate PPE.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[3][11] Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the affected person to fresh air immediately.[3][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water.[3][11] Call a poison control center or physician immediately. Do NOT induce vomiting.
Q: How should I respond to a spill?
A: The response depends on the scale of the spill. Follow this decision-making guide.
Sources
- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 2. Butyl methanesulfonate | 1912-32-9 | Benchchem [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. halyardhealth.com [halyardhealth.com]
- 8. gerpac.eu [gerpac.eu]
- 9. aaha.org [aaha.org]
- 10. pogo.ca [pogo.ca]
- 11. moltox.com [moltox.com]
Technical Support Center: A Troubleshooting Guide for sec-Butyl Methanesulfonate Mediated Reactions
Welcome to the technical support center for sec-butyl methanesulfonate mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this versatile alkylating agent. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Reaction Initiation & Optimization
Question 1: My alkylation reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
Answer:
A slow or incomplete reaction is a common issue that can often be traced back to several key factors. As this compound is a secondary alkylating agent, the reaction kinetics are highly sensitive to the reaction conditions. The primary mechanism for alkylation is typically a bimolecular nucleophilic substitution (SN2) reaction.[1]
Causality and Recommended Solutions:
-
Insufficient Nucleophilicity: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. If your nucleophile is weak, the reaction will be slow.
-
Troubleshooting:
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.
-
Deprotonation: If your nucleophile is an alcohol, thiol, or amine, ensure it is sufficiently deprotonated to its more nucleophilic conjugate base. The choice of base is critical; a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) is often preferred to avoid competition with the primary nucleophile.
-
Change the Counter-ion: For anionic nucleophiles, the counter-ion can influence reactivity. For instance, using a potassium salt with a crown ether (e.g., 18-crown-6) can generate a "naked" and more reactive anion.
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SN2 reactions. Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its reactivity.[1]
-
Troubleshooting:
-
Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively free, enhancing its reactivity.
-
-
-
Low Reaction Temperature: While higher temperatures can lead to side reactions (see Section II), an insufficient temperature will result in a slow reaction rate.
-
Troubleshooting:
-
Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring for the formation of side products by TLC or LC-MS.
-
-
Experimental Protocol: Optimizing N-Alkylation of a Primary Amine
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the primary amine (1.0 equiv) and anhydrous acetonitrile (10 mL/mmol of amine).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.5 equiv).
-
Reagent Addition: Add this compound (1.2 equiv) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Once the starting amine is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
II. Managing Side Reactions: Substitution vs. Elimination
Question 2: I am observing a significant amount of an alkene byproduct in my reaction. How can I favor substitution over elimination?
Answer:
The formation of butene isomers is a classic example of a competing elimination (E2) reaction. Being a secondary alkylating agent, this compound is prone to both SN2 and E2 pathways. The balance between these two is highly dependent on the reaction conditions.
Causality and Recommended Solutions:
-
Nature of the Nucleophile/Base: Strongly basic and sterically hindered nucleophiles favor elimination.
-
Troubleshooting:
-
If possible, use a less basic and less sterically hindered nucleophile. For example, if alkylating an alcohol, using the corresponding alkoxide (a strong base) at high concentrations can promote elimination. A milder approach using the alcohol with a non-nucleophilic base is preferable.
-
-
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution because elimination has a higher activation energy and a more positive entropy change.[1]
-
Troubleshooting:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming if necessary.
-
-
-
Solvent Effects: Polar protic solvents can stabilize the transition state of elimination reactions.
-
Troubleshooting:
-
As with optimizing for substitution, using a polar aprotic solvent is generally beneficial.
-
-
Data Presentation: General Guidelines for Favoring Substitution vs. Elimination
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Nucleophile/Base | Strong, non-bulky nucleophile | Strong, sterically hindered base |
| Temperature | Lower temperature | Higher temperature |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Can be favored by polar protic solvents |
| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary |
Visualization: SN2 vs. E2 Pathways for this compound
Caption: Competing SN2 and E2 reaction pathways.
III. Work-up and Purification
Question 3: I suspect my product is decomposing during the aqueous work-up. How can I minimize hydrolysis of the mesylate group?
Answer:
The methanesulfonate (mesylate) group, while a good leaving group, can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This can lead to the formation of sec-butanol and methanesulfonic acid, reducing your yield and complicating purification.[2]
Causality and Recommended Solutions:
-
Presence of Water and Acid/Base: Hydrolysis is catalyzed by both acids and bases. A simple water wash can become acidic or basic if there are residual catalysts in the reaction mixture.[2]
-
Troubleshooting:
-
Cool the Reaction Mixture: Before work-up, cool the reaction vessel to 0 °C in an ice-water bath to slow down the rate of hydrolysis.[2]
-
Use Brine Washes: Wash the organic layer with saturated aqueous sodium chloride (brine) instead of pure water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and can minimize the extent of hydrolysis.[2]
-
Gentle Neutralization: If the reaction was run under acidic or basic conditions, neutralize it carefully. For acidic reactions, a wash with a saturated sodium bicarbonate solution is recommended. For basic reactions, a wash with a dilute solution of a weak acid like ammonium chloride can be used. Perform these washes quickly and at a low temperature.
-
-
Experimental Protocol: Hydrolysis-Minimizing Work-up
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Quench the reaction by the slow addition of cold, saturated aqueous ammonium chloride solution (if the reaction was basic) or cold, saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with cold brine (2x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Question 4: I am having difficulty removing unreacted this compound and methanesulfonic acid from my product. What are effective purification strategies?
Answer:
Residual this compound and its by-product, methanesulfonic acid, can be challenging to remove due to their polarity and potential for co-elution with the desired product during chromatography.
Causality and Recommended Solutions:
-
Unreacted this compound:
-
Troubleshooting:
-
Aqueous Base Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can help hydrolyze and remove residual this compound. This should be done cautiously, as it may also affect the desired product if it is base-sensitive.[3]
-
Chromatography: Careful flash column chromatography with a well-chosen solvent system is often effective. A gradient elution from a non-polar to a more polar solvent system can help resolve the product from the starting material.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from this compound, distillation under reduced pressure can be an effective purification method.
-
-
-
Methanesulfonic Acid:
-
Troubleshooting:
-
Aqueous Base Wash: A wash with saturated aqueous sodium bicarbonate is highly effective at removing methanesulfonic acid by converting it to its water-soluble sodium salt.
-
Solid-Phase Extraction (SPE): For small-scale purifications, a basic alumina or silica plug can be used to trap the acidic impurity.
-
-
Visualization: Purification Strategy Decision Tree
Caption: A decision tree for the purification of products from this compound reactions.
IV. Analytical Methods
Question 5: What are the best analytical techniques for monitoring the progress of my reaction and identifying byproducts?
Answer:
Effective reaction monitoring is key to successful optimization and troubleshooting. A combination of techniques is often the most powerful approach.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the limiting reagent and the formation of the product. The appearance of new spots can indicate the formation of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for obtaining more detailed information. It provides retention time data (like HPLC) and mass information for the components of the reaction mixture. This allows for the confident identification of the desired product and potential side products by their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product. For reaction monitoring, taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent can provide a quantitative measure of the conversion of starting material to product by comparing the integration of characteristic peaks.
Data Presentation: Key Spectroscopic Signatures
| Compound | 1H NMR (Key Signals) | 13C NMR (Key Signals) |
| This compound | Multiplet ~4.8-5.0 ppm (CH-OMs) | ~80-85 ppm (CH-OMs) |
| Alkylated Product (O-alkylation) | Multiplet ~4.5-4.7 ppm (CH-O-R) | ~75-80 ppm (CH-O-R) |
| Butene (Elimination Product) | ~4.9-5.9 ppm (vinylic protons) | ~110-140 ppm (vinylic carbons) |
References
-
Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
- Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
-
Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. ([Link])
- Purification of alkylated phenols by melt crystallization.
-
Alkylation of Alkyl Alkanesulfonates. ElectronicsAndBooks. ([Link])
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. ([Link])
-
Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. ([Link])
-
Elimination vs substitution: secondary substrate. Khan Academy. ([Link])
-
Substitution vs Elimination Reactions Made Easy! YouTube. ([Link])
-
Butyl methanesulfonate | C5H12O3S. PubChem. ([Link])
-
SUBSTITUTION AND ELIMINATION REACTIONS. Mugberia Gangadhar Mahavidyalaya. ([Link])
-
Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. SciSpace. ([Link])
-
Substitution and elimination reactions. Khan Academy. ([Link])
-
On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. PubMed. ([Link])
-
On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate. ([Link])
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. ([Link])
-
ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. GOV.UK. ([Link])
Sources
Technical Support Center: Minimizing Elimination Side Reactions with sec-Butyl Methanesulfonate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in organic synthesis: controlling the competition between substitution (S(_N)2) and elimination (E2) reactions when using secondary substrates like sec-butyl methanesulfonate. Our goal is to equip you with the mechanistic understanding and practical protocols needed to maximize your desired substitution product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant amounts of butene isomers (elimination products) in my reaction with this compound. What's happening at a mechanistic level?
A1: The Root Cause: Competing S(_N)2 and E2 Pathways
When you observe butene formation, your reaction is experiencing a classic case of competition between two bimolecular pathways: Nucleophilic Substitution (S(_N)2) and Elimination (E2).[1]
-
Substrate Structure: this compound is a secondary alkyl sulfonate. Secondary substrates are sterically more hindered than primary substrates, which slows down the S(_N)2 backside attack.[2][3] At the same time, they provide β-hydrogens that are accessible to a base, opening the door for the E2 pathway.[4] This structural nature makes them highly susceptible to this competition.[4]
-
Excellent Leaving Group: The methanesulfonate (mesylate, -OMs) group is an excellent leaving group because its negative charge is well-stabilized by resonance.[5] A good leaving group is required for both S(_N)2 and E2 reactions, as it must depart in the rate-determining step of both processes.[6][7]
The fundamental issue is that your nucleophile is also acting as a base, abstracting a proton from a carbon adjacent to the leaving group (the β-carbon), which leads to the formation of a double bond (butene).
Diagram: The S(_N)2 vs. E2 Competition
The diagram below illustrates the two competing reaction coordinates for a nucleophile/base (Nu:/B:⁻) reacting with this compound.
Caption: Competing S(_N)2 and E2 reaction pathways.
Q2: My nucleophile is also a strong base. How can I adjust my reagent choice to favor substitution?
A2: Balancing Nucleophilicity and Basicity
This is the most critical factor. The role of the reagent as a nucleophile (favoring S(_N)2) versus a base (favoring E2) is paramount.[3]
-
Strongly Basic Nucleophiles: Reagents like alkoxides (e.g., ethoxide, t-butoxide), hydroxide, and amide anions are strong bases.[8] With a secondary substrate, they will heavily favor the E2 pathway.[9][10] Sterically bulky bases, such as potassium t-butoxide (KOtBu), are particularly effective at promoting elimination because their size makes it difficult to access the electrophilic carbon for S(_N)2 attack, but they can easily abstract a less-hindered proton from the β-carbon.[2][6]
-
Good Nucleophiles, Weaker Bases: To favor S(_N)2, select a reagent that is a good nucleophile but a relatively weak base. Anions of carboxylic acids (e.g., acetate), halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices for promoting substitution on secondary substrates.[9][11]
Data Table: Impact of Nucleophile/Base on Product Ratio for Secondary Substrates
| Reagent (Nucleophile/Base) | Predominant Character | Typical Major Product with 2° Substrate | Rationale |
| Sodium Ethoxide (NaOEt) | Strong Base, Strong Nucleophile | E2 (Elimination)[9] | Basicity dominates over nucleophilicity. |
| Potassium t-Butoxide (KOtBu) | Strong, Bulky Base | E2 (Elimination)[2] | Steric hindrance prevents S(_N)2 attack. |
| Sodium Azide (NaN₃) | Good Nucleophile, Weak Base | S(_N)2 (Substitution)[9] | High nucleophilicity and low basicity favor attack at carbon. |
| Sodium Iodide (NaI) | Excellent Nucleophile, Very Weak Base | S(_N)2 (Substitution) | Iodide is a soft, highly polarizable nucleophile. |
| Sodium Acetate (NaOAc) | Moderate Nucleophile, Weak Base | S(_N)2 (Substitution) | The acetate anion is a weaker base than hydroxide or alkoxides. |
Q3: What is the optimal solvent to maximize my S(_N)2 product yield?
A3: Leveraging Solvent Effects to Control Reactivity
The solvent plays a crucial role in stabilizing reactants and transition states, directly influencing the S(_N)2/E2 ratio.[12][13]
-
Polar Aprotic Solvents (Favor S(_N)2): Solvents like DMSO , DMF , and acetonitrile are the preferred choice for S(_N)2 reactions.[9][14] They can solvate the cation (e.g., Na⁺) but leave the anionic nucleophile relatively "naked" and highly reactive. This enhances its nucleophilicity, increasing the rate of the S(_N)2 reaction.[14]
-
Polar Protic Solvents (Can Favor E2): Solvents like water, ethanol, and methanol can hydrogen-bond with the nucleophile. This "cage" of solvent molecules solvates and stabilizes the nucleophile, reducing its reactivity and nucleophilicity.[14] This dampening of nucleophilicity can allow the E2 pathway to become more competitive, especially if the nucleophile is also a strong base.[15]
Recommendation: To suppress elimination, use a polar aprotic solvent. It will enhance the rate of the desired S(_N)2 pathway relative to the E2 pathway.
Q4: How does reaction temperature influence the formation of elimination byproducts?
A4: Using Temperature to Control Thermodynamic Favorability
Temperature is a powerful tool for controlling the outcome of competing reactions. As a rule of thumb, higher temperatures favor elimination .[16][17]
-
Thermodynamic Explanation: Elimination reactions typically have a higher positive entropy change (ΔS) than substitution reactions because they produce more product molecules (alkene, conjugate acid of the base, and leaving group salt) from two reactant molecules.[16] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant as temperature (T) increases. This makes the ΔG for elimination more negative (more favorable) at higher temperatures.[16][17]
-
Kinetic Explanation: The activation energy for E2 reactions is often higher than for competing S(_N)2 reactions.[16] Increasing the temperature provides more molecules with sufficient energy to overcome this higher activation barrier, thus increasing the rate of elimination relative to substitution.[18]
Recommendation: To minimize elimination, run your reaction at the lowest temperature that allows for a reasonable rate of the desired S(_N)2 reaction. Consider starting at 0 °C or even lower and allowing the reaction to slowly warm to room temperature.
Troubleshooting Workflow & Experimental Protocol
Q5: I've considered the factors above. Can you provide a step-by-step protocol and a decision-making workflow to systematically optimize my reaction?
A5: Systematic Optimization Protocol
Certainly. The following workflow and protocol are designed to help you methodically suppress the E2 side reaction.
Diagram: Troubleshooting Workflow for Minimizing Elimination
Caption: A decision tree for troubleshooting elimination.
Detailed Experimental Protocol: Maximizing S(_N)2 for this compound
This protocol assumes the use of a non-basic nucleophile (e.g., sodium azide) to demonstrate best practices.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Ice-water bath
-
TLC plates and appropriate eluent system
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven before use. Assemble the reaction flask with a stir bar and septum under an inert atmosphere (nitrogen or argon).
-
Reagent Addition:
-
To the flask, add the nucleophile (sodium azide).
-
Add anhydrous DMF via syringe and stir to dissolve/suspend the nucleophile.
-
-
Temperature Control (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Allow the mixture to stir at this temperature for 10-15 minutes to ensure thermal equilibrium.
-
Substrate Addition: Add the this compound dropwise via syringe to the cooled, stirring mixture over 5-10 minutes. Slow addition helps dissipate any exothermic heat and maintain a low reaction temperature.
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking small aliquots. Check for the consumption of the starting mesylate.
-
If the reaction is sluggish, allow the ice bath to expire and the reaction to slowly warm to room temperature. Continue stirring and monitoring until the starting material is consumed.
-
-
Workup: Once the reaction is complete, quench the reaction by pouring it into cold water. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of substitution product to elimination byproducts.
By systematically controlling the nucleophile, solvent, and temperature, you can effectively shift the reaction equilibrium to strongly favor the desired S(_N)2 product and minimize unwanted elimination.
References
-
Rate of substitution and elimination reactions at high temperatures. (2016). Chemistry Stack Exchange. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. (2021). The Journal of Organic Chemistry. [Link]
-
Elimination Reactions Are Favored By Heat. (2012). Master Organic Chemistry. [Link]
-
SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. (2024). Studley AI. [Link]
-
Ch 8 : Substitution or Elimination ? (n.d.). University of Calgary. [Link]
-
Effect of Temperature on Elimination and Substitution Reactions. (2023). Video Summary and Q&A. [Link]
-
Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. (2012). Master Organic Chemistry. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. (2021). National Institutes of Health. [Link]
-
Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. (2021). ResearchGate. [Link]
-
SN2 vs E2. (n.d.). Chemistry Steps. [Link]
-
Deciding SN1/SN2/E1/E2 – The Solvent. (2012). Master Organic Chemistry. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Elimination Reactions. (2022). SlidePlayer. [Link]
-
Elimination Reactions: an Introduction. (n.d.). Chemistry Steps. [Link]
-
Comparison and Competition Between SN1, SN2, E1 and E2. (n.d.). Organic Chemistry I. [Link]
-
Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. (n.d.). Dalal Institute. [Link]
-
Elimination Reactions. (n.d.). Solubility of Things. [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. (2023). YouTube. [Link]
-
Gas Phase Competition: SN2 vs E2. (n.d.). Scribd. [Link]
-
Examples of E2/SN2 Competition. (n.d.). St. Olaf College. [Link]
-
The E2 Reaction. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. studley.ai [studley.ai]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Elimination Reactions: an Introduction [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. echemi.com [echemi.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
sec-butyl methanesulfonate decomposition pathways and prevention
Welcome to the technical support center for sec-butyl methanesulfonate (sec-BuMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting protocols, and answers to frequently asked questions regarding the stability and handling of this important reagent. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your experiments and the quality of your results.
Introduction
This compound is a valuable alkylating agent in organic synthesis. However, as a sulfonate ester, its reactivity also makes it susceptible to degradation under common experimental and storage conditions.[1] Understanding the mechanisms of decomposition is the first step toward effective prevention. This guide will delve into the primary degradation pathways—solvolysis/hydrolysis and thermal decomposition—and provide actionable strategies to maintain the stability and purity of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has decomposed?
A: Decomposition can manifest in several ways. Visually, you might observe a change in the appearance of the liquid, such as cloudiness or discoloration. Analytically, the most definitive signs are the appearance of new peaks in your analytical data (GC-MS, HPLC, or NMR). You will typically see signals corresponding to sec-butanol and methanesulfonic acid, the primary hydrolysis products.[1] A decrease in the purity assay of the main component over time is also a clear indicator of degradation.
Q2: What are the main chemical pathways through which this compound decomposes?
A: The two principal decomposition pathways are:
-
Solvolysis/Hydrolysis: This is a reaction with the solvent, most commonly water (hydrolysis).[2] The methanesulfonate group is an excellent leaving group, and nucleophilic attack by water or other solvent molecules on the secondary carbon cleaves the ester bond. This reaction can proceed through SN1 or SN2 mechanisms, yielding sec-butanol and methanesulfonic acid.[2][3]
-
Thermal Decomposition: At elevated temperatures, the C-S bond can cleave.[4] While methanesulfonates are generally thermally stable at moderate temperatures, high heat can lead to the formation of various degradation products, including sulfur oxides.[5][6]
Q3: How does pH affect the stability of this compound?
A: pH plays a critical role, particularly in aqueous environments. Both acidic and basic conditions can catalyze hydrolysis, though the mechanism differs.[7][8]
-
Acid-catalyzed hydrolysis: The reaction is reversible and typically slower than base-catalyzed hydrolysis.[9]
-
Base-catalyzed hydrolysis (saponification): This reaction is irreversible and generally much faster. The hydroxide ion is a strong nucleophile that readily attacks the ester.[9][10] For this reason, exposure to basic aqueous solutions should be minimized.
Q4: What are the ideal storage conditions to prevent decomposition?
A: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[13] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture and oxygen-related degradation.[7]
Q5: The decomposition products, sec-butanol and methanesulfonic acid, are interfering with my reaction. How can I remove them?
A: If decomposition has occurred, the byproducts can be removed during an aqueous workup.
-
Methanesulfonic Acid: Being a strong acid, it can be removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This converts the acid into its water-soluble salt.[1]
-
Sec-Butanol: This alcohol has some water solubility and can be removed by washing the organic layer with water or, more effectively, a saturated brine (NaCl) solution. The brine wash decreases the solubility of organic compounds in the aqueous layer, helping to partition the butanol out.[1]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for identifying, mitigating, and preventing the decomposition of this compound.
Guide 1: Identifying and Quantifying Decomposition
This guide outlines the use of common analytical techniques to assess the purity of your this compound and identify degradation products.
Objective: To confirm the identity and purity of this compound and quantify the presence of major decomposition products.
Recommended Methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
Step-by-Step Protocol (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Standard Preparation: Prepare separate standard solutions of this compound, sec-butanol, and methanesulfonic acid (or a non-volatile derivative) of known concentrations.
-
Instrument Setup: Use a standard GC column (e.g., a non-polar polydimethylsiloxane-based column). Set up a temperature program that effectively separates the solvent, sec-butanol, this compound, and any other potential impurities.
-
Example Program: Initial oven temperature of 40°C (hold for 2 min), ramp to 200°C at 10°C/min.[14]
-
-
Analysis: Inject the sample and standards into the GC-MS system.[16]
-
Data Interpretation:
-
Identify the peaks corresponding to this compound and its decomposition products by comparing their retention times and mass spectra to your prepared standards.
-
Quantify the amount of each component by integrating the peak areas and comparing them against the calibration curves generated from your standards.
-
Troubleshooting Workflow for Suspected Decomposition
Caption: Workflow for troubleshooting suspected decomposition.
Guide 2: Protocol for Minimizing Decomposition During Aqueous Workup
Aqueous workups are a common point where hydrolysis can significantly impact product yield and purity. This protocol provides best practices to mitigate this risk.
Objective: To isolate the desired organic product while minimizing the hydrolysis of this compound.
Key Principle: The rate of hydrolysis is dependent on temperature and contact time with the aqueous phase.[1][7] Therefore, the primary strategy is to perform the extraction quickly and at a low temperature.
Step-by-Step Protocol:
-
Pre-chill Solutions: Before starting the workup, cool all aqueous solutions (e.g., water, saturated NaHCO₃, brine) in an ice bath.
-
Initial Quench (if applicable): If quenching a reactive mixture, add the pre-chilled aqueous solution slowly to the reaction mixture while stirring in an ice bath.
-
Transfer to Separatory Funnel: Promptly transfer the biphasic mixture to a separatory funnel.
-
Perform Washes Quickly:
-
Wash the organic layer with pre-chilled saturated aqueous NaHCO₃ to remove acidic impurities (like residual methanesulfonyl chloride or the methanesulfonic acid byproduct). Do not shake excessively or for an extended period. Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with pre-chilled brine. The brine wash helps to remove bulk water from the organic layer and reduces the solubility of organic compounds in the aqueous phase.[1]
-
-
Dry the Organic Layer: Immediately dry the isolated organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Remove Solvent: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature to isolate the product.
Factors Influencing Stability and Prevention Strategies
The stability of this compound is not absolute and is influenced by several environmental and chemical factors.[7][8][17] Understanding these factors is key to preventing unwanted degradation.
| Factor | Impact on Stability | Prevention Strategy | Causality |
| Temperature | Higher temperatures accelerate the rate of all decomposition pathways (hydrolysis, thermal).[7] | Store in a cool place. Perform reactions and workups at reduced temperatures when possible. | Increased kinetic energy leads to more frequent and energetic molecular collisions, overcoming the activation energy for decomposition reactions. |
| Moisture (Water) | Acts as a nucleophile, causing hydrolysis to sec-butanol and methanesulfonic acid.[1][7] | Store in tightly sealed containers. Handle under an inert atmosphere. Use anhydrous solvents. | Water directly participates in the hydrolysis reaction, cleaving the sulfonate ester bond. |
| pH | Both strongly acidic and (especially) basic conditions catalyze hydrolysis.[9][10] | Avoid contact with strong acids and bases. Use mild buffers if pH control is necessary. Keep workup contact time with basic solutions minimal. | Hydroxide ions (in base) are potent nucleophiles. Hydronium ions (in acid) can protonate the ester oxygen, making the carbon more electrophilic. |
| Light | UV light can provide the energy to break chemical bonds, a process known as photodegradation.[7][17] | Store in amber or opaque containers to protect from light. | High-energy photons can induce homolytic or heterolytic cleavage of susceptible bonds. |
| Oxygen | Can promote oxidative degradation pathways, although this is less common for sulfonate esters than other functional groups.[7] | Store under an inert atmosphere (e.g., argon or nitrogen). | Oxygen can participate in radical chain reactions that lead to degradation. |
Decomposition Pathways of this compound
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Sec-Butyl Methanesulfonate and Sec-Butyl Tosylate
In the landscape of synthetic organic chemistry, particularly in drug development where precise molecular modifications are paramount, the conversion of alcohols into effective leaving groups is a foundational strategy. The hydroxyl group (-OH) is inherently a poor leaving group, necessitating its transformation into a more labile moiety to facilitate nucleophilic substitution and elimination reactions. Among the most reliable and widely utilized activating groups are sulfonate esters, with methanesulfonates (mesylates, OMs) and p-toluenesulfonates (tosylates, OTs) being staples in the synthetic chemist's toolkit.[1][2]
This guide provides an in-depth technical comparison of the reactivity of sec-butyl methanesulfonate and sec-butyl tosylate. We will dissect their structural and electronic nuances, compare their performance in key reaction mechanisms, and provide actionable experimental protocols for their synthesis and reactivity assessment. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights required to make informed decisions in their synthetic endeavors.
The Foundation: Structural and Electronic Properties
The efficacy of mesylate and tosylate as leaving groups stems from the profound stability of their corresponding anions. This stability is a direct result of the delocalization of the negative charge across the sulfonyl group through resonance.
Figure 1: Structures of Mesylate and Tosylate Anions.
The key difference lies in the group attached to the sulfur atom: a methyl group for mesylate and a p-tolyl group for tosylate. This structural variance introduces subtle electronic and steric differences that can influence reactivity.
The most direct measure of leaving group ability is the acidity of its conjugate acid. A stronger acid corresponds to a more stable conjugate base, and therefore, a better leaving group.
| Property | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylate) |
| Structure | CH₃SO₃⁻ | p-CH₃C₆H₄SO₃⁻ |
| Conjugate Acid | Methanesulfonic Acid (MsOH) | p-Toluenesulfonic Acid (TsOH) |
| pKa of Conjugate Acid | ~ -1.9 to -2.6 | ~ -2.8 to -6.5[3][4] |
| Steric Profile | Less bulky | More bulky |
Table 1: Comparison of Mesylate and Tosylate Properties.
Based on pKa values, p-toluenesulfonic acid is a stronger acid than methanesulfonic acid.[3][4] This implies that the tosylate anion is more stable and, consequently, a slightly better leaving group than the mesylate anion. The aromatic ring in the tosyl group provides additional resonance stabilization for the anion that the simple methyl group in mesylate lacks. However, it is crucial to note that both are exceptionally good leaving groups, and for many synthetic applications, their reactivity is considered virtually interchangeable.[1][5]
Reactivity in Mechanistic Pathways: A Head-to-Head Comparison
The substrate , a sec-butyl system, is a secondary alkyl group. This is a particularly interesting case as it can undergo substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions, with the dominant pathway being highly dependent on the reaction conditions.[6][7]
Unimolecular Reactions (Sₙ1/E1)
These pathways proceed through a common rate-determining step: the formation of a sec-butyl carbocation. The reaction rate is therefore directly proportional to the leaving group's ability to depart.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Guide to sec-Butyl Methanesulfonate: A Comparative Analysis of Alkylating Agent Performance
Introduction: The Strategic Selection of Alkylating Agents in Modern Synthesis
Alkylation, the transfer of an alkyl group to a substrate, is a cornerstone of organic synthesis, pivotal in industries ranging from pharmaceuticals to materials science.[1][2] The agents that facilitate this transfer, known as alkylating agents, are a diverse class of electrophilic compounds, each possessing a unique profile of reactivity, selectivity, and safety.[3][4] These reagents, which include alkyl halides, sulfonates, and sulfates, function by reacting with electron-rich atoms (nucleophiles) like nitrogen, oxygen, and sulfur to form new covalent bonds.[1][2]
In the context of drug development, alkylating agents are employed both as tools for molecular synthesis and as active pharmaceutical ingredients, particularly in oncology where they damage the DNA of rapidly dividing cancer cells.[1][5][6] The choice of an alkylating agent is therefore a critical decision, dictating not only the yield and purity of a reaction but also its scalability and safety. Factors such as the nature of the alkyl group, the quality of the leaving group, and the reaction mechanism—primarily the bimolecular nucleophilic substitution (SN2) or the unimolecular (SN1) pathway—must be carefully weighed.[7][8]
This guide provides an in-depth comparison of sec-butyl methanesulfonate, a secondary alkyl sulfonate, with other common alkylating agents. We will explore the nuanced interplay between its structure and reactivity, provide experimental frameworks for its use, and present data-driven comparisons to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic challenges.
Section 1: Profiling this compound
This compound (also known as sec-butyl mesylate) is an organic compound featuring a secondary butyl group attached to a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making the sec-butyl carbocation or the carbon atom it is attached to highly susceptible to nucleophilic attack.
Chemical Properties:
-
CAS Number: 16156-54-0[9]
-
Molecular Formula: C₅H₁₂O₃S[9]
-
Structure: The key feature is the secondary carbon atom bonded to the mesylate leaving group. This structural element is the primary determinant of its unique reactivity profile.
The methanesulfonate group is a superior leaving group compared to halides (except iodide) due to the resonance stabilization of the resulting mesylate anion. This inherent reactivity makes this compound a potent alkylating agent for a variety of nucleophiles.
Section 2: The Mechanistic Crossroads: SN1 vs. SN2 Reactivity
The most critical aspect governing the application of this compound is its position at the mechanistic crossroads between SN1 and SN2 pathways.[7][8] Unlike primary alkylating agents that react almost exclusively via the SN2 mechanism, or tertiary agents that favor the SN1 pathway, secondary systems like sec-butyl are highly sensitive to reaction conditions.
-
SN2 Pathway: A one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles, polar aprotic solvents (e.g., DMF, DMSO), and lower temperatures. It results in a predictable inversion of stereochemistry at the reaction center.
-
SN1 Pathway: A two-step process involving the formation of a planar secondary carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., alcohols, water), and higher temperatures. It typically leads to a racemic mixture of products if the starting material is chiral.
The choice of solvent, nucleophile, and temperature can therefore be used to steer the reaction towards the desired mechanistic outcome, offering a degree of control not available with more mechanistically biased alkylating agents.
Caption: SN1 and SN2 pathways for this compound.
Section 3: Comparative Performance Analysis
The utility of this compound is best understood by comparing it to other common alkylating agents.
Comparison with Other Alkyl Methanesulfonates
The primary variable within this class is the structure of the alkyl group.
-
Methyl Methanesulfonate (MMS): A small, unhindered primary mesylate that is highly reactive via the SN2 mechanism. It is a potent and well-documented genotoxic agent.[12]
-
n-Butyl Methanesulfonate: A primary mesylate that also reacts reliably via the SN2 pathway. Its longer chain can influence solubility and interactions. It is also considered a genotoxic agent.[13]
-
tert-Butyl Methanesulfonate: A tertiary mesylate that reacts exclusively through the SN1 mechanism due to severe steric hindrance and the stability of the tertiary carbocation. It is prone to elimination side reactions.
This compound offers a middle ground. Its SN2 reactions are slower than those of MMS or n-butyl mesylate due to increased steric hindrance, which can sometimes be exploited for improved selectivity. Its ability to undergo SN1 reactions distinguishes it from primary mesylates.
Comparison with Alkyl Halides
Here, the comparison centers on the leaving group.
-
sec-Butyl Iodide: Iodide is an excellent leaving group, comparable in ability to mesylate. Reactivity is similar, though mesylates are often preferred in pharmaceutical settings due to the corrosive and light-sensitive nature of alkyl iodides.
-
sec-Butyl Bromide: Bromide is a good leaving group, but generally less reactive than mesylate. Reactions often require more forcing conditions (higher temperatures, stronger bases).
-
sec-Butyl Chloride: Chloride is a relatively poor leaving group, making this reagent the least reactive in the series. It is typically used only for very reactive nucleophiles or with a Lewis acid catalyst.
Positioning Against Other Alkylating Agents
-
Dimethyl Sulfate (DMS): Similar to MMS, DMS is a highly reactive and cost-effective methylating agent. However, it is extremely toxic and carcinogenic, requiring stringent handling precautions.
-
Trialkyloxonium Salts (e.g., Meerwein's Salt): These are among the most powerful electrophilic alkylating agents, capable of alkylating even very weak nucleophiles.[3] They are significantly more reactive than this compound but are also more expensive and sensitive to moisture.
Section 4: Data-Driven Comparison Summary
The following table summarizes the key performance characteristics of this compound in relation to other representative alkylating agents.
| Alkylating Agent | Alkyl Type | Leaving Group | Primary Mechanism(s) | Relative Reactivity (SN2) | Genotoxicity Concern |
| Methyl Methanesulfonate | Primary | Mesylate | SN2 | Very High | High |
| n-Butyl Methanesulfonate | Primary | Mesylate | SN2 | High | High[13] |
| This compound | Secondary | Mesylate | SN2 / SN1 | Moderate | Moderate (Assumed) |
| tert-Butyl Bromide | Tertiary | Bromide | SN1 | Negligible | Moderate |
| sec-Butyl Iodide | Secondary | Iodide | SN2 / SN1 | Moderate-High | Moderate |
| Dimethyl Sulfate | Primary | Methylsulfate | SN2 | Very High | Very High[4] |
Section 5: Experimental Protocols & Considerations
General Protocol for N-Alkylation of a Secondary Amine
This protocol outlines a typical procedure for the alkylation of a secondary amine with this compound under conditions favoring an SN2 pathway.
Reagents & Equipment:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Sources
- 1. mt.com [mt.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Alkylation - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | 16156-54-0 [sigmaaldrich.com]
- 10. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 甲磺酸正丁酯 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sec-Butyl Methanesulfonate Quantification
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the stringent control of potential genotoxic impurities (PGIs). Sec-butyl methanesulfonate (sBMS), a sulfonate ester, falls into this category of high-concern impurities due to its potential to interact with DNA, leading to mutations and possible carcinogenicity.[1][2][3] Regulatory bodies worldwide mandate the rigorous assessment and control of such impurities to limit potential carcinogenic risk.[4][5][6]
This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of sBMS, grounded in the principles of scientific integrity and regulatory compliance. As professionals in drug development, our choice of analytical strategy is not merely about generating data, but about building a self-validating system of control that ensures patient safety. We will explore the causality behind experimental choices, compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the technical framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9]
The Regulatory Imperative: Understanding the Framework
The foundation for controlling PGIs is laid by guidelines such as ICH M7, which outlines a framework for the identification, categorization, qualification, and control of mutagenic impurities.[4][5][10] The core principle is the Threshold of Toxicological Concern (TTC), a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity.[1][2] For most PGIs, this is set at a lifetime exposure of 1.5 µ g/day .[2][11]
This stringent limit necessitates highly sensitive and specific analytical methods. The validation of these methods must be robust and demonstrate their suitability for the intended purpose, a process detailed in ICH Q2(R1).[7][8][12][13] This guideline provides a comprehensive list of validation characteristics that must be evaluated, including specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[9][13]
Comparative Analysis of Analytical Techniques
The choice between GC-MS and LC-MS/MS for sBMS quantification is driven by the physicochemical properties of the analyte, the nature of the API matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that sBMS is a small, relatively volatile ester, GC is an excellent separation choice. The coupling with a mass spectrometer provides high selectivity and sensitivity, which is critical for trace-level PGI analysis. The primary advantage of GC-MS lies in its high chromatographic efficiency, leading to sharp peaks and excellent separation from other volatile components.
Experimental Design Choices:
-
Injection: A splitless injection mode is typically chosen to maximize the transfer of the analyte onto the column, a crucial step for achieving low detection limits.
-
Column: A mid-polarity column, such as a DB-624 or equivalent, is often selected.[14] This phase provides good retention and peak shape for sulfonate esters while offering robustness.
-
Detection: Mass spectrometry is operated in Selected Ion Monitoring (SIM) mode. Instead of scanning a full mass range, the instrument focuses only on specific, characteristic ions of sBMS. This dramatically increases the signal-to-noise ratio, enabling the low parts-per-million (ppm) detection levels required.
Caption: GC-MS validation workflow for this compound.
-
Specificity:
-
Objective: To demonstrate that the signal is unequivocally from sBMS, free from interference from the API, its degradation products, or matrix components.
-
Procedure: Inject a blank solvent, a solution of the API (placebo), and the API spiked with sBMS.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of sBMS in the blank or placebo injections.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of sBMS that can be reliably detected and quantified.[13][15]
-
Procedure: Prepare a series of increasingly dilute solutions of sBMS. LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, and LOQ at an S/N of 10:1.[15]
-
Acceptance Criteria: The LOQ must be at or below the control threshold (e.g., 1.5 µ g/day equivalent concentration). Precision at the LOQ should be acceptable (e.g., RSD ≤ 15%).
-
-
Linearity:
-
Objective: To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.
-
Procedure: Prepare at least five standard solutions spanning from the LOQ to approximately 150% of the target concentration. Plot the response versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.99.[3]
-
-
Accuracy:
-
Objective: To measure the closeness of the experimental value to the true value.
-
Procedure: Spike the API matrix with sBMS at three different concentration levels (e.g., LOQ, 100%, and 150% of the target limit) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120%.[16]
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.[17]
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of the API spiked at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should not exceed 15%.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is a highly sensitive and selective technique that is particularly advantageous for non-volatile APIs or when the API is thermally labile and could degrade under GC conditions.[18] The initial HPLC separation is followed by two stages of mass analysis (MS/MS). The first mass spectrometer selects the sBMS parent ion, which is then fragmented. The second mass spectrometer monitors for a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces chemical noise.
Experimental Design Choices:
-
Chromatography: Reversed-phase HPLC using a C18 column is the standard approach. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to promote protonation.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for sBMS, as it readily accepts a proton to form a positive ion ([M+H]⁺).
-
Detection: Tandem mass spectrometry (MS/MS) operating in MRM mode is the key to achieving the required sensitivity and specificity. The transition from the parent ion to a characteristic product ion is monitored.
Caption: LC-MS/MS validation workflow for this compound.
The validation parameters for LC-MS/MS (Specificity, LOD/LOQ, Linearity, Accuracy, Precision) follow the same objectives and general procedures as for GC-MS. The key difference lies in the source of specificity. For LC-MS/MS, specificity is primarily derived from the unique MRM transition, which provides a higher degree of confidence and is less susceptible to co-eluting matrix interferences than a single-stage mass analysis.[19][20]
Head-to-Head Performance Comparison
The selection of the optimal technique is a critical decision based on a balance of performance, sample compatibility, and laboratory resources.
| Validation Parameter | GC-MS | LC-MS/MS | Rationale & Causality |
| Specificity | Good to Excellent | Excellent | The MRM transition in LC-MS/MS provides a second dimension of separation, virtually eliminating false positives from matrix interference. |
| Sensitivity (LOQ) | Typically 0.1 - 1.0 ppm | Typically < 0.1 ppm | LC-MS/MS in MRM mode is inherently more sensitive due to superior signal-to-noise by filtering out chemical background. |
| Sample Compatibility | Volatile/Semi-Volatile Analytes | Broad Range (Polar to Non-Polar) | GC requires analyte volatility and thermal stability. LC is more versatile and suitable for complex, non-volatile, or thermally labile APIs. |
| Robustness | High | Moderate to High | GC methods are often considered workhorses. LC-MS systems can be more sensitive to matrix effects (ion suppression/enhancement) requiring careful method development. |
| Sample Preparation | Often simple dilution | Can be simple dilution; may require SPE | The high selectivity of LC-MS/MS can sometimes tolerate cruder sample extracts, but matrix effects may necessitate cleanup steps like Solid Phase Extraction (SPE). |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity when properly optimized. |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120% | Both can achieve high accuracy, though LC-MS may require an internal standard to correct for matrix-induced ionization variability. |
| Precision (% RSD) | < 15% | < 15% | Both techniques are capable of high precision within accepted validation limits. |
digraph "Decision_Tree" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A[label="Is the API thermally stable\nand sufficiently volatile?", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="Is the required LOQ\n< 0.1 ppm?", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is the sample matrix complex\n(high potential for interference)?", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Consider GC-MS", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Consider LC-MS/MS", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C [label="Yes"]; A -> E [label="No"];
C -> B[label="No"]; C -> E [label="Yes"];
B -> D [label="No"]; B -> E [label="Yes"]; }
Caption: Decision tree for selecting between GC-MS and LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are powerful and suitable techniques for the quantification of this compound in pharmaceutical materials. The choice is not about which is "better," but which is "fitter for purpose." GC-MS offers a robust and straightforward approach for thermally stable APIs where sub-ppm sensitivity is not strictly required. LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for challenging matrices, thermally labile APIs, or when the utmost confidence in trace-level quantification is necessary to meet stringent regulatory limits.
Ultimately, a successful validation demonstrates a deep understanding of the chosen method's capabilities and limitations.[21] By grounding our experimental design in regulatory principles and sound scientific rationale, we can build a robust control strategy that ensures the quality and safety of medicines.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) . International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk . U.S. Food and Drug Administration (FDA). [Link]
-
ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk . GMP Navigator. [Link]
-
Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk . U.S. Food and Drug Administration (FDA). [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
-
Guideline on the limits of genotoxic impurities . European Medicines Agency (EMA). [Link]
-
Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals . National Institute of Health Sciences, Japan. [Link]
-
Control Strategies of Genotoxic Impurities in Drug Substance & Product . SlideShare. [Link]
-
Genotoxic Impurities Part 1: General Overview . Pharmaceutical Outsourcing. [Link]
-
Solutions for Pharmaceutical Impurities . Shimadzu. [Link]
-
VALIDATION OF ANALYTICAL METHODS . IKEV. [Link]
-
Analytical Methods . Ministry of Food and Drug Safety, Korea. [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview . ResearchGate. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements . LGC Group. [Link]
-
Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization . Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course . University of Tartu. [Link]
-
Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine | Request PDF . ResearchGate. [Link]
-
Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine . PubMed. [Link]
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients . Asian Journal of Research in Chemistry. [Link]
-
Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS . Journal of Applied Pharmaceutical Science. [Link]
-
validate analysis methods: Topics by Science.gov . Science.gov. [Link]
-
Verification of quantitative analytical methods in medical laboratories . PubMed Central. [Link]
-
Analytical Methods for Cleaning Validation . ECA Academy. [Link]
Sources
- 1. tapi.com [tapi.com]
- 2. edqm.eu [edqm.eu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. support.shimadzu.com.cn [support.shimadzu.com.cn]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. fda.gov [fda.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. rroij.com [rroij.com]
- 15. Verification of quantitative analytical methods in medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. ikev.org [ikev.org]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Cross-Reactivity of Sec-Butyl Methanesulfonate with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Reactivity in a Secondary Alkyl Mesylate
Sec-butyl methanesulfonate (sec-BuOMs) is a secondary alkylating agent, a structural class that positions it at the crossroads of nucleophilic substitution mechanisms. Unlike primary mesylates that predominantly favor the concerted S(_N)2 pathway, or tertiary substrates that proceed through a carbocationic S(_N)1 intermediate, secondary systems like sec-BuOMs exhibit a nuanced reactivity profile.[1][2] The choice between an S(_N)1 or S(_N)2 pathway is not inherent to the substrate alone but is dynamically influenced by the attacking nucleophile and the surrounding solvent environment.[1][3] This guide will dissect these interactions, providing a comparative analysis of how oxygen-, nitrogen-, and sulfur-centered nucleophiles dictate the reaction outcome with sec-BuOMs.
The methanesulfonate (mesylate) group is an excellent leaving group due to the resonance stabilization of the resulting anion, making nucleophilic substitution a facile process.[4] However, the secondary nature of the electrophilic carbon in sec-BuOMs introduces steric hindrance that can impede the backside attack required for an S(_N)2 reaction, while the stability of a secondary carbocation is sufficient to allow for an S(_N)1 pathway under favorable conditions.[5][6]
Mechanistic Considerations: A Balancing Act
The reactivity of this compound is a delicate balance between the S(_N)1 and S(_N)2 pathways. The preferred mechanism is dictated by several factors, primarily the strength of the nucleophile and the polarity of the solvent.
Caption: Competing SN1 and SN2 pathways for this compound.
Strong, anionic nucleophiles will favor the S(_N)2 pathway, as they are sufficiently reactive to overcome the steric hindrance and force a concerted displacement of the mesylate leaving group.[1][7] Conversely, weak, neutral nucleophiles are less likely to initiate an S(_N)2 reaction and will preferentially attack the carbocation intermediate formed in an S(_N)1 process.[3][6] The solvent also plays a critical role; polar aprotic solvents enhance the nucleophilicity of anionic species and favor S(_N)2 reactions, while polar protic solvents stabilize the carbocation intermediate and leaving group, thus promoting the S(_N)1 pathway.[1][3]
Comparative Reactivity of Nucleophiles
The intrinsic properties of the nucleophile—basicity, polarizability, and steric bulk—profoundly influence its reactivity towards this compound. This section provides a comparative overview of common nucleophile classes.
Oxygen Nucleophiles (Hard Nucleophiles)
Oxygen-centered nucleophiles, such as hydroxide (OH⁻), alkoxides (RO⁻), and water (H₂O), are considered "hard" nucleophiles due to the high electronegativity and concentrated negative charge on the oxygen atom.
-
Hydroxide and Alkoxides: These are strong bases and strong nucleophiles that will predominantly react with this compound via an S(_N)2 mechanism, leading to the formation of sec-butanol or the corresponding ether with inversion of stereochemistry.[1] However, due to their strong basicity, elimination (E2) reactions can be a significant competing pathway, yielding a mixture of butene isomers.
-
Water and Alcohols: As weak, neutral nucleophiles, water and alcohols will favor an S(_N)1 pathway, particularly in a polar protic solvent system (solvolysis).[3] This reaction proceeds through a secondary carbocation intermediate, which can be attacked from either face, leading to a largely racemic mixture of the corresponding alcohol or ether.[5]
Nitrogen Nucleophiles (Intermediate Nucleophiles)
Nitrogen-centered nucleophiles, such as ammonia (NH₃), primary and secondary amines (RNH₂, R₂NH), and azide (N₃⁻), exhibit a range of nucleophilic strengths.
-
Ammonia and Amines: These are moderately strong, neutral nucleophiles that can react via an S(_N)2 pathway. Steric hindrance on both the amine and the substrate will influence the reaction rate.
-
Azide Ion: The azide ion is an excellent nucleophile and a relatively weak base. This combination of properties makes it highly effective in S(_N)2 reactions, with minimal competition from elimination pathways.
Sulfur Nucleophiles (Soft Nucleophiles)
Sulfur-centered nucleophiles, such as thiols (RSH), thiolates (RS⁻), and thiosulfate (S₂O₃²⁻), are considered "soft" nucleophiles. The high polarizability of the large sulfur atom makes them exceptionally potent nucleophiles, particularly in S(_N)2 reactions.
-
Thiolates: These are among the most powerful nucleophiles and will react rapidly with this compound via an S(_N)2 mechanism to form thioethers. Their high nucleophilicity and moderate basicity minimize competing elimination reactions.
-
Thiosulfate: A common reagent in detoxification studies of alkylating agents, thiosulfate is a strong, soft nucleophile that readily displaces leaving groups in an S(_N)2 fashion.
The general trend for nucleophilicity and the favored mechanism with this compound is summarized in the table below.
| Nucleophile Class | Example Nucleophile | Relative Strength | Predominant Mechanism | Expected Product(s) | Potential Side Reactions |
| Oxygen | Hydroxide (OH⁻) | Strong | S(_N)2 | sec-Butanol | E2 Elimination (Butenes) |
| Water (H₂O) | Weak | S(_N)1 | Racemic sec-Butanol | E1 Elimination (Butenes) | |
| Nitrogen | Azide (N₃⁻) | Strong | S(_N)2 | sec-Butyl azide | Minimal |
| Ammonia (NH₃) | Moderate | S(_N)2 | sec-Butylamine | ||
| Sulfur | Thiolate (RS⁻) | Very Strong | S(_N)2 | Thioether | Minimal |
| Thiosulfate (S₂O₃²⁻) | Strong | S(_N)2 | Bunte Salt |
Experimental Protocols for Cross-Reactivity Studies
To quantitatively assess the cross-reactivity of this compound, a systematic experimental approach is required. The following protocols outline methods for kinetic analysis and product identification.
General Kinetic Experiment Workflow
Caption: Workflow for a typical kinetic study of this compound.
Protocol for Kinetic Analysis by HPLC
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., sodium azide)
-
Appropriate solvent (e.g., acetonitrile for S(_N)2, or an aqueous buffer for S(_N)1)
-
Internal standard
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Reversed-phase C18 column
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, the nucleophile, and an internal standard in the chosen solvent.
-
Reaction Initiation: In a thermostated reaction vessel, combine the nucleophile and internal standard solutions. Allow to equilibrate to the desired reaction temperature. Initiate the reaction by adding a known volume of the this compound stock solution.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase or by adding a reagent that neutralizes the nucleophile.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system. The mobile phase composition should be optimized to achieve good separation of the starting material, product, and internal standard.[8]
-
Data Analysis: Create a calibration curve for this compound. Quantify the concentration of the remaining starting material at each time point relative to the internal standard. Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order rate constant (k'). Divide k' by the concentration of the nucleophile to obtain the second-order rate constant (k).
Protocol for Product Identification by GC-MS
Objective: To identify and quantify the substitution and elimination products from the reaction of this compound.
Materials:
-
Reaction mixture from a completed kinetic run
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS system with a suitable capillary column
Procedure:
-
Workup: Once the reaction is complete, quench the reaction mixture with water.
-
Extraction: Extract the organic products into a suitable solvent like dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.
-
GC-MS Analysis: Inject the concentrated sample into the GC-MS. The temperature program of the GC oven should be optimized to separate the expected products (e.g., sec-butyl ether, sec-butyl azide, butenes).
-
Data Interpretation: Identify the products by comparing their mass spectra with library data. Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram.[9][10]
Conclusion and Future Perspectives
The cross-reactivity of this compound is a complex interplay of substrate structure, nucleophile character, and solvent effects. A thorough understanding of these factors is crucial for professionals in drug development and chemical synthesis. Strong, soft nucleophiles, particularly those centered on sulfur, exhibit the highest reactivity via an S(_N)2 mechanism, while weak, hard nucleophiles in polar protic solvents favor an S(_N)1 pathway. The protocols outlined in this guide provide a framework for the systematic evaluation of this reactivity, enabling a more predictive approach to handling secondary alkylating agents. Future studies should focus on developing a comprehensive kinetic database for a wider array of nucleophiles and solvent systems to further refine our predictive models of reactivity and potential toxicity.
References
-
Alkylating Agents. (2016). In Oncohema Key. Retrieved from [Link]
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (n.d.). In PMC. Retrieved from [Link]
-
Clinical and High-Dose Alkylating Agents. (n.d.). Retrieved from [Link]
- Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates.
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). In The Fact Factor. Retrieved from [Link]
-
What reaction will a secondary alkyl halide follow with a strong nucleophile? (2016). In Quora. Retrieved from [Link]
-
SN1/SN2 Reactions Complete Guide (with example). (2025). In YouTube. Retrieved from [Link]
-
7.5: SN1 vs SN2. (2021). In Chemistry LibreTexts. Retrieved from [Link]
-
HPLC Separation of Alkyl Sulfonic Acids. (n.d.). In SIELC Technologies. Retrieved from [Link]
-
Fluorination of various alkyl halides and mesylates using CsF in the... (n.d.). In ResearchGate. Retrieved from [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). In YouTube. Retrieved from [Link]
-
Alkylating Agents. (n.d.). In Holland-Frei Cancer Medicine. Retrieved from [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012). In Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). (2024). In Chemistry LibreTexts. Retrieved from [Link]
-
Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial ag. (n.d.). Retrieved from [Link]
-
8.8: Structural and Solvent Effects in SN Reactions. (2021). In Chemistry LibreTexts. Retrieved from [Link]
-
Reviewing the Pharmacology of Alkylating Agents. (2022). In Nursing CE Central. Retrieved from [Link]
-
Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. (2022). In Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). In Shimadzu. Retrieved from [Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). In PMC. Retrieved from [Link]
-
8.12 Nucleophilic Substitution of Alkyl Sulfonates. (2012). In SlideServe. Retrieved from [Link]
-
Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. (n.d.). In Research and Reviews. Retrieved from [Link]
-
Solutions for Pharmaceutical Impurities. (n.d.). In Shimadzu. Retrieved from [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). In PubMed. Retrieved from [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). In ACS Omega. Retrieved from [Link]
-
Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. (2025). In ResearchGate. Retrieved from [Link]
-
Mayr's Database Of Reactivity Parameters: S- and Se-Nucleophiles. (n.d.). Retrieved from [Link]
-
Mayr's Database Of Reactivity Parameters: S- and Se-Nucleophiles. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. PPT - 8.12 Nucleophilic Substitution of Alkyl Sulfonates PowerPoint Presentation - ID:497249 [slideserve.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. japsonline.com [japsonline.com]
A Comparative Analysis of Reaction Kinetics: Sec-Butyl Methanesulfonate versus Other Sulfonates
<_>
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of a leaving group is paramount to controlling reaction rates and guiding mechanistic pathways. Among the arsenal of available options, sulfonate esters are renowned for their efficacy. This guide provides an in-depth comparative analysis of the reaction kinetics of sec-butyl methanesulfonate, juxtaposed with other commonly employed sulfonates such as tosylates, brosylates, and nosylates. By examining the interplay of electronic effects, steric hindrance, and solvent conditions, this document aims to equip researchers with the foundational knowledge to make informed decisions in experimental design.
The Crucial Role of the Sulfonate Leaving Group
Sulfonate esters are widely utilized as leaving groups in nucleophilic substitution and elimination reactions due to the exceptional stability of the resultant sulfonate anion. This stability arises from the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. The general order of leaving group ability among common sulfonates is a direct reflection of the stability of the corresponding anion, which is influenced by the electronic nature of the substituent on the sulfur atom.[1] A more stable anion, being a weaker base, is a better leaving group.[2]
The efficacy of a leaving group can be quantitatively assessed by considering the pKa of its conjugate acid; a lower pKa signifies a more stable anion and, consequently, a superior leaving group.[1]
Comparative Kinetic Analysis: A Deep Dive
To provide a clear comparison, we will analyze the relative reactivity of this compound against other alkyl and aryl sulfonates. The secondary nature of the butyl group introduces steric considerations that are crucial in understanding its kinetic behavior, particularly in the context of SN1 and SN2 reaction mechanisms.
Methanesulfonate (Mesylate) as a Leaving Group
Methanesulfonate, or mesylate (OMs), is a simple and effective leaving group. The methyl group is electron-donating, which slightly destabilizes the resulting anion compared to sulfonates with electron-withdrawing groups. In the context of this compound, the secondary carbon center allows for competition between SN1 and SN2 pathways, the prevalence of which is highly dependent on the solvent and the nucleophile.
Aryl Sulfonates: The Impact of Aromatic Substituents
Aryl sulfonates, such as tosylates, brosylates, and nosylates, offer a tunable electronic profile based on the substituents on the aromatic ring.
-
Toluenesulfonate (Tosylate, OTs): The methyl group on the para position of the benzene ring is weakly electron-donating. The tosylate group is a slightly better leaving group than mesylate due to the resonance stabilization provided by the benzene ring.[1]
-
Bromobenzenesulfonate (Brosylate, OBs): The bromine atom is electron-withdrawing through induction but electron-donating through resonance. Overall, it is considered an electron-withdrawing group, which enhances the stability of the brosylate anion, making it a better leaving group than tosylate.
-
Nitrobenzenesulfonate (Nosylate, ONs): The nitro group is strongly electron-withdrawing, significantly stabilizing the negative charge on the departing nosylate anion. This makes nosylate one of the best sulfonate leaving groups.
The following table summarizes the relative leaving group abilities, with mesylate as the reference.
| Leaving Group | Abbreviation | Relative Rate (SN2)[2] |
| Methanesulfonate | OMs | 1.00 |
| p-Toluenesulfonate | OTs | 0.70 |
| p-Bromobenzenesulfonate | OBs | 2.62 |
Note: The relative rates can vary depending on the specific reaction conditions.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The structure of this compound, a secondary sulfonate, places it at the crossroads of SN1 and SN2 reaction mechanisms. The choice of pathway is delicately influenced by several factors.
The SN2 Pathway
In the SN2 mechanism, the nucleophile attacks the carbon center at the same time as the leaving group departs. This concerted process is sensitive to steric hindrance. For this compound, the secondary nature of the substrate provides more steric bulk than a primary substrate, which can slow down the SN2 reaction rate compared to, for example, n-butyl methanesulfonate.
The SN1 Pathway
The SN1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is key. A secondary carbocation, such as the one formed from this compound, is more stable than a primary carbocation but less stable than a tertiary one. Polar protic solvents are known to facilitate SN1 reactions by stabilizing the carbocation intermediate.[3][4]
The interplay between these two mechanisms is a critical aspect of the reactivity of secondary sulfonates.
Figure 1. Competing SN1 and SN2 pathways for this compound.
Experimental Determination of Reaction Kinetics
To empirically compare the reaction rates of this compound with other sulfonates, solvolysis reactions are commonly employed. In a solvolysis reaction, the solvent acts as the nucleophile.[3] By maintaining consistent conditions (substrate concentration, temperature) and varying the leaving group, a direct comparison of their departure rates can be achieved.[1]
General Experimental Protocol for Solvolysis Kinetics
This protocol outlines a method to determine the first-order rate constants for the solvolysis of various sec-butyl sulfonates.
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
p-Bromobenzenesulfonyl chloride
-
p-Nitrobenzenesulfonyl chloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Aqueous ethanol (e.g., 80% ethanol)
-
pH indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution
Step 1: Synthesis of sec-Butyl Sulfonates
-
To a solution of sec-butanol in anhydrous DCM at 0 °C, add pyridine.
-
Slowly add the corresponding sulfonyl chloride (methanesulfonyl chloride, tosyl chloride, etc.).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction and perform an aqueous workup.
-
Purify the resulting sec-butyl sulfonate by column chromatography.
Step 2: Kinetic Measurements
-
Prepare a solution of the sec-butyl sulfonate in the chosen solvent system (e.g., 80% ethanol).
-
Add a pH indicator to the solution.
-
As the solvolysis reaction proceeds, a sulfonic acid is produced, causing a change in pH.
-
Titrate the generated acid with a standardized solution of NaOH at regular time intervals to maintain a constant pH.
-
The rate of reaction can be determined by monitoring the consumption of NaOH over time.[5]
-
The first-order rate constant (k) can be calculated from the integrated rate law: ln([A]t/[A]0) = -kt.
Figure 2. Experimental workflow for the synthesis and kinetic analysis of sec-butyl sulfonates.
Data Summary and Interpretation
The following table presents hypothetical, yet representative, relative rate constants for the solvolysis of various sec-butyl sulfonates in 80% aqueous ethanol at 25°C.
| Sulfonate Leaving Group | Abbreviation | Relative Rate Constant (k_rel) |
| Methanesulfonate | OMs | 1.0 |
| p-Toluenesulfonate | OTs | 1.5 |
| p-Bromobenzenesulfonate | OBs | 4.8 |
| p-Nitrobenzenesulfonate | ONs | 35 |
Interpretation of Results:
The data clearly demonstrates the significant impact of the electronic nature of the sulfonate leaving group on the reaction rate. The trend in reactivity (ONs > OBs > OTs > OMs) directly correlates with the electron-withdrawing ability of the substituent on the sulfonyl group. The strongly electron-withdrawing nitro group in the nosylate makes it an exceptionally good leaving group, leading to a much faster solvolysis rate. The mesylate, with its electron-donating methyl group, is the poorest leaving group in this series.
For sec-butyl sulfonates, the solvolysis in a polar protic solvent like aqueous ethanol likely proceeds through a mixed SN1/SN2 mechanism, with a significant degree of carbocation character in the transition state.[6] The enhanced stability of the leaving group anion lowers the activation energy for the C-O bond cleavage, accelerating the reaction regardless of the precise mechanistic pathway.
Conclusion and Practical Implications
The kinetic analysis of this compound in comparison to other sulfonates underscores the critical role of the leaving group in dictating reaction outcomes. For reactions requiring moderate reactivity, this compound provides a reliable and cost-effective option. However, for less reactive systems or when faster reaction times are desired, the use of a more activated sulfonate, such as a nosylate or brosylate, is advisable.
The choice of leaving group should be a deliberate decision based on the specific substrate, desired reaction conditions, and economic considerations. Understanding the principles outlined in this guide will empower researchers to optimize their synthetic strategies and achieve their desired chemical transformations with greater efficiency and control.
References
-
Chem 206 - Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
-
Grokipedia. Solvolysis. [Link]
-
Klanjšček, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20025–20033. [Link]
-
Bentley, T. W., & Schleyer, P. v. R. (1981). The SN2-SN1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Further evidence for the SN2 (intermediate) mechanism. Journal of the American Chemical Society, 103(19), 5466–5477. [Link]
-
Gunn, D. E., & Brown, R. S. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(19), 7753–7759. [Link]
-
Filo. (2024, February 13). Which one is best leaving group among tosylate brosylate and nosylate ion.. [Link]
-
Solubility of Things. Experimental Determination of Rate Laws. [Link]
-
Behnam, M. A., & Paquette, L. A. (2010). Recent advances in heterolytic nucleofugal leaving groups. Beilstein Journal of Organic Chemistry, 6, 60. [Link]
-
Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
-
Bentley, T. W., & Roberts, K. (1985). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, 1055. [Link]
-
ResearchGate. "Pseudo" First-Order Reaction Rate Constants of the Solvolyses for S N 1S N 2 Borderline Substrates in the Presence of Various Salts in 50% (v/v) DMAH 2 O Solvent. [Link]
-
Journal of the American Chemical Society. The SN2-SN1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Further evidence for the SN2 (intermediate) mechanism. [Link]
-
Okamoto, Y., & Brown, H. C. (1957). Rates of Solvolysis of the Nitro- and the Methoxyphenyldimethylcarbinyl Chlorides. Journal of the American Chemical Society, 79(8), 1909–1912. [Link]
-
Wikipedia. Leaving group. [Link]
-
YouTube. (2021, April 9). Kinetics of solvolysis, calculating Ea. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Organic Syntheses. (2002). (RS)-(+)-tert-BUTYL TERT-BUTANETHIOSULFINATE. Organic Syntheses, 79, 82. [Link]
-
Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
NIST WebBook. Methanesulfonic acid, butyl ester. [Link]
-
ResearchGate. Solvolysis of methyl methanesulfonate in methanolic solution. [Link]
-
PubChem. tert-Butyl methanesulfonate. [Link]
-
Semantic Scholar. Enantioselective disposition of salbutamol in man following oral and intravenous administration. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Confirming Product Structure after sec-Butyl Methanesulfonate Alkylation
In the landscape of synthetic chemistry, particularly within drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Alkylation reactions using reagents like sec-butyl methanesulfonate introduce a chiral, sterically demanding moiety that necessitates a robust and multi-faceted analytical approach to verify the final product structure. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data, to confidently elucidate the structure of sec-butylated compounds.
The Challenge of the sec-Butyl Group
The introduction of a sec-butyl group (-CH(CH₃)CH₂CH₃) presents unique challenges in structural confirmation.[1][2][3] Unlike simpler alkyl groups, the sec-butyl moiety contains a stereocenter and diastereotopic protons, which can lead to complex signals in spectroscopic analyses. Furthermore, the potential for rearrangement reactions during alkylation underscores the need for thorough characterization to rule out isomeric byproducts.[4][5][6][7]
Primary Analytical Methods for Structural Elucidation
A combination of spectroscopic techniques is essential for the definitive confirmation of the product structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in some cases, X-ray Crystallography, form the triad of analytical methods that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[8][9] For a sec-butylated product, a suite of 1D and 2D NMR experiments is required.
Expected ¹H and ¹³C NMR Spectral Features:
The characteristic signals of the sec-butyl group provide the initial evidence of successful alkylation. The table below summarizes the expected chemical shifts and multiplicities for a generic sec-butylated compound (R-sec-butyl).
| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH- (methine) | ~3.4 - 4.0[10] | sextet or multiplet | ~70 - 80 |
| -CH₂- (methylene) | ~1.3 - 1.6[10] | multiplet | ~25 - 35 |
| -CH₃ (doublet) | ~1.0 - 1.2[10] | doublet | ~10 - 20 |
| -CH₃ (triplet) | ~0.9[10] | triplet | ~10 - 15 |
Note: Chemical shifts can vary depending on the nature of 'R' and the solvent used.[11][12][13]
2D NMR for Unambiguous Assignments:
While 1D NMR provides initial clues, 2D NMR experiments are crucial for confirming the connectivity of the sec-butyl group to the rest of the molecule.[14][15][16]
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the sec-butyl group, confirming the -CH-CH₂-CH₃ and -CH-CH₃ spin systems.[14][16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for confirming the point of attachment. It reveals long-range (2-3 bond) correlations between protons and carbons. A crucial correlation to observe is between the methine proton of the sec-butyl group and the carbon atom of the parent molecule to which it is attached.[14][17][18]
Caption: Workflow for NMR-based structure confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the crucial confirmation of the product's molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.[19][20][21]
Expected Fragmentation of a sec-Butylated Compound:
The fragmentation of a sec-butylated compound will depend on the nature of the parent molecule. However, some common fragmentation patterns involving the sec-butyl group can be anticipated.
| Fragment (m/z) | Identity | Significance |
| M-29 | [M-CH₂CH₃]⁺ | Loss of an ethyl group |
| M-43 | [M-CH(CH₃)₂]⁺ | Loss of an isopropyl group (less common) |
| 57 | [C₄H₉]⁺ | The sec-butyl cation |
| 45 | [C₂H₅O]⁺ | A common fragment for sec-butanol, indicating potential hydrolysis[22] |
A comparison of the observed fragmentation pattern with theoretical fragmentation of the expected product and potential isomers can help to confirm the structure.[23]
X-ray Crystallography: The Definitive Answer
For crystalline products, single-crystal X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[24][25][26][27] This technique is particularly valuable when NMR data is ambiguous or when the absolute stereochemistry needs to be determined.[28] While it is a powerful technique, obtaining suitable crystals can be a significant challenge.
Comparison with Alternative sec-Butylating Agents
While this compound is an effective alkylating agent, other reagents can also be used to introduce a sec-butyl group. The choice of reagent can influence the reaction outcome and the complexity of the product mixture.
| Reagent | Advantages | Disadvantages | Potential Byproducts |
| This compound | Good leaving group, generally clean reactions. | Can be moisture sensitive. | |
| sec-Butyl Bromide | Readily available. | Less reactive than mesylate, may require harsher conditions.[29] | Elimination products (butenes), rearrangement products. |
| sec-Butyl Tosylate | Excellent leaving group, similar to mesylate.[29] | More expensive than mesylate. | |
| sec-Butanol (under acidic conditions) | Inexpensive starting material. | Prone to carbocation rearrangements, leading to isomeric products. | Di-sec-butyl ether, butenes. |
The choice of alkylating agent should be carefully considered based on the substrate and the desired reaction outcome. Regardless of the chosen reagent, the rigorous analytical confirmation of the product structure remains paramount.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR.[30]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[30]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial.[30][31] Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[31][32] This removes any particulate matter that could affect spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[33]
Protocol 2: General 2D NMR Acquisition Parameters
The following are general starting parameters. Optimization may be required based on the specific instrument and sample.
-
COSY:
-
Spectral width: 12-16 ppm in both dimensions.
-
Number of scans: 2-4.
-
Relaxation delay: 1.5 s.
-
-
HSQC:
-
¹H spectral width: 12-16 ppm.
-
¹³C spectral width: 0-160 ppm.
-
Number of scans: 4-8.
-
-
HMBC:
-
¹H spectral width: 12-16 ppm.
-
¹³C spectral width: 0-200 ppm.
-
Number of scans: 8-16.
-
Long-range coupling delay optimized for a J-coupling of 8 Hz.[17]
-
Caption: Decision tree for analytical workflow.
References
- NMR Sample Preparation. (n.d.).
- School of Chemistry, Food and Pharmacy - Research. (n.d.). NMR Sample Preparation.
- What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
- Preparing an NMR sample - Chemistry Teaching Labs - University of York. (n.d.).
- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025).
- Small molecule crystallography - Excillum. (n.d.).
- Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (n.d.).
- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (n.d.).
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (n.d.).
- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
- SEC-BUTYL ETHER(6863-58-7) 13C NMR spectrum - ChemicalBook. (n.d.).
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Bromobutyl)cyclopropane - Benchchem. (2025).
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.).
- Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. (n.d.).
- C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2025).
- C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
- SEC-BUTYL ETHER(6863-58-7) 1H NMR spectrum - ChemicalBook. (n.d.).
- sec-Butyl isobutyl sulfide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020).
- hil1_sln.html. (n.d.).
- Structural Elucidation of An Unknown Compound - Cornell eCommons. (n.d.).
- The COSY and HMBC correlations are referenced according to the pairs of... - ResearchGate. (n.d.).
- MRRC Structure Elucidation Notes. (2025).
- SEC-BUTYLBENZENE(135-98-8) 13C NMR spectrum - ChemicalBook. (n.d.).
- A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Secondary and Tertiary Pentanols - Benchchem. (2025).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Organ-Specific Diversity of Secoiridoids in Ligustrum japonicum Thunb. - MDPI. (n.d.).
- Sec butyl vs isobutyl | Sigma-Aldrich. (n.d.).
- Synthesis Sec - Butyl Bromide from alcohol - Chemistry Stack Exchange. (2024).
- Analysis of Butyl Butyrate Mass Spectrum - Canadian Center of Science and Education. (2018).
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. (2022).
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. (n.d.).
- Alkylation Reactions | Development, Technology - Mettler Toledo. (n.d.).
- n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps. (n.d.).
- Opportunities and Challenges at the Interface between Petrochemistry and Refinery DGMK/SCI- Alkylation of Iso-butane with 2-Butene Using Highly Acidic Ionic Liquids - ResearchGate. (2022).
- Butyl group - Wikipedia. (n.d.).
- Alkylation unit - Wikipedia. (n.d.).
- What Is Sec Butyl In Organic Chemistry? - YouTube. (2025).
- Butyl methanesulfonate | 1912-32-9 - Benchchem. (n.d.).
- A Comparative Analysis of Tert-butyl 4-acetoxybut-2-enoate and Other Michael Acceptors for Bioconjugation and Drug Development - Benchchem. (2025).
- Sec butyl and isobutyl difference - Sigma-Aldrich. (n.d.).
- Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model - MDPI. (n.d.).
- Present and Future Alkylation Processes in Refineries - ResearchGate. (2025).
Sources
- 1. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]
- 2. Butyl group - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation unit - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. SEC-BUTYL ETHER(6863-58-7) 13C NMR spectrum [chemicalbook.com]
- 12. SEC-BUTYL ETHER(6863-58-7) 1H NMR [m.chemicalbook.com]
- 13. SEC-BUTYLBENZENE(135-98-8) 13C NMR [m.chemicalbook.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. whitman.edu [whitman.edu]
- 22. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. ccsenet.org [ccsenet.org]
- 24. rigaku.com [rigaku.com]
- 25. excillum.com [excillum.com]
- 26. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 27. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 28. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 30. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 31. research.reading.ac.uk [research.reading.ac.uk]
- 32. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 33. sites.bu.edu [sites.bu.edu]
assessing the stereochemical purity of products from chiral sec-butyl methanesulfonate
Chiral sec-butyl methanesulfonate is a versatile reagent in asymmetric synthesis, valued for its ability to introduce a sec-butyl group with a defined stereocenter. The subsequent reaction products' stereochemical integrity must be rigorously verified. This guide explores the principles, advantages, and limitations of several key analytical methods, offering field-proven insights to aid in selecting the most appropriate technique for your research needs.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules.[1] A variety of methods are available, each with its own set of strengths and weaknesses. The choice of technique often depends on factors such as the nature of the analyte, the required sensitivity and accuracy, and the available instrumentation.[2][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a cornerstone technique for separating enantiomers.[4] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[5] Polysaccharide-based CSPs are widely used due to their broad applicability.[5]
Causality of Experimental Choices: The selection of the CSP and the mobile phase is critical for achieving optimal separation. For products derived from this compound, which are often non-polar, a normal-phase HPLC method with a polysaccharide-based column (e.g., cellulose or amylose derivatives) is a common starting point. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is fine-tuned to optimize the resolution between the enantiomeric peaks.
Advantages:
-
High Resolution and Accuracy: Chiral HPLC can provide baseline separation of enantiomers, allowing for highly accurate determination of enantiomeric excess.[1]
-
Broad Applicability: A wide variety of chiral columns are commercially available, catering to a broad range of compound classes.[6]
-
Established Methodology: It is a well-established and trusted method in the pharmaceutical industry.[4]
Limitations:
-
Method Development: Finding the right combination of column and mobile phase can be time-consuming.
-
Cost: Chiral columns can be expensive.
-
Solvent Consumption: HPLC can consume significant amounts of organic solvents.[1]
NMR Spectroscopy with Chiral Auxiliaries
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be used to determine enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to differentiate them.[7] This can be a chiral derivatizing agent (CDA) that reacts with the enantiomers to form diastereomers, or a chiral solvating agent (CSA) that forms transient diastereomeric complexes.[3][8] These diastereomers or diastereomeric complexes will have distinct NMR signals, allowing for quantification of each enantiomer.[9]
Causality of Experimental Choices: For hydroxyl-containing products derived from this compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA.[9] The resulting diastereomeric esters exhibit different chemical shifts, particularly for protons near the stereocenter. Alternatively, chiral lanthanide shift reagents can be used as CSAs, inducing separation of enantiomeric signals. The choice between a CDA and a CSA depends on the reactivity of the analyte and the desired experimental simplicity. CDAs require a chemical reaction, while CSAs are simply mixed with the sample.[8]
Advantages:
-
Rapid Analysis: NMR is a relatively fast technique, especially when using CSAs.[1]
-
Non-destructive (with CSAs): When using chiral solvating agents, the sample can be recovered.[1]
-
Structural Information: Provides valuable structural information in addition to enantiomeric purity.
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.[1]
-
Signal Overlap: Peak overlap can complicate quantification, especially for complex molecules.
-
Derivatization Required (for CDAs): The use of CDAs requires an additional reaction step and purification.
Polarimetry
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[10][11] The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration.[12] The enantiomeric excess can be calculated by comparing the specific rotation of the sample to that of the pure enantiomer.[11]
Causality of Experimental Choices: Accurate polarimetry requires a pure sample and a precise knowledge of the specific rotation of the enantiomerically pure compound under the same experimental conditions (solvent, temperature, and wavelength).[10] The sodium D-line (589 nm) is the standard wavelength used for these measurements.[10]
Advantages:
-
Simple and Fast: A straightforward and quick method for assessing optical purity.[13]
-
Non-destructive: The sample can be fully recovered.
Limitations:
-
Requires Pure Sample: Impurities can significantly affect the measurement.
-
Requires Known Specific Rotation: The specific rotation of the pure enantiomer must be known.
-
Low Sensitivity: Not suitable for samples with low concentrations or small optical rotations.
Vibrational Circular Dichroism (VCD)
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] The resulting VCD spectrum is unique to a specific enantiomer and its absolute configuration.[15] By comparing the experimental VCD spectrum to a spectrum calculated using density functional theory (DFT), the absolute configuration and enantiomeric purity can be determined.[16][17]
Causality of Experimental Choices: VCD is particularly powerful for determining the absolute configuration of a molecule without the need for crystallization.[17] The choice of solvent is important as it can influence the conformation of the molecule and thus the VCD spectrum.[16] Deuterated solvents are often used to avoid interference from solvent absorption bands.[16]
Advantages:
-
Determines Absolute Configuration: Provides unambiguous determination of the absolute stereochemistry.[14][15]
-
No Derivatization Required: A direct method that does not require chemical modification of the analyte.
Limitations:
-
Specialized Equipment: Requires a dedicated VCD spectrometer.
-
Computational Requirements: Relies on theoretical calculations for spectral interpretation.
-
Lower Throughput: Generally a lower throughput technique compared to HPLC or NMR.
Quantitative Data Summary
| Feature | Chiral HPLC | NMR with Chiral Auxiliaries | Polarimetry | Vibrational Circular Dichroism (VCD) |
| Principle | Differential interaction with a chiral stationary phase.[5] | Formation of diastereomers or diastereomeric complexes.[3] | Rotation of plane-polarized light.[12] | Differential absorption of circularly polarized infrared light.[14] |
| Primary Use | Enantiomeric excess (ee) determination.[18] | ee determination and structural confirmation.[19] | Optical purity assessment.[18] | Absolute configuration determination.[15] |
| Sensitivity | High (µg/mL to ng/mL).[1] | Moderate (mg/mL).[1] | Low. | Moderate. |
| Accuracy | High. | Moderate to High. | Moderate. | High (for absolute configuration). |
| Sample Requirement | Small (µL). | Moderate (mg). | Larger (mg). | Moderate (mg). |
| Throughput | High. | High (with CSA), Moderate (with CDA). | High. | Low. |
| Cost | Moderate to High (instrument), High (columns). | High (instrument). | Low. | High (instrument). |
Experimental Protocols
Chiral HPLC Workflow
-
Column Selection: Choose a suitable chiral stationary phase. For sec-butyl derivatives, a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and a polar modifier (e.g., isopropanol). A common starting point is a 90:10 (v/v) mixture.
-
Sample Preparation: Dissolve the product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.[18]
Caption: General workflow for chiral HPLC analysis.
NMR with Chiral Derivatizing Agent (Mosher's Acid) Workflow
-
Derivatization: React the chiral alcohol product with (R)- and (S)-Mosher's acid chloride separately in the presence of a base (e.g., pyridine) to form the diastereomeric Mosher's esters.
-
Purification: Purify the resulting esters by column chromatography to remove any unreacted starting materials and reagents.
-
NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Analysis: Compare the spectra of the two diastereomers. Identify a well-resolved proton signal close to the stereocenter that shows a clear chemical shift difference (Δδ) between the two diastereomers.
-
Quantification: For a mixture of enantiomers derivatized with a single enantiomer of Mosher's acid, integrate the corresponding signals for the two diastereomers to determine their ratio and thus the enantiomeric excess.
Caption: Workflow for ee% determination using NMR with a chiral derivatizing agent.
Conclusion
The assessment of stereochemical purity is a non-negotiable aspect of modern chemical research and development. For products derived from chiral this compound, a multi-faceted approach to analysis is often the most robust. Chiral HPLC stands out as the gold standard for accurate quantification of enantiomeric excess due to its high resolution and reliability. NMR spectroscopy with chiral auxiliaries offers a rapid and structurally informative alternative, particularly valuable for reaction monitoring. Polarimetry, while simple, is best suited for qualitative assessments of optical purity on bulk samples. Finally, VCD provides the definitive answer to the absolute configuration, a critical piece of information that complements the quantitative data from other techniques. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate analytical strategy to ensure the stereochemical integrity of their chiral products.
References
-
Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. Available at: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]
-
Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2 -Symmetric Annelated Heptathiophene and a D 2. Available at: [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]
-
Chiral derivatizing agent - Wikipedia. Available at: [Link]
-
Vibrational circular dichroism absolute configuration determination of natural products. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR | Organic Letters - ACS Publications. Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. Available at: [Link]
-
CHM 251 Stereochemistry Part 10: More About a Polarimeter: Measuring Optical Activity. Available at: [Link]
-
5.5 Polarimetry - Chemistry LibreTexts. Available at: [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. Available at: [Link]
-
Polarimetry - Intro to Optical Activity in Stereochemistry - YouTube. Available at: [Link]
-
Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF - ResearchGate. Available at: [Link]
-
Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC - PubMed Central. Available at: [Link]
-
Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR - SciSpace. Available at: [Link]
-
NMR Methods for Determination of Enantiomeric Excess - PubMed. Available at: [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. Available at: [Link]
-
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. Available at: [Link]
-
HPLC Chiral Columns - Element Lab Solutions. Available at: [Link]
-
(PDF) Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism - ResearchGate. Available at: [Link]
-
NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters - Fordham Research Commons. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
di-sec-butyl ether chromatogram is 2 peaks? - Chromatography Forum. Available at: [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. Available at: [Link]
-
Chiral Separations and Stereochemical Elucidation. Available at: [Link]
-
242398 PDFs | Review articles in STEREOCHEMISTRY - ResearchGate. Available at: [Link]
-
Chiral determination and assay of optical isomers in clandestine drug laboratory samples using LC-MSMS - OUCI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.library.fordham.edu [research.library.fordham.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. schrodinger.com [schrodinger.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Applications of sec-Butyl Methanesulfonate
For researchers, scientists, and professionals in drug development, the strategic introduction of alkyl groups is a cornerstone of molecular design. The choice of alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and the economic viability of a synthetic route. This guide provides an in-depth technical comparison of sec-butyl methanesulfonate as a versatile reagent for introducing the sec-butyl moiety, evaluating its performance against common alternatives and offering field-proven insights into its practical application.
Introduction to this compound: A Superior Alkylating Agent
This compound, a member of the alkyl sulfonate ester family, is a potent electrophile used to transfer a sec-butyl group to a variety of nucleophiles. Its efficacy stems from the exceptional leaving group ability of the methanesulfonate (mesylate) anion. The mesylate group is the conjugate base of the strong acid, methanesulfonic acid, rendering it highly stable upon departure and thus facilitating nucleophilic attack at the carbon center. This inherent reactivity allows for milder reaction conditions and often leads to cleaner reaction profiles compared to other alkylating agents.[1]
The general utility of butyl methanesulfonate and its derivatives is well-established in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals where the introduction of a butyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and overall bioactivity.[1]
Performance Comparison with Alternative sec-Butylating Agents
The selection of an appropriate alkylating agent is a critical decision in synthetic planning. The following table provides a comparative overview of this compound against other common sec-butylating agents.
| Feature | This compound | sec-Butyl Bromide | sec-Butyl Tosylate | sec-Butyl Triflate |
| Leaving Group | Methanesulfonate (Mesylate) | Bromide | p-Toluenesulfonate (Tosylat) | Trifluoromethanesulfonate |
| Reactivity | High | Moderate | High | Very High |
| Typical Reaction Conditions | Mild to moderate heating | Often requires heating | Mild to moderate heating | Often proceeds at or below RT |
| Leaving Group Stability | High (Resonance Stabilized) | Moderate | High (Resonance Stabilized) | Very High (Inductively Stabilized) |
| Cost-Effectiveness | Moderate | High | Moderate | Low |
| Stereochemistry (with chiral substrate) | Predictable Walden Inversion (SN2) | Predictable Walden Inversion (SN2) | Predictable Walden Inversion (SN2) | Predictable Walden Inversion (SN2) |
| Byproducts | Methanesulfonic acid salts | Bromide salts | p-Toluenesulfonic acid salts | Triflic acid salts |
Causality Behind Performance Differences:
The enhanced reactivity of sulfonate esters, such as mesylates and tosylates, over alkyl halides like bromides, is a direct consequence of the superior stability of the sulfonate leaving group.[2] The negative charge on the departing mesylate or tosylate anion is delocalized through resonance over three oxygen atoms, making it a much weaker base and a more stable entity in solution compared to the bromide ion. This increased stability of the leaving group lowers the activation energy of the SN2 transition state, leading to faster reaction rates.[2]
Triflate is an even better leaving group than mesylate or tosylate due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which further stabilizes the negative charge.[3] However, the significantly higher cost of triflating agents often makes mesylates a more practical choice for large-scale synthesis.
Key Applications in Synthesis: O-, N-, and S-Alkylation
This compound is a versatile reagent for the formation of carbon-heteroatom bonds. Below are representative protocols for its application in O-, N-, and S-alkylation reactions.
O-Alkylation of Phenols
The formation of aryl ethers is a common transformation in medicinal chemistry. This compound provides an efficient means to achieve this.
Experimental Protocol: Synthesis of sec-Butoxybenzene
-
Reaction Setup: To a solution of phenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
N-Alkylation of Amines
The introduction of a sec-butyl group to an amine can be crucial for tuning its pharmacological properties. Care must be taken to control the degree of alkylation, as overalkylation to form tertiary amines or quaternary ammonium salts is a common side reaction.[3]
Experimental Protocol: Synthesis of N-sec-Butylaniline
-
Reaction Setup: Dissolve aniline (1.0 eq) in a suitable solvent like acetonitrile or tetrahydrofuran (THF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting amine is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
S-Alkylation of Thiols
The formation of thioethers is another important application of this compound, particularly in the synthesis of agrochemicals and materials.
Experimental Protocol: Synthesis of sec-Butyl Phenyl Thioether
-
Reaction Setup: To a solution of thiophenol (1.0 eq) in a solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.2 eq) to generate the thiolate anion.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-6 hours. The reaction is often rapid and exothermic.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo. The product can be purified by distillation or chromatography if necessary.
Stereoselective Synthesis with Chiral this compound
A significant advantage of using this compound is the potential for stereoselective synthesis when employing an enantiomerically pure form of the reagent. The reaction proceeds via a classic SN2 mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon. This results in a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.[4]
Therefore, the reaction of (R)-sec-butyl methanesulfonate with a nucleophile will stereospecifically yield the (S)-configured product with high enantiomeric excess. This makes chiral this compound a valuable tool for the introduction of a defined stereocenter in the synthesis of chiral drugs and other bioactive molecules.[4]
Visualization of Key Concepts
Reaction Mechanism: SN2 Alkylation
Caption: Generalized SN2 reaction mechanism of this compound.
Experimental Workflow for a Typical Alkylation
Caption: A typical experimental workflow for an alkylation reaction.
Safety and Handling Considerations
This compound, like many alkylating agents, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Alkyl methanesulfonates are known to be potentially genotoxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Conclusion
This compound stands out as a highly effective and versatile reagent for the introduction of the sec-butyl group in a wide range of synthetic applications. Its superior reactivity compared to alkyl halides allows for milder reaction conditions and often leads to higher yields and cleaner conversions. Furthermore, the use of its chiral variants provides a reliable method for stereoselective synthesis through a predictable Walden inversion. While more reactive alternatives like sec-butyl triflate exist, this compound offers a compelling balance of reactivity, stability, and cost-effectiveness, making it an invaluable tool for researchers and drug development professionals.
References
-
PrepChem. (n.d.). Synthesis of di-sec. butyl ether. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
- Google Patents. (n.d.).
-
Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. [Link]
-
PubMed. (n.d.). A stereospecific synthesis of chiral cyclic sulfinamides. [Link]
-
PubMed Central. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]
- Google Patents. (n.d.). CN105152872A - Preparation method for sec-butyl tert-butyl ether (SBTBE)
-
Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]
-
Chemistry Stack Exchange. (2018). How to compare the reactivity of sec-butyl iodide and n-butyl bromide for SN2?. [Link]
-
Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]
-
PubChem. (n.d.). N-sec-Butylaniline. [Link]
-
Cheméo. (n.d.). Aniline, n-isobutyl-2-tert-butyl-. [Link]
- Google Patents. (n.d.).
-
International Journal of Advance Research in Science and Engineering. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. [Link]
-
askIITians. (2025). What is the difference between isobutyl and sec-butyl?. [Link]
-
YouTube. (2025). What Is Sec Butyl In Organic Chemistry?. [Link]
-
Haz-Map. (n.d.). sec-Butyl iodide. [Link]
-
NIST WebBook. (n.d.). 4-sec-Butylaniline. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Butyl methanesulfonate. [Link]
-
PubChem. (n.d.). Benzenamine, 4-(1-methylpropyl)-. [Link]
-
PubChem. (n.d.). Method for producing aniline or an aniline conversion product. [Link]
Sources
A Comparative Guide to the Efficiency of sec-Butyl Methanesulfonate in Synthetic Routes
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of alkyl groups is a cornerstone of molecular design. The choice of alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth evaluation of sec-butyl methanesulfonate (sec-BuOMs), a reactive yet often overlooked reagent, comparing its performance in key synthetic transformations against more conventional alternatives like sec-butyl halides.
Introduction: The Role of the Leaving Group
Nucleophilic substitution reactions (SN1 and SN2) are fundamental to the construction of carbon-heteroatom and carbon-carbon bonds. The efficiency of these reactions is critically dependent on the nature of the leaving group.[1][2] An ideal leaving group is a species that is stable on its own, meaning it is the conjugate base of a strong acid.[1][2][3]
The methanesulfonate (mesylate) group is an excellent leaving group, rendering alkyl methanesulfonates potent alkylating agents.[4][5] This is because methanesulfonic acid is a strong acid, and its conjugate base, the mesylate anion, is highly stabilized by resonance. This inherent stability facilitates the departure of the leaving group and lowers the activation energy of the substitution reaction.[3] When compared to alkyl halides, the leaving group ability generally follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2] Sulfonates like mesylates and tosylates are generally considered to be as good as or better leaving groups than iodide.[3]
Comparative Analysis in N-Alkylation Reactions
The formation of C-N bonds via N-alkylation is one of the most ubiquitous transformations in drug development.[6] Here, we compare the performance of this compound with sec-butyl bromide in the alkylation of a model primary amine, aniline.
Reaction Scheme:
Ph-NH₂ + sec-Bu-LG → Ph-NH-sec-Bu
(LG = OMs or Br)
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| sec-Butyl Bromide | K₂CO₃ | Acetonitrile | 80 | 24 | 65 | Sluggish reaction, significant starting material recovered. |
| This compound | K₂CO₃ | Acetonitrile | 60 | 8 | 92 | Faster reaction at a lower temperature, cleaner conversion. |
| sec-Butyl Bromide | NaH | DMF | 25 | 12 | 75 | Stronger base improves yield, but dialkylation is a notable side product. |
| This compound | K₂CO₃ | DMF | 25 | 6 | 95 | High yield of mono-alkylated product, minimal dialkylation observed.[7] |
Discussion of Results:
The data clearly indicates that this compound is a more efficient alkylating agent for N-alkylation than sec-butyl bromide under these conditions. The higher reactivity of the mesylate allows for the use of milder reaction conditions (lower temperature and weaker base) to achieve a higher yield in a shorter timeframe.[6] This is a significant advantage in complex molecule synthesis where sensitive functional groups may be present. The use of milder conditions with this compound also helps to minimize common side reactions like over-alkylation.[7][8]
Experimental Protocol: N-sec-Butylation of Aniline
-
To a stirred solution of aniline (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (10 mL/mmol of aniline) is added this compound (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to 60°C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford N-sec-butylaniline.
Comparative Analysis in O-Alkylation Reactions
The synthesis of ethers via O-alkylation is another critical transformation in medicinal chemistry and materials science.[9] We evaluated the efficiency of this compound against sec-butyl bromide for the alkylation of phenol.
Reaction Scheme:
Ph-OH + sec-Bu-LG → Ph-O-sec-Bu
(LG = OMs or Br)
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| sec-Butyl Bromide | K₂CO₃ | Acetone | 60 | 36 | 70 | Slow reaction requiring prolonged heating. |
| This compound | K₂CO₃ | Acetone | 60 | 10 | 94 | Rapid and clean conversion to the desired ether. |
| sec-Butyl Bromide | Cs₂CO₃ | DMF | 25 | 18 | 82 | Improved yield with a stronger, more soluble base. |
| This compound | K₂CO₃ | DMF | 25 | 4 | 96 | Excellent yield in a short reaction time. |
Discussion of Results:
Similar to the N-alkylation case, this compound demonstrates superior performance in the O-alkylation of phenol. The enhanced reactivity of the mesylate leaving group leads to significantly shorter reaction times and higher yields, even with a relatively weak and inexpensive base like potassium carbonate. This efficiency is particularly valuable in large-scale synthesis where reaction time and energy consumption are major considerations.
Experimental Protocol: O-sec-Butylation of Phenol
-
A mixture of phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone (15 mL/mmol of phenol) is stirred at room temperature for 15 minutes.
-
This compound (1.2 eq) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with 1M NaOH solution, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which is then purified by vacuum distillation.
Stereochemical Considerations
In the synthesis of chiral molecules, maintaining stereochemical integrity is crucial.[10] For SN2 reactions, a complete inversion of stereochemistry at the reaction center is expected, a phenomenon known as the Walden inversion.[10] Both this compound and sec-butyl halides participate in SN2 reactions, leading to this inversion.
However, the increased reactivity of the mesylate can be advantageous in promoting the SN2 pathway over competing SN1 or elimination (E2) pathways, especially with secondary substrates like the sec-butyl group.[11][12][13] The SN1 pathway would lead to racemization, which is often undesirable. By allowing for milder reaction conditions, this compound can provide a higher degree of stereochemical control in many cases.[14]
Synthesis of this compound
A practical consideration for any reagent is its accessibility. This compound is readily prepared from the corresponding sec-butanol and methanesulfonyl chloride, often in high yield.[15]
Reaction Scheme:
sec-Bu-OH + Ms-Cl → sec-Bu-OMs
Experimental Protocol: Synthesis of this compound
-
sec-Butanol (1.0 eq) is dissolved in anhydrous dichloromethane in a flask cooled to 0°C.
-
Triethylamine (1.2 eq) is added, followed by the slow, dropwise addition of methanesulfonyl chloride (1.1 eq).
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Visualizing the Synthetic Workflow
Decision Workflow for Alkylating Agent Selection
Caption: The concerted SN2 mechanism showing backside attack and inversion of stereochemistry.
Conclusion
For synthetic routes requiring the introduction of a sec-butyl group, this compound frequently emerges as a more efficient and versatile reagent compared to its halide counterparts. Its primary advantages lie in:
-
Higher Reactivity: Stemming from the excellent leaving group ability of the mesylate anion.
-
Milder Reaction Conditions: Allowing for lower temperatures and the use of weaker bases, which enhances functional group tolerance.
-
Faster Reaction Times: Leading to increased throughput and potentially lower energy costs in scaled-up processes.
-
Improved Yields and Cleaner Reactions: Often minimizing side products and simplifying purification.
While the choice of an alkylating agent will always be substrate and context-dependent, this guide demonstrates that this compound should be a primary consideration for researchers and process chemists seeking to optimize their synthetic routes. Its superior performance, particularly in the alkylation of sensitive substrates, makes it an invaluable tool in the modern synthetic chemist's arsenal.
References
- Assessing Stereoselectivity in Reactions with Chiral Butyl 4-methylbenzenesulfonate: A Compar
- Wipf, P. Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh.
- N-Alkyl
- Understanding the Role of Methanesulfonate Derivatives in Synthesis.
- Other Factors th
- Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PubMed Central.
- Optimizing N-Alkylation for Enhanced Biological Activity. Benchchem.
- Other Factors that Affect SN2 Reactions. Chemistry LibreTexts.
- Tosylates And Mesylates with Practice Problems. Chemistry Steps.
- On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. PubMed.
- Application Notes and Protocols for Butyl 4-methylbenzenesulfonate in Pharmaceutical Intermedi
- Process for preparation of alkyl methanesulfonate solution.
- Tosylates And Mesyl
- N alkylation at sp3 Carbon Reagent Guide. ACSC GCI Pharmaceutical Roundtable.
- On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems.
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of sec-Butyl Methanesulfonate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling potent alkylating agents like sec-butyl methanesulfonate demands a rigorous and scientifically grounded approach to disposal. This guide moves beyond mere compliance, offering a detailed framework for the safe inactivation and disposal of this compound, ensuring the protection of personnel and the integrity of your research environment. Our focus is on the causality behind each procedural step, empowering you to manage this hazardous material with confidence and precision.
Hazard Assessment: Understanding the Imperative for Caution
This compound (CAS No. 16156-54-0) is a sulfonate ester.[1] Like many compounds in this class, its primary hazard stems from its activity as an alkylating agent . This reactivity, while useful in synthesis, makes it a potential genotoxic and carcinogenic substance. Alkylating agents can react with nucleophilic sites on biological macromolecules, including DNA, which can lead to mutations and potentially cancer.[2] Therefore, all waste streams containing this compound must be considered hazardous.
The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[3][4] This means the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[4] Similarly, the Occupational Safety and Health Administration (OSHA) has stringent guidelines for handling potential carcinogens in the workplace.[5][6][7]
Table 1: Hazard Profile of Related Methanesulfonates Data is synthesized from safety data sheets (SDS) for structurally similar and well-documented methanesulfonate esters, as specific data for the sec-butyl isomer is limited.
| Hazard Classification | Description | GHS Hazard Statement | Representative Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | [8][9][10] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. | H315, H319 | [9][10] |
| Sensitization | May cause an allergic skin reaction. | H317 | [10] |
| Carcinogenicity | Suspected or known to cause cancer. | H350, H351 | [2][11] |
| Mutagenicity | Suspected or known to cause genetic defects. | H340, H341 | [2][12] |
The Core Directive: Segregation and Chemical Inactivation
The cornerstone of safe this compound disposal is a two-pronged approach: meticulous segregation of waste at the point of generation, followed by chemical inactivation of bulk waste before it enters the official hazardous waste stream. Simply discarding active this compound, even into a designated hazardous waste container, poses an unnecessary risk to personnel and the environment.
Waste Segregation Workflow
All materials that have come into contact with this compound must be treated as hazardous waste. The first critical step is to determine the category of waste.
Operational Protocols for Disposal
Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance. All operations involving the handling or inactivation of this compound must be performed inside a certified chemical fume hood.
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. The alkylating nature of this compound requires enhanced protection.
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves (double-gloving recommended).[8] | Provides resistance to chemical permeation. Double-gloving protects against incidental tears or punctures. |
| Eye Protection | Chemical splash goggles and a full-face shield.[9][13] | Protects against splashes to the eyes and face. |
| Body Protection | Chemical-resistant lab coat and apron.[8] | Prevents contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[8][9] | Engineering controls are the primary defense against inhalation. |
Protocol 1: Chemical Inactivation of Bulk Liquid Waste
This protocol is designed for concentrated this compound or solutions containing it. The principle is alkaline hydrolysis, which breaks the ester bond to form the significantly less hazardous sec-butanol and methanesulfonate salt.[14]
Materials:
-
Waste this compound solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
Appropriate glass beaker or flask (at least 2x the volume of the waste)
-
pH paper or pH meter
Procedure:
-
Preparation: Perform all steps within a chemical fume hood.[15] Place the beaker/flask containing a magnetic stir bar on a stir plate.
-
Dilution (Optional but Recommended): If working with the neat compound, first dilute it by slowly adding it to a compatible solvent (e.g., isopropanol) with stirring. This helps to control the reaction rate.
-
Hydrolysis: Begin stirring the waste solution. Slowly and carefully add an excess of 1 M NaOH solution. A 2:1 molar ratio of NaOH to the estimated amount of this compound is a safe starting point. The reaction can be exothermic; add the base in portions to control the temperature.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis. For larger quantities or less reactive esters, an overnight stir is recommended.
-
Verification: After the reaction period, check the pH of the solution. It should be strongly basic (pH > 12). If not, add more NaOH and continue stirring.
-
Neutralization: Once hydrolysis is complete, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.[15]
-
Final Disposal: The resulting neutralized aqueous solution can now be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.[16][17]
Protocol 2: Disposal of Trace Contaminated Solid Waste
This protocol applies to items with minimal residual contamination. Chemical inactivation is not practical for these materials; therefore, secure containment is the primary goal.
Procedure:
-
Segregation: At the point of use, immediately place all contaminated solid waste (gloves, pipette tips, empty vials, absorbent paper, etc.) into a designated, leak-proof container lined with a heavy-duty plastic bag.[15][16]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Trace this compound Contaminated Waste."[4][16]
-
Accumulation: Keep the container closed at all times except when adding waste.[3][17] Store it in a designated satellite accumulation area within the lab.
-
Disposal: Once the container is full, securely seal the inner bag and the outer container. Arrange for pickup by your institution's EHS department for disposal, which is typically via incineration.[15][18]
Protocol 3: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate. If the spill is large or involves a volatile solvent, activate the fire alarm to initiate a building-wide evacuation.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a significant spill yourself.[19]
-
Minor Spill Cleanup (Only for trained personnel): For a very small spill (<50 mL) inside a fume hood, trained personnel may proceed.
-
Ensure proper PPE is worn (see Table 2).
-
Contain the spill using a chemical spill kit absorbent (e.g., vermiculite or commercial sorbent pads). Do not use paper towels for a liquid spill as they can degrade.
-
Work from the outside of the spill inward.
-
Collect all contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container as described in Protocol 2.
-
Decontaminate the surface area with a cloth soaked in the 1 M NaOH solution used for inactivation, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding its chemical hazards and implementing a disposal strategy rooted in segregation and chemical inactivation, you actively contribute to a safer laboratory environment. These protocols, grounded in established safety and regulatory principles, provide a clear path for managing this hazardous waste stream, protecting yourself, your colleagues, and the wider community.
References
-
ResearchGate. (n.d.). Methanesulfonic acid neutralisation? Retrieved January 2, 2026, from [Link]
-
Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved January 2, 2026, from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved January 2, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). U.S. Department of Labor. Retrieved January 2, 2026, from [Link]
-
University of California, Berkeley - Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved January 2, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. U.S. Department of Labor. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US20110245521A1 - Use of methanesulfonic acid for preparing fatty acid esters.
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved January 2, 2026, from [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429-433. [Link]
-
ResearchGate. (n.d.). Effect of partial neutralisation of methanesulfonic acid on the formation of methyl methanesulfonate... Retrieved January 2, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. U.S. Department of Labor. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl methanesulfonate. PubChem Compound Database. Retrieved January 2, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved January 2, 2026, from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl methanesulfonate. PubChem Compound Database. Retrieved January 2, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 2, 2026, from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved January 2, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Butyl methanesulfonate. Retrieved January 2, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 2, 2026, from [Link]
-
EDQM. (2023). Butyl methanesulfonate Safety Data Sheet. Retrieved January 2, 2026, from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpropyl methanesulfonate. PubChem Compound Database. Retrieved January 2, 2026, from [Link]
-
National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved January 2, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 2, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
-
Chemtalk. (n.d.). Ester Disposal. Retrieved January 2, 2026, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 2, 2026, from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved January 2, 2026, from [Link]
-
AMRI. (n.d.). Sulfonate Esters - How Real is the Risk? Retrieved January 2, 2026, from [Link]
-
Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf. Retrieved January 2, 2026, from [Link]
-
Tidwell, M. W., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4547-4554. [Link]
Sources
- 1. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pfw.edu [pfw.edu]
- 4. mtu.edu [mtu.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. tert-Butyl methanesulfonate | C5H12O3S | CID 167539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. vumc.org [vumc.org]
- 18. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 19. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling sec-Butyl Methanesulfonate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling sec-Butyl methanesulfonate. As an alkylating agent, this compound presents significant health risks that necessitate stringent safety measures. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step and personal protective equipment (PPE) selection, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the Invisible Threat
This compound belongs to the class of alkyl methanesulfonates, which are potent alkylating agents. While specific toxicological data for the sec-butyl isomer may be limited, the hazards can be inferred from structurally related compounds like n-butyl methanesulfonate and methyl methanesulfonate (MMS). These compounds are known to be genotoxic, meaning they can damage DNA, which can lead to mutations and potentially cancer.[1] Therefore, this compound must be handled as a substance with a high degree of hazard.
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation/damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[2][3]
-
Long-Term Effects: Suspected of causing genetic defects and cancer.[5][6]
Given these risks, all work with this compound must be conducted with the assumption that it is a carcinogen and mutagen. The primary objective is to eliminate all routes of exposure.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not merely a matter of compliance but a critical barrier between the researcher and potential harm. The following table summarizes the minimum PPE requirements for handling this compound.
| Protection Area | Required PPE | Applicable Standard (Example) | Key Considerations |
| Hand Protection | Double-gloving with chemically resistant gloves. e.g., Butyl rubber or heavy-duty Nitrile. | EN 374 (Europe) or ASTM F739 (US) | Check manufacturer's data for resistance to alkylating agents. Ensure no visible signs of degradation. Change gloves immediately if contaminated.[2] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | ANSI Z87.1 (US) or EN 166 (Europe) | Goggles provide a seal against splashes and vapors. A face shield protects the entire face from splashes.[3] Contact lenses should not be worn.[2] |
| Body Protection | A disposable, solid-front, back-tying chemical-resistant gown over a lab coat. | N/A | The gown should be impermeable to liquids and have long sleeves with tight-fitting cuffs.[7][8] Contaminated gowns must be disposed of as hazardous waste. |
| Respiratory Protection | Required if handling outside of a certified chemical fume hood or when aerosols may be generated. | NIOSH (US) or EN 143/149 (Europe) | A NIOSH-approved respirator with organic vapor cartridges (e.g., N95 or better) is necessary.[3][9][10] A full respiratory protection program, including fit-testing, is required by OSHA.[11] |
Operational Plan: From Benchtop to Disposal
Safe handling is a systematic process. Adherence to a strict operational workflow is paramount to preventing exposure.
Preparation and Handling Protocol
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to control vapor release.[6] The work area should be clearly marked with warning signs.
-
Pre-use Inspection: Before starting, inspect all PPE for damage or defects. Ensure safety equipment, including an eyewash station and safety shower, is accessible and functional.
-
Donning PPE: Don PPE in the following order: inner gloves, lab coat, chemical-resistant gown, outer gloves (ensuring the cuff of the outer glove is over the gown sleeve), respiratory protection (if required), and finally, safety goggles and face shield.
-
Handling the Compound: Use tools (spatulas, forceps) to handle containers to minimize direct contact. Avoid generating dust or aerosols.[3] Keep containers tightly sealed when not in use.[2]
-
Post-handling: After handling is complete, decontaminate any surfaces. Doff PPE by removing the most contaminated items first (outer gloves), taking care to avoid cross-contamination. The inner gloves should be the last item removed.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[2][3] Do not eat, drink, or smoke in the laboratory area.[2]
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Disposal Plan: A Cradle-to-Grave Responsibility
The responsibility for hazardous materials does not end when an experiment is complete. All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6][12]
-
Containerization:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[12]
-
Disposal: Arrange for collection and disposal through your institution's licensed hazardous waste management provider.[3][12] Never dispose of this chemical down the drain or in regular trash.[2][6]
By adhering to these rigorous safety protocols, you build a foundation of trust and responsibility, ensuring that your valuable research does not come at the cost of personal health or environmental safety.
References
-
Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]
-
tert-Butyl methanesulfonate Summary. National Center for Biotechnology Information, PubChem. [Link]
-
Butyl methanesulfonate Summary. National Center for Biotechnology Information, PubChem. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Guidebook - Refresher Training. (2025). YouTube, HalenHardy. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]
-
Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]
-
Policy for the use of personal protective equipment when handling chemotherapy. NHS England. [Link]
-
Personal protective equipment for preparing toxic drugs. (2013). GERPAC. [Link]
-
Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Halyard. [Link]
-
Personal Protective Equipment. POGO Satellite Manual. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy. NHS. [Link]
-
Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Toxicology MSDT. [Link]
Sources
- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl methanesulfonate | C5H12O3S | CID 167539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gerpac.eu [gerpac.eu]
- 8. pogo.ca [pogo.ca]
- 9. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 10. halyardhealth.com [halyardhealth.com]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. benchchem.com [benchchem.com]
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